Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate
Description
BenchChem offers high-quality Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-6-5(4-7(11)12-2)10-8(9)13-6/h3-4H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZPDSOTTSAERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901212085 | |
| Record name | 4-Thiazoleacetic acid, 2-amino-5-ethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901212085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379610-44-2 | |
| Record name | 4-Thiazoleacetic acid, 2-amino-5-ethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379610-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazoleacetic acid, 2-amino-5-ethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901212085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate and its Ethyl Ester Analogue
This technical guide provides a comprehensive overview of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate and its more extensively documented ethyl ester analogue, Ethyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on a specific derivative, Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, and its closely related ethyl ester. While information on the methyl ester is limited, its ethyl counterpart is well-characterized and serves as a valuable synthetic intermediate. Thiazole-containing compounds have a broad range of therapeutic applications, including roles in the treatment of allergies, hypertension, inflammation, and various infections.[2] The versatility of the thiazole nucleus makes its derivatives, such as the title compounds, of significant interest in the design of novel therapeutic agents.[1][2]
Physicochemical Properties and Identification
| Property | Value (for Ethyl Ester) | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | [3] |
| Molecular Weight | 200.26 g/mol | [3] |
| CAS Number | Not explicitly found for the ethyl ester with a 5-ethyl substituent in the provided results. A related compound, Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate, has the CAS number 62557-32-8. | [4] |
| Appearance | Solid | [3] |
Synthesis and Reaction Mechanisms
The synthesis of 2-aminothiazole derivatives typically involves the Hantzsch thiazole synthesis. For the ethyl ester, a common route involves the reaction of an α-haloketone with a thiourea.
A general synthetic approach for related compounds involves the reaction of an appropriate 4-bromo-3-oxopentanoate with thiourea.[2] Specifically, for ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate, the synthesis starts with ethyl 4-bromo-3-oxopentanoate and thiourea in ethanol, often facilitated by microwave irradiation to improve reaction times and yield.[2] A similar strategy can be applied for the synthesis of the 5-ethyl analogue.
Conceptual Synthesis Workflow:
Caption: Hantzsch synthesis of the target thiazole derivative.
This reaction proceeds through a cyclocondensation mechanism, where the thiourea acts as the source of the nitrogen and sulfur atoms for the thiazole ring. The choice of the starting α-haloketone determines the substituents on the final thiazole ring.
Experimental Protocol: Synthesis of a Related Compound
The following is a representative protocol for the synthesis of a structurally similar compound, Ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate, which can be adapted for the synthesis of the 5-ethyl derivative.[2]
Materials:
-
Ethyl 4-bromo-3-oxopentanoate (10 mmol)
-
Thiourea (10 mmol)
-
Ethanol (8 mL)
-
Microwave reactor
-
Standard laboratory glassware and extraction equipment
Procedure:
-
Combine ethyl 4-bromo-3-oxopentanoate (2.23 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in a 20 mL microwave test tube equipped with a magnetic stir bar.
-
Add 8 mL of ethanol to the test tube.
-
Seal the tube and place it in the microwave cavity.
-
Irradiate the mixture at 50°C (100 W) for 5 minutes.
-
After the reaction is complete, cool the tube to room temperature.
-
Pour the contents into 20 mL of water.
-
Extract the product with methylene chloride (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary (e.g., by recrystallization or column chromatography).
Expected Outcome:
This procedure for the 5-methyl analogue yields the product in approximately 74% yield.[2]
Spectroscopic Characterization
The structure of the synthesized compound can be confirmed using various spectroscopic techniques. Below are the expected characteristic signals for the ethyl ester analogue based on data for similar compounds.[2]
-
¹H NMR (DMSO-d₆, δ ppm):
-
Singlet for the NH₂ protons (~6.9 ppm).
-
Quartet for the O-CH₂ protons of the ethyl group (~4.1 ppm).
-
Singlet for the CO-CH₂ protons (~3.4 ppm).
-
Quartet and triplet for the ethyl group at the 5-position.
-
Triplet for the O-CH₂-CH₃ protons of the ethyl ester (~1.2 ppm).
-
-
IR (cm⁻¹):
-
N-H stretching of the primary amine (~3400 cm⁻¹).
-
C=O stretching of the ester group (~1680 cm⁻¹).
-
Applications in Drug Discovery and Development
The 2-aminothiazole moiety is a key pharmacophore in a wide array of therapeutic agents.[1] Compounds containing this scaffold have demonstrated a diverse range of biological activities, including:
-
Anticancer
-
Antimicrobial
-
Anti-inflammatory
-
Antioxidant [5]
The title compound and its analogues serve as crucial building blocks for the synthesis of more complex molecules with potential therapeutic value.[6] They can be further modified at the amino group or the ester functionality to generate libraries of compounds for screening in various biological assays. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.
Potential Derivatization Pathways:
Caption: Potential derivatization pathways for the title compound.
Safety and Handling
While a specific safety data sheet for Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate was not found, general safety precautions for related thiazole derivatives should be followed. Based on data for similar compounds, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[7] Avoid inhalation of dust and contact with skin and eyes.[7] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate and its ethyl ester are valuable compounds in the field of medicinal chemistry. Their synthesis, based on the robust Hantzsch thiazole reaction, is straightforward, and their chemical structure allows for a wide range of modifications. The 2-aminothiazole core is a well-established pharmacophore, and these compounds serve as excellent starting materials for the development of new therapeutic agents with diverse biological activities. Further research into the specific properties and applications of the methyl ester is warranted.
References
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. Available at: [Link]
-
Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | C7H10N2O2S. PubChem. Available at: [Link]
-
2-Amino-5-methyl-1,3,4-thiadiazole - High purity | EN. Georganics. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. ResearchGate. Available at: [Link]
-
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate. PubChem. Available at: [Link]
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Available at: [Link]
-
Thiamine. Wikipedia. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | C7H10N2O2S | CID 717815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
A Technical Guide to Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate: A Versatile Scaffold for Drug Discovery
Introduction: The Significance of the 2-Aminothiazole Core
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active compounds. Its prevalence in both natural products, such as vitamin B1 (thiamine), and synthetic pharmaceuticals underscores its importance in medicinal chemistry.[1][2] Derivatives of 2-aminothiazole exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and antihypertensive properties.[1][3] This wide-ranging bioactivity has established the 2-aminothiazole nucleus as a critical building block in the design and synthesis of novel therapeutic agents.[4]
This technical guide focuses on a specific, yet highly versatile, member of this class: Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate . While direct and extensive research on this particular molecule is emerging, its structural attributes position it as a key intermediate and a valuable synthon for the development of advanced pharmaceutical compounds and functional materials. This guide will provide an in-depth look at its synthesis, chemical characteristics, and, most importantly, its vast research applications, drawing upon established principles and data from closely related analogues.
Physicochemical Properties and Characterization
While specific experimental data for Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is not extensively published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
| Property | Predicted/Analogous Value | Reference Compound |
| Molecular Formula | C₉H₁₂N₂O₂S | - |
| Molecular Weight | 212.27 g/mol | - |
| Appearance | Likely a solid at room temperature | Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a solid. |
| Melting Point | Not available | The analogous methyl 2-(2-amino-5-methyl -1,3-thiazol-4-yl)acetate has a melting point of 111-113 °C.[5] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | General solubility of similar organic compounds. |
Spectroscopic Characterization (Predicted):
-
¹H NMR:
-
A singlet for the two protons of the amino group (-NH₂), likely in the range of 6.5-7.5 ppm.
-
A singlet for the three protons of the methyl ester (-OCH₃) around 3.6-3.8 ppm.
-
A singlet for the two protons of the acetate methylene group (-CH₂-COO) around 3.4-3.6 ppm.
-
A quartet for the two protons of the ethyl group's methylene (-CH₂-CH₃) around 2.5-2.8 ppm.
-
A triplet for the three protons of the ethyl group's methyl (-CH₂-CH₃) around 1.1-1.3 ppm.
-
-
¹³C NMR:
-
A signal for the ester carbonyl carbon around 170 ppm.
-
Signals for the thiazole ring carbons, with the C-2 carbon (bearing the amino group) being the most downfield.
-
Signals for the methyl ester, acetate methylene, and the ethyl group carbons.
-
-
IR Spectroscopy:
-
N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹.
-
A strong C=O stretching vibration for the ester carbonyl group around 1730-1750 cm⁻¹.
-
C=N and C=C stretching vibrations characteristic of the thiazole ring.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) corresponding to the exact mass of the compound.
-
Synthesis of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate
The most direct and widely used method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[6] For the synthesis of the title compound, the key precursors are methyl 2-chloro-3-oxopentanoate and thiourea.
Figure 1: Hantzsch synthesis of the target compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the established synthesis of the analogous ethyl ester.[6]
Materials:
-
Methyl 2-chloro-3-oxopentanoate
-
Thiourea
-
Ethanol (absolute)
-
Water (deionized)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add methyl 2-chloro-3-oxopentanoate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of ethanol under reduced pressure.
-
Add water to the residue, which may result in the precipitation of the product.
-
If the product does not precipitate, neutralize the mixture with a saturated sodium bicarbonate solution and extract with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both the thiourea and the α-haloketone and has a suitable boiling point for the reaction.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
-
Work-up: The aqueous work-up is designed to remove any unreacted thiourea and other water-soluble byproducts. Neutralization with sodium bicarbonate is important to remove any acidic impurities.
-
Purification: Recrystallization or column chromatography is essential to obtain the product in high purity by removing any remaining starting materials or side products.
Research Applications: A Gateway to Bioactive Molecules
The true value of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate lies in its potential as a versatile starting material for the synthesis of a wide array of more complex molecules with significant biological activities. The presence of multiple reactive sites—the primary amino group, the ester, and the thiazole ring itself—allows for diverse chemical modifications.
Sources
- 1. Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | C6H9N3O2S | CID 292304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the 2-Aminothiazole Ester Scaffold
An In-depth Technical Guide to the Hantzsch Synthesis of 2-Aminothiazole Esters
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] When functionalized with a carboxylate ester, typically at the 4- or 5-position, these molecules become highly versatile intermediates for drug discovery and development. They serve as crucial building blocks for synthesizing compounds with a wide therapeutic spectrum, including anti-inflammatory, antibacterial, antitumor, and antiviral agents.[2][3]
Among the various synthetic routes, the Hantzsch thiazole synthesis, first reported in 1887, remains the most robust and widely adopted method for constructing this heterocyclic system.[3] This guide provides a detailed examination of the Hantzsch synthesis mechanism as applied to the preparation of 2-aminothiazole esters, offering field-proven insights into experimental protocols and critical reaction parameters.
The Core Mechanism: A Stepwise C-S and C-N Bond Formation
The Hantzsch synthesis of a 2-aminothiazole ester is a condensation reaction between an α-halo-β-ketoester and a thioamide—most commonly, unsubstituted thiourea to yield a 2-amino group. The reaction proceeds through a well-established sequence of nucleophilic attack, intramolecular cyclization, and dehydration, culminating in a stable aromatic ring.[4][5]
The overall transformation can be summarized as:
-
Reactants: An α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) and Thiourea.
-
Product: A 2-aminothiazole carboxylate ester (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate).
The mechanism unfolds in three primary stages:
-
S-Alkylation (Nucleophilic Substitution): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the ketoester, displacing the halide ion. This is a classic SN2 reaction that forms an isothiouronium salt intermediate. The choice of halogen is critical; reactivity follows the order I > Br > Cl, directly impacting reaction kinetics.
-
Intramolecular Cyclization (Condensation): The nitrogen atom of the isothiouronium intermediate, now positioned favorably, acts as a nucleophile and attacks the adjacent ketone carbonyl carbon. This step forges the critical C-N bond, closing the five-membered ring to form a tetrahedral intermediate.
-
Dehydration (Aromatization): The cyclic intermediate readily eliminates a molecule of water. This dehydration step is the thermodynamic driving force for the reaction, as it results in the formation of the highly stable, aromatic thiazole ring.
Experimental Protocol: A Self-Validating One-Pot System
While the classic Hantzsch synthesis involves reacting a prepared α-haloketone, modern variations often favor a more efficient one-pot procedure. This approach generates the α-halo-β-ketoester in situ from a readily available β-ketoester, immediately followed by condensation with thiourea. This method minimizes handling of lachrymatory and toxic α-halo intermediates and improves overall process efficiency.[2][6][7]
The following protocol details the one-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a common and valuable building block.[2][8]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| Ethyl acetoacetate | 130.14 | 6.50 g | 0.05 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 10.5 g | 0.06 | 1.2 |
| Thiourea | 76.12 | 3.80 g | 0.05 | 1.0 |
| Deionized Water | 18.02 | 50.0 mL | - | - |
| Tetrahydrofuran (THF) | 72.11 | 20.0 mL | - | - |
| Aqueous Ammonia (28%) | - | ~8.0 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, combine ethyl acetoacetate (6.50 g, 0.05 mol), deionized water (50.0 mL), and THF (20.0 mL).
-
Causality: The water/THF solvent system is chosen to manage the solubility of both the organic starting materials and the inorganic reagents/byproducts. THF helps solubilize the ethyl acetoacetate, while water is essential for the subsequent steps.
-
-
In Situ Bromination: Cool the mixture to below 0°C using an ice-salt bath. Add N-Bromosuccinimide (NBS) (10.5 g, 0.06 mol) portion-wise, ensuring the temperature remains below 5°C. After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Causality: Low temperature is critical to control the exothermic bromination reaction and prevent side reactions. NBS is a safe and effective source of electrophilic bromine for the α-halogenation of the β-ketoester. The reaction progress can be monitored by TLC until the starting ketoester is consumed.[2]
-
-
Cyclization: To the flask containing the newly formed ethyl 2-bromoacetoacetate, add thiourea (3.80 g, 0.05 mol) in one portion. Heat the reaction mixture to 80°C and maintain for 2 hours.
-
Causality: Heating provides the necessary activation energy for the S-alkylation and subsequent cyclization/dehydration steps. 80°C is an optimal temperature that ensures a reasonable reaction rate without significant decomposition.[2]
-
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble byproduct (succinimide). Transfer the filtrate to a beaker and, while stirring, add aqueous ammonia (~8.0 mL) to neutralize the hydrobromide salt of the product and adjust the pH to ~8-9.
-
Purification: Stir the resulting yellow slurry at room temperature for 10-15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any residual salts.
-
Final Product: Recrystallize the crude solid from ethyl acetate or ethanol to obtain pure Ethyl 2-amino-4-methylthiazole-5-carboxylate as a yellow or off-white solid. Dry the product under vacuum. (Expected yield: ~70-75%).[2]
Conclusion
The Hantzsch thiazole synthesis offers a powerful and adaptable platform for the construction of 2-aminothiazole esters, which are of paramount importance to the pharmaceutical industry. By understanding the core mechanism and the causality behind key experimental parameters, researchers can reliably produce these valuable scaffolds. The evolution from classic two-step methods to efficient one-pot protocols highlights the synthesis's enduring relevance and adaptability, providing a direct and cost-effective route from simple starting materials to complex, functionalized heterocyclic systems.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of Hantzsch thiazole synthesis in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-718.
- Shaikh, S., Zaheer, Z., & Chaware, V. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116.
- Javanshir, S., Dolatabadi, J. E., & O-Begi, G. (2014). Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate.
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
- Google Patents. (2011). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9360.
-
Dakshinamoorthy, G. (2023). Mastering Organic Synthesis with Ethyl Bromopyruvate (CAS 70-23-5). Retrieved from [Link]
- Zhang, Z.-W., Li, L.-L., & Xu, X.-Y. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- Google Patents. (2014). CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
- Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10.
- Yavari, I., & Zare, H. (2006). A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate. Monatshefte für Chemie - Chemical Monthly, 137(8), 1059-1064.
-
Shaikh, S., Zaheer, Z., & Chaware, V. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13, 116. Available from [Link]
- Chen, J., & Chen, J. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2744-2751.
- Google Patents. (2019). CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate.
- Webb, P. J., & Wirth, T. (2005). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 5(1), 97-99.
- Google Patents. (2003). EP1293494B1 - Process for preparing alpha-halo-ketones.
- Byers, J. R., & Dickey, J. B. (1939). 2-amino-4-methylthiazole. Organic Syntheses, 19, 10.
- Narender, M., et al. (2007). Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Synthesis, 2007(22), 3469-3472.
- Feng, Y., et al. (2022). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. Beilstein Journal of Organic Chemistry, 18, 1173-1181.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis [organic-chemistry.org]
- 7. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate: A Key Intermediate in Drug Discovery
This guide provides a comprehensive technical overview of the synthetic routes for obtaining Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-aminothiazole moiety is a privileged scaffold found in numerous biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the selection of starting materials, reaction mechanisms, and experimental protocols.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a cornerstone in the architecture of many therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antibacterial, antifungal, and anticancer properties. Its ability to mimic biological structures and engage in various intermolecular interactions makes it a favored building block in the design of novel drug candidates. Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, with its reactive ester and amino functionalities, serves as a versatile intermediate for the elaboration into more complex molecular entities, making a reliable and efficient synthesis paramount for advancing drug discovery programs.
Primary Synthetic Pathway: The Hantzsch Thiazole Synthesis
The most established and widely employed method for the construction of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, this translates to the reaction between a methyl 4-halo-3-oxopentanoate and thiourea.
Diagram of the Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of the target molecule.
Starting Materials: Selection and Synthesis
The judicious selection of starting materials is critical for the success of the synthesis, impacting yield, purity, and scalability.
| Starting Material | Key Considerations | Synthesis/Procurement |
| Methyl 4-halo-3-oxopentanoate | The choice of halogen (Cl or Br) can influence reactivity. Bromo derivatives are generally more reactive but may be less stable. This is a key intermediate that is often synthesized in situ or just prior to use. | Synthesized via α-halogenation of methyl 3-oxopentanoate. Commercial availability may be limited.[3][4] |
| Thiourea | A readily available, stable, and cost-effective source of the thioamide functionality. | Commercially available from major chemical suppliers. |
| Solvent | Typically, a polar protic solvent like ethanol or methanol is used to facilitate the dissolution of the reactants and the reaction progress. | Standard laboratory-grade solvents are suitable. |
Synthesis of the Key Intermediate: Methyl 4-chloro-3-oxopentanoate
The α-haloketone intermediate, methyl 4-chloro-3-oxopentanoate, can be prepared by the chlorination of methyl 3-oxopentanoate using a suitable chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
Experimental Protocol: α-Chlorination
-
To a stirred solution of methyl 3-oxopentanoate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform at 0 °C, add N-chlorosuccinimide (1.05 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude methyl 4-chloro-3-oxopentanoate, which can often be used in the next step without further purification.
Step-by-Step Hantzsch Cyclocondensation Protocol
The core of the synthesis is the cyclocondensation reaction. A procedure analogous to the synthesis of the corresponding ethyl ester provides a reliable starting point.[5]
Experimental Protocol: Hantzsch Synthesis
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) in ethanol.
-
To this solution, add the crude methyl 4-chloro-3-oxopentanoate (1 equivalent).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate.
Alternative Synthetic Strategies
While the Hantzsch synthesis is the workhorse for this class of compounds, other methods can be considered, particularly for library synthesis or to overcome specific challenges.
Diagram for Selecting a Synthetic Route
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Ethyl 4-bromo-3-oxopentanoate|36187-69-6 [benchchem.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate
Introduction: The Significance of a Stable Molecule in Drug Development
Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a core 2-aminothiazole scaffold. This structural motif is of significant interest in medicinal chemistry, appearing in a wide array of biologically active molecules with potential therapeutic applications. The journey from a promising lead compound to a viable drug candidate is arduous, with chemical stability being a critical determinant of success. A thorough understanding of a molecule's stability profile—its intrinsic resistance to degradation under various environmental conditions—is paramount for ensuring the safety, efficacy, and quality of a potential pharmaceutical product.
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate. It is intended for researchers, scientists, and drug development professionals, offering insights into potential degradation pathways and a framework for establishing a robust stability testing program in line with regulatory expectations.
Physicochemical Properties and Structural Features Influencing Stability
The stability of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is intrinsically linked to its molecular structure. The key functional groups that are likely to be involved in degradation reactions are:
-
The 2-amino group: This primary amine is a potential site for oxidation and can also participate in reactions with aldehydes and ketones.
-
The thiazole ring: While thiazoles possess a degree of aromaticity, they can be susceptible to photo-oxidation and cleavage under certain conditions.[1] The sulfur atom in the ring can also be a target for oxidation.
-
The methyl ester group: Ester linkages are prone to hydrolysis, a common degradation pathway for many pharmaceutical compounds, which can be catalyzed by both acidic and basic conditions.
A foundational step in any stability program is the thorough characterization of the molecule's physicochemical properties, such as its pKa, solubility profile, and hygroscopicity. This data provides crucial context for designing and interpreting stability studies.
Postulated Degradation Pathways
Based on the functional groups present in Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, several degradation pathways can be postulated. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are essential to experimentally probe these pathways.[2][3]
Hydrolytic Degradation
The methyl ester functionality is the most probable site for hydrolytic degradation. This reaction can occur under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid, 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetic acid, and methanol.
-
Acid-catalyzed hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis (saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and methanol.
The rate of hydrolysis is highly dependent on pH and temperature.
Oxidative Degradation
The 2-aminothiazole moiety is susceptible to oxidative degradation. Potential oxidizing agents that could be encountered during manufacturing, storage, or administration include atmospheric oxygen, peroxides, and metal ions.
-
Oxidation of the amino group: The primary amino group can be oxidized to form various products, including nitroso, nitro, and dimeric species.
-
Oxidation of the thiazole ring: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides and sulfones. Ring cleavage is also a possibility under harsh oxidative stress.
Photodegradation
Exposure to light, particularly in the ultraviolet region, can induce photochemical reactions. For thiazole-containing compounds, photodegradation can proceed via complex mechanisms, including reaction with singlet oxygen.[1] This can lead to the formation of endoperoxides and subsequent rearrangement to various degradation products, potentially involving cleavage of the thiazole ring.[1]
Recommended Storage and Handling
To ensure the long-term integrity of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, the following storage and handling guidelines are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of potential hydrolytic and oxidative degradation reactions. |
| Light | Protect from light. Store in amber vials or light-resistant containers. | To prevent photodegradation of the thiazole ring. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of the solid material or for solutions. | To minimize oxidative degradation. |
| pH (for solutions) | Maintain solutions at a neutral to slightly acidic pH. Avoid strongly acidic or alkaline conditions. | To minimize the rate of ester hydrolysis. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These substances can accelerate the degradation of the compound. |
Experimental Protocol: A Comprehensive Stability Study
A robust stability study is essential to experimentally determine the shelf-life and appropriate storage conditions for Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate. The following protocol is based on the principles outlined in the ICH guidelines.[4][5]
Development and Validation of a Stability-Indicating Analytical Method
Before initiating stability studies, a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required. This method must be able to separate the intact compound from its potential degradation products and accurately quantify them.
Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Protocol:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M HCl. Heat the solution at 60°C and take samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Keep the solution at room temperature and take samples at appropriate time intervals. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and take samples at appropriate time intervals.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, test the compound in solution at elevated temperatures.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Long-Term and Accelerated Stability Testing
These studies are designed to determine the shelf-life of the compound under recommended storage conditions.
ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies
| Study | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency:
At each time point, samples should be analyzed for appearance, purity (by the stability-indicating HPLC method), and the presence of any degradation products.
Data Analysis and Interpretation
The data from the stability studies should be analyzed to determine the rate of degradation and to identify any trends. The shelf-life of the compound can be estimated by extrapolating the long-term data. Any significant change, defined as a failure to meet the established acceptance criteria for purity and degradation products, should be investigated.
Conclusion: A Proactive Approach to Ensuring Molecular Integrity
A comprehensive understanding of the stability and storage requirements of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is not merely a regulatory requirement but a fundamental aspect of good scientific practice in drug development. By proactively investigating potential degradation pathways and establishing appropriate storage and handling procedures, researchers can ensure the integrity of this promising molecule, thereby safeguarding the quality and reliability of their experimental data and paving the way for its successful translation into a potential therapeutic agent. The protocols and principles outlined in this guide provide a robust framework for achieving this critical objective.
References
- This guide is a synthesis of established principles in pharmaceutical stability testing and the known chemistry of the functional groups present in the molecule. Specific experimental stability data for Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is not widely available in the public domain.
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Methyl Esters - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
Sources
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. ajrconline.org [ajrconline.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Methodological & Application
Application Notes & Protocols: Synthesis of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents.[1][2] This heterocyclic system is a key pharmacophore found in a wide array of biologically active compounds, exhibiting properties that include antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[2][3] The compound Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Its structure, featuring a reactive amino group and an ester functional group, allows for diverse chemical modifications, making it an ideal starting point for the generation of compound libraries for high-throughput screening.
This guide provides a comprehensive overview of the synthetic route to Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, focusing on the well-established Hantzsch thiazole synthesis.[4][5] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for its execution, and discuss the critical parameters that ensure a high yield and purity of the final product.
Synthetic Strategy: A Two-Step Approach
The most efficient and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4][6] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of our target molecule, thiourea is employed as the thioamide component. The overall synthetic workflow can be broken down into two primary stages:
-
Synthesis of the α-Haloketone Precursor: Preparation of Methyl 4-bromo-3-oxohexanoate.
-
Hantzsch Thiazole Synthesis: Cyclocondensation of the α-bromoketone with thiourea to yield the final product.
Caption: Overall synthetic workflow for Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate.
Part 1: Synthesis of Methyl 4-bromo-3-oxohexanoate
The synthesis of the α-bromoketone precursor is a critical first step. This is typically achieved through the direct bromination of the corresponding β-keto ester, Methyl 3-oxohexanoate, at the α-position.
Reaction Mechanism
The bromination of a ketone in an acidic medium proceeds through an enol intermediate. The reaction is acid-catalyzed, and the rate-determining step is the formation of the enol. Once formed, the electron-rich double bond of the enol attacks the bromine molecule, leading to the formation of the α-bromoketone and hydrogen bromide.
Experimental Protocol: Methyl 4-bromo-3-oxohexanoate
Materials:
-
Methyl 3-oxohexanoate
-
Bromine
-
Methanol (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Stirring hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve Methyl 3-oxohexanoate (1.0 eq) in anhydrous methanol.
-
Heat the solution to reflux with stirring.
-
Slowly add bromine (1.0 eq) dropwise from the dropping funnel to the refluxing solution. The bromine color should disappear as it reacts. Maintain a gentle reflux throughout the addition.[7]
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes until the solution becomes colorless or pale yellow.[7]
-
Cool the reaction mixture to room temperature and then carefully pour it into an ice-cold saturated sodium bicarbonate solution to neutralize the generated HBr.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 4-bromo-3-oxohexanoate. This product is often used in the next step without further purification.
Safety Precautions:
-
Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction generates hydrogen bromide gas, which is corrosive. Ensure the reaction setup is properly vented.
Part 2: Hantzsch Thiazole Synthesis of the Target Compound
This step involves the cyclocondensation of the synthesized Methyl 4-bromo-3-oxohexanoate with thiourea to form the 2-aminothiazole ring.
Reaction Mechanism
The Hantzsch thiazole synthesis is a classic condensation reaction.[4] The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine in the α-bromoketone, forming a thiouronium salt intermediate. This is followed by an intramolecular condensation where one of the amino groups attacks the ketone carbonyl. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[5]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate
Materials:
-
Methyl 4-bromo-3-oxohexanoate (crude from Part 1)
-
Thiourea
-
Ethanol
-
Water
-
Dichloromethane
Equipment:
-
Microwave reactor or round-bottom flask with reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel)
-
Separatory funnel
Procedure:
-
In a microwave-safe reaction vessel, combine crude Methyl 4-bromo-3-oxohexanoate (1.0 eq) and thiourea (1.0 eq) in ethanol.
-
Seal the vessel and place it in the microwave reactor. Heat the mixture to 50-60°C for 5-10 minutes.
-
Alternatively, if a microwave reactor is not available, combine the reactants in a round-bottom flask with a reflux condenser and heat in an oil bath at 60-70°C for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Safety Precautions:
-
Thiourea is a suspected carcinogen and should be handled with care.[8][9][10] Avoid inhalation of dust and skin contact.[11]
-
Dichloromethane is a volatile and potentially toxic solvent. All extractions and evaporations should be performed in a fume hood.
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight | Physical State (Expected) |
| Methyl 4-bromo-3-oxohexanoate | C₇H₁₁BrO₃ | 223.06 g/mol | Pale yellow oil |
| Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate | C₈H₁₂N₂O₂S | 200.26 g/mol | Solid |
Expected Characterization Data (based on analogs):
-
¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), the methylene protons of the acetate group (singlet), the methyl protons of the ester (singlet), and the amine protons (broad singlet).
-
¹³C NMR: Resonances for the carbonyl carbons of the ester and the thiazole ring carbons, as well as the aliphatic carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C=N stretching of the thiazole ring.
Applications in Drug Development
The 2-aminothiazole scaffold is a cornerstone in the design of various therapeutic agents. Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate serves as a versatile intermediate for the synthesis of compounds targeting a range of diseases. For instance, derivatives of 2-aminothiazoles have been investigated for their potential as:
-
Anticancer Agents: The 2-aminothiazole core is present in several kinase inhibitors.
-
Antimicrobial Agents: This scaffold is found in various antibacterial and antifungal compounds.
-
Anti-inflammatory Drugs: Certain 2-aminothiazole derivatives have shown potent anti-inflammatory effects.
Caption: Role as a key intermediate in drug discovery.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or decomposition of the product. | Ensure anhydrous conditions. Monitor the reaction closely and avoid prolonged heating. |
| Low yield in Step 2 | Impure α-bromoketone precursor. | While the crude precursor is often used directly, purification by column chromatography may be necessary if yields are consistently low. |
| Incomplete reaction. | Increase reaction time or temperature slightly. If using conventional heating, ensure efficient stirring. | |
| Product purification difficulties | Co-eluting impurities. | Adjust the polarity of the eluent system for column chromatography. Consider recrystallization from a suitable solvent system. |
References
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Safety Data Sheet: Thiourea - Carl ROTH. (n.d.). Retrieved January 23, 2026, from [Link]
- CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents. (n.d.).
-
Safety Data Sheet: thiourea - Chemos GmbH&Co.KG. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents. (n.d.).
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021). Retrieved January 23, 2026, from [Link]
-
Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate - PrepChem.com. (n.d.). Retrieved January 23, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). Retrieved January 23, 2026, from [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Retrieved January 23, 2026, from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020). Retrieved January 23, 2026, from [Link]
-
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
Safety Data Sheet Thiourea Revision 5, Date 09 Mar 2022 - Redox. (2022). Retrieved January 23, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal. (n.d.). Retrieved January 23, 2026, from [Link]
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents. (n.d.).
-
Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. methyl 3-bromo-4-oxopentanoate synthesis - chemicalbook [chemicalbook.com]
- 8. carlroth.com [carlroth.com]
- 9. nj.gov [nj.gov]
- 10. redox.com [redox.com]
- 11. chemos.de [chemos.de]
Protocol for the Acylation of 2-Aminothiazole: A Comprehensive Guide for Medicinal Chemistry
Introduction: The Strategic Importance of 2-Aminothiazole Acylation in Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bonds have established it as a critical pharmacophore in numerous approved drugs, from anticancer agents to anti-infectives.[2][3] Acylation of the exocyclic 2-amino group is a fundamental and highly effective strategy for modifying the physicochemical and pharmacological properties of these molecules. This derivatization allows for the systematic exploration of structure-activity relationships (SAR), leading to the optimization of potency, selectivity, and pharmacokinetic profiles.[1][2]
This application note provides a detailed, field-proven protocol for the N-acylation of 2-aminothiazole. We will delve into the mechanistic underpinnings of this transformation, offer step-by-step experimental procedures for both acyl chlorides and anhydrides, and provide guidance on the purification and characterization of the resulting N-acyl-2-aminothiazoles. Furthermore, we will address the practical consideration of starting with 2-aminothiazole acetate, a common salt form of the parent amine.
Mechanistic Insights: The Nucleophilic Acyl Substitution of 2-Aminothiazole
The acylation of 2-aminothiazole proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of 2-aminothiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate.
This reaction is often facilitated by the addition of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical functions: it can deprotonate the amino group, increasing its nucleophilicity, and it neutralizes the acidic byproduct of the reaction (e.g., HCl from an acyl chloride or a carboxylic acid from an anhydride), driving the equilibrium towards the product. In the absence of an added base, the basicity of the 2-aminothiazole itself (or the solvent, like pyridine) can play this role, though this may require more forcing conditions.
Experimental Protocols
This section outlines two robust protocols for the acylation of 2-aminothiazole, using either an acyl chloride or acetic anhydride as the acylating agent.
Protocol 1: Acylation using an Acyl Chloride
This protocol is a general method adaptable to a variety of acyl chlorides.
Workflow Diagram:
Caption: Workflow for the acylation of 2-aminothiazole with an acyl chloride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2-Aminothiazole | ≥98% | Sigma-Aldrich |
| Acetyl Chloride | ≥99% | Sigma-Aldrich |
| Pyridine (Anhydrous) | ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM, Anhydrous) | ≥99.8% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Saturated Sodium Bicarbonate | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate | ACS Grade | Fisher Scientific |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole (1.0 eq) in anhydrous pyridine or anhydrous dichloromethane (DCM). If using DCM, add a non-nucleophilic base such as triethylamine (1.2 eq).[4]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into cold water. If DCM was used as the solvent, extract the aqueous layer with DCM or ethyl acetate. If pyridine was used, it may be necessary to neutralize with dilute HCl before extraction. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).[5]
Protocol 2: Acylation using Acetic Anhydride
This protocol offers an alternative to using acyl chlorides, which can be highly reactive and moisture-sensitive.
Workflow Diagram:
Caption: Workflow for the acylation of 2-aminothiazole with acetic anhydride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2-Aminothiazole | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | ≥99% | Sigma-Aldrich |
| Ethanol | ACS Grade | VWR |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-aminothiazole (1.0 eq) and acetic anhydride (2-3 eq). Acetic anhydride can serve as both the acylating agent and the solvent.[2][6]
-
Reaction: Heat the mixture to reflux for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker of cold water or ice to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with cold water to remove any remaining acetic acid.
-
Drying: Dry the purified product in a vacuum oven. Further purification can be achieved by recrystallization if necessary.
Special Consideration: Starting with 2-Aminothiazole Acetate
If the available starting material is 2-aminothiazole acetate, the acetate salt must be neutralized to liberate the free amine for acylation. This can be achieved in one of two ways:
-
Pre-neutralization: Dissolve the 2-aminothiazole acetate in a suitable solvent and treat it with an aqueous solution of a mild base, such as sodium bicarbonate. Extract the liberated free base into an organic solvent, dry the organic layer, and then proceed with the acylation protocol as described above.
-
In-situ Neutralization: In the acylation reaction itself, an additional equivalent of the base (e.g., triethylamine or pyridine) should be added to neutralize the acetic acid salt. This will form the free amine in situ, which can then react with the acylating agent.
Product Characterization
The identity and purity of the synthesized N-acyl-2-aminothiazole should be confirmed by standard analytical techniques.
Expected Spectroscopic Data for N-(thiazol-2-yl)acetamide:
| Technique | Expected Observations |
| ¹H NMR | Signals for the thiazole ring protons (typically in the aromatic region), a singlet for the acetyl methyl group, and a broad singlet for the amide N-H proton.[5][7] |
| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the carbons of the thiazole ring, and the methyl carbon of the acetyl group.[5][7] |
| FT-IR | A characteristic N-H stretching vibration, a strong C=O stretching band for the amide, and bands corresponding to the thiazole ring.[7] |
| Mass Spec | The molecular ion peak corresponding to the mass of the acylated product.[5][7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; moisture in the reaction; inefficient extraction. | Increase reaction time or temperature; ensure anhydrous conditions; perform multiple extractions during work-up. |
| Diacylation | Highly reactive acylating agent or prolonged reaction time. | Use a milder acylating agent (e.g., anhydride instead of chloride); reduce the amount of acylating agent; shorten the reaction time. |
| No Reaction | Starting material is the acetate salt and no base was added; poor quality reagents. | Add a suitable base to neutralize the salt; use freshly opened or purified reagents. |
Conclusion
The acylation of 2-aminothiazole is a versatile and indispensable reaction in the synthesis of potential therapeutic agents. The protocols outlined in this application note provide a solid foundation for researchers to perform this transformation efficiently and with a high degree of success. A thorough understanding of the reaction mechanism and careful attention to experimental detail are paramount to achieving the desired outcomes in the synthesis of novel 2-aminothiazole derivatives.
References
-
Synthesis, Biological Investigation, and in Silico Studies of 2-Aminothiazole Sulfonamide Derivatives as Potential Antioxidants. (2025). EXCLI Journal. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]
-
N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. (2021). Jurnal Pharmascience. [Link]
-
Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2015). ResearchGate. [Link]
-
(PDF) N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. (2021). ResearchGate. [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). National Institutes of Health. [Link]
-
Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022). International Journal of Chemical Studies. [Link]
-
2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. (2016). National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. excli.de [excli.de]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
scale-up synthesis of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate
An Application Note for the Scale-Up Synthesis of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the , a key intermediate in pharmaceutical research and development. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2] This protocol is designed for researchers, chemists, and process development professionals, offering a robust, scalable, and well-characterized synthetic route based on the foundational Hantzsch thiazole synthesis.[2][3][4] We will detail the reaction mechanism, provide a step-by-step protocol for multi-gram scale production, outline purification and characterization methods, and address critical safety considerations.
Introduction and Strategic Rationale
The synthesis of substituted 2-aminothiazoles is of paramount importance in medicinal chemistry. The target molecule, Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, serves as a versatile building block for more complex molecular architectures. The strategic approach for its synthesis relies on the Hantzsch thiazole synthesis, a time-honored and highly reliable condensation reaction between an α-haloketone and a thioamide.[5][6][7]
Causality of the Chosen Synthetic Route: The Hantzsch methodology was selected for its proven scalability, high yields, and the use of readily available and cost-effective starting materials.[6] The core transformation involves the reaction of Methyl 4-bromo-3-oxohexanoate with thiourea . The reaction proceeds via a well-established mechanism:
-
Nucleophilic Attack (Sₙ2): The highly nucleophilic sulfur atom of thiourea attacks the electrophilic carbon bearing the bromine atom in the α-haloketone precursor.[6][8]
-
Intramolecular Cyclization: Subsequent intramolecular attack by one of the thioamide's nitrogen atoms onto the ketone carbonyl forms a five-membered heterocyclic intermediate.[6][8]
-
Dehydration: A final dehydration step results in the formation of the stable, aromatic 2-aminothiazole ring.[8]
This one-pot process is efficient and generally leads to a clean product that can be isolated and purified with relative ease, making it ideal for large-scale production.
Caption: Hantzsch Thiazole Synthesis Mechanism.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a target yield of approximately 150-170 grams of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry reactor.
Reagents and Equipment
Table 1: Reagent & Parameter Summary
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity | Source |
|---|---|---|---|---|---|
| Methyl 4-bromo-3-oxohexanoate | C₇H₁₁BrO₃ | 223.06 | 1.0 | 223 g | In-house/Supplier |
| Thiourea | CH₄N₂S | 76.12 | 1.1 | 83.7 g | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 2.0 L | Commercial |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | - | As needed | Commercial |
| Deionized Water | H₂O | 18.02 | - | 4.0 L | In-house |
Equipment:
-
5 L three-neck round-bottom flask or jacketed glass reactor
-
Overhead mechanical stirrer
-
Reflux condenser
-
Temperature probe and heating mantle/circulator
-
Large Buchner funnel and vacuum flask (2 L)
-
Drying oven
Step-by-Step Experimental Procedure
Caption: Scale-Up Synthesis and Purification Workflow.
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, reflux condenser, and temperature probe. Ensure the system is clean and dry.
-
Charging Reagents: Charge the reactor with absolute ethanol (2.0 L) and thiourea (83.7 g, 1.1 mol). Begin stirring to form a slurry.
-
Addition of α-Haloketone: Slowly add Methyl 4-bromo-3-oxohexanoate (223 g, 1.0 mol) to the stirred slurry at room temperature over 15-20 minutes. The addition is mildly exothermic; monitor the internal temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature. The reaction is typically complete within 4-6 hours.
-
Expert Insight: The progress of the reaction should be monitored every hour after reaching reflux using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting α-haloketone is consumed.
-
-
Isolation of Crude Product:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to ambient temperature.
-
In a separate vessel, prepare 4.0 L of deionized water.
-
Slowly pour the cooled reaction mixture into the water with vigorous stirring.
-
Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate until the pH reaches 7-8. This step is crucial as it deprotonates the aminothiazole hydrobromide salt, causing the free base to precipitate out of solution.[6]
-
Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 500 mL) to remove inorganic salts and residual ethanol.
Purification Protocol
-
Recrystallization: Transfer the crude, damp solid into a clean 4 L beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, stirred for 10 minutes, and hot-filtered.
-
Crystallization: Slowly add deionized water to the hot ethanolic solution until persistent cloudiness is observed. Re-heat gently until the solution becomes clear again, then remove from heat and allow it to cool slowly to room temperature, and finally in an ice bath.
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 20% ethanol-water solution, and dry in a vacuum oven at 40-50°C to a constant weight.
-
Expected Yield: 150-170 g (70-80% of theoretical).
-
Characterization and Quality Control
To ensure the final product meets the required standards of identity and purity, the following analytical tests are mandatory.
Table 2: Analytical Data Summary
| Analysis | Specification | Expected Result |
|---|---|---|
| Appearance | White to off-white solid | Conforms |
| ¹H NMR (400 MHz, DMSO-d₆) | Conforms to structure | δ 1.10 (t, 3H, -CH₂CH₃ ), 2.55 (q, 2H, -CH₂ CH₃), 3.55 (s, 2H, -CH₂ CO₂Me), 3.65 (s, 3H, -OCH₃), 7.05 (s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Conforms to structure | δ 13.5, 21.8, 30.1, 51.9, 112.5, 145.0, 168.0, 171.0 |
| Mass Spec (ESI+) | [M+H]⁺ | Expected: 215.08, Observed: 215.1 |
| HPLC Purity | ≥98.5% | Conforms |
| Melting Point | Report Value | Consistent with literature |
Critical Safety and Handling Precautions
A thorough risk assessment must be conducted before commencing any scale-up activity.
-
Thiourea: This compound is classified as harmful if swallowed, a suspected carcinogen, and is suspected of damaging fertility or the unborn child.[9] Always handle it in a fume hood, wearing appropriate PPE, including nitrile gloves, a lab coat, and safety glasses. Avoid creating dust.[10][11]
-
Methyl 4-bromo-3-oxohexanoate: As an α-haloketone, this reagent is a potent lachrymator and is corrosive. Handle with extreme care, ensuring no contact with skin or eyes, and avoid inhaling vapors.
-
Ethanol: This solvent is highly flammable. Ensure all heating is performed using spark-proof equipment and that no open flames are present in the laboratory.
-
Waste Disposal: All chemical waste, including mother liquor from filtration and recrystallization, must be collected in designated hazardous waste containers and disposed of according to institutional and local environmental regulations.[12]
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]
-
Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. (n.d.). ResearchGate. Available at: [Link]
- Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (2011). Google Patents.
-
synthesis of thiazoles. (2019). YouTube. Available at: [Link]
-
SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (2017). Farmacia Journal. Available at: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). NIH. Available at: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Available at: [Link]
-
Safety Data Sheet: Thiourea. (n.d.). Carl ROTH. Available at: [Link]
-
Safety Data Sheet: thiourea. (2023). Chemos GmbH & Co.KG. Available at: [Link]
-
Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publishers. Available at: [Link]
- 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.
-
Safety Data Sheet Thiourea. (2022). Redox. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]
-
Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). ResearchGate. Available at: [Link]
-
Synthesis of 2-aminothiazole derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link]
-
THIOUREA. (n.d.). IPCS INCHEM. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC - NIH. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chemos.de [chemos.de]
- 10. redox.com [redox.com]
- 11. THIOUREA [training.itcilo.org]
- 12. carlroth.com [carlroth.com]
Application Note: A Protocol for the Purification of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate by Recrystallization
Abstract
This application note provides a comprehensive guide and a detailed protocol for the purification of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound, which is essential for subsequent synthetic steps and for meeting stringent regulatory standards. This document outlines the principles of solvent selection, a step-by-step recrystallization procedure, and troubleshooting strategies, all grounded in established chemical principles and supported by relevant literature.
Introduction: The Critical Role of Purity
Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs), including some cephalosporin antibiotics. The purity of such intermediates is paramount; even trace impurities can lead to side reactions, lower yields in subsequent steps, and the formation of difficult-to-remove related substances in the final API.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The underlying principle is the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities behind in the mother liquor.[1][2] This guide provides a systematic approach to developing a robust recrystallization protocol for the title compound.
The Scientific Foundation: Selecting the Optimal Solvent System
The success of any recrystallization procedure hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High solvency for the impurities at all temperatures, or very low solvency.
-
Inertness: It should not react with the compound to be purified.
-
Volatility: It should be easily removable from the purified crystals.
-
Safety: It should have a low toxicity and flammability profile.
Given the absence of specific solubility data for Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate in public literature, a systematic screening process is necessary. Based on the successful purification of structurally similar 2-aminothiazole derivatives, the following solvents are recommended for initial screening.[3][4][5][6]
Table 1: Recommended Solvents for Screening
| Solvent Class | Specific Solvents to Screen | Rationale & Cited Precedent |
| Alcohols | Methanol, Ethanol, Isopropanol | Ethanol is frequently cited for recrystallizing 2-aminothiazole derivatives.[4][5][6] Methanol has been used for purifying related pharmaceutical intermediates.[7] |
| Aqueous Alcohols | 75% Ethanol in Water | A patent for a similar compound specifies recrystallization from 75% ethanol, suggesting that adjusting polarity with water can be effective.[3] |
| Esters | Ethyl Acetate | Often used as an extraction solvent for 2-aminothiazole derivatives post-synthesis, indicating good solubility.[4] It may be suitable as part of a mixed-solvent system. |
| Halogenated | Dichloromethane (DCM) | Used in purification protocols for related APIs, often in combination with an alcohol as an anti-solvent. |
| Ketones | Acetone | A common, polar aprotic solvent that can be effective for moderately polar compounds. |
Experimental Workflow for Solvent Screening:
A small-scale, systematic approach is recommended to identify the optimal solvent efficiently.
Caption: The three-stage recrystallization workflow.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add the selected solvent (e.g., ethanol) in small portions while gently heating and stirring on a hotplate. Rationale: Starting with a small amount of solvent prevents using an excessive volume, which would reduce yield.
-
Continue adding the hot solvent just until the compound fully dissolves. Avoid adding a large excess.
-
-
Decolorization & Hot Filtration (Optional):
-
If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Rationale: Activated charcoal adsorbs colored impurities.
-
If insoluble impurities are present, or if charcoal was used, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Rationale: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes. Rationale: This further decreases the solubility of the compound, maximizing the yield of collected crystals.
-
-
Isolation:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Swirl the cold crystalline slurry and pour it into the Buchner funnel under vacuum.
-
Wash the crystals with a small amount of ice-cold solvent. Rationale: Using a minimal amount of cold solvent removes the impurity-laden mother liquor without re-dissolving a significant amount of the product.
-
-
Drying:
-
Allow the crystals to air-dry on the filter for a few minutes by maintaining the vacuum.
-
Transfer the purified crystals to a watch glass or weighing dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).
-
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The compound is very soluble even at low temperatures. | - Boil off some of the solvent to increase concentration and attempt to cool again.- If crystals still do not form, consider using an anti-solvent (a solvent in which the compound is insoluble) or scratch the inside of the flask with a glass rod at the solvent line. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities. | - Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.- Ensure the crude material is not excessively impure before starting. |
| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with too much or warm solvent. | - Optimize the solvent volume during the dissolution step.- Ensure all filtration apparatus is sufficiently pre-heated.- Always use a minimal amount of ice-cold solvent for washing. |
Safety and Handling
Table 2: Hazard Summary and Precautions
| Hazard Class | Potential Effects | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or chemical fume hood. |
| Skin Irritation | May cause skin irritation. [4] | Avoid direct contact with skin. In case of contact, wash thoroughly with soap and water. |
| Eye Irritation | May cause serious eye irritation. [4] | Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation. [4] | Avoid inhaling dust. Handle in a well-ventilated area. |
Always consult the specific SDS for the solvents being used and perform a thorough risk assessment before beginning any chemical procedure.
Conclusion
The purification of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate via recrystallization is a critical step for ensuring the quality of pharmaceutical intermediates. While a universally validated protocol is not published, a robust and effective procedure can be developed by applying the fundamental principles of recrystallization. A systematic screening of solvents, with a focus on lower alcohols like ethanol, followed by the detailed protocol outlined in this note, provides a clear path to obtaining this key intermediate with high purity.
References
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
Deepti, V., Kumari, M. A., Harikrishna, N., Ramesh, G., & Rao, C. V. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Retrieved from [Link]
- Google Patents. (n.d.). CN104513256A - Preparation method of cefditoren pivoxil.
- Google Patents. (n.d.). Preparation method of cefditoren pivoxil cephalosporins intermediate.
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9360. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
-
SciSpace. (2016). Top 9 papers published in the topic of Cefditoren Pivoxil in 2016. Retrieved from [Link]
- Google Patents. (n.d.). CN105622636A - Cefditoren pivoxil intermediate preparation method.
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate. Retrieved from [Link]
Sources
- 1. Cefditoren pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN105622636A - Cefditoren pivoxil intermediate preparation method - Google Patents [patents.google.com]
- 7. CN104513256A - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]
Mastering the Purification of Aminothiazole Esters: An Application Guide
Introduction: The Critical Role of Purity in Aminothiazole Ester Drug Development
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties.[1] Aminothiazole esters, specifically, are pivotal intermediates and final products in numerous drug discovery pipelines. The efficacy and safety of these potential therapeutics are inextricably linked to their purity. Even minute impurities can alter pharmacological and toxicological profiles, making robust and efficient purification protocols a non-negotiable aspect of the drug development workflow.
This comprehensive guide provides a detailed exploration of the chromatographic techniques for the purification of aminothiazole esters. Moving beyond a simple recitation of steps, this document delves into the underlying principles, offering insights into why certain methods are chosen and how to troubleshoot common challenges. It is designed for researchers, scientists, and drug development professionals seeking to optimize their purification strategies for this vital class of compounds.
Physicochemical Properties and Their Chromatographic Implications
A successful purification strategy begins with a thorough understanding of the molecule's physicochemical properties. For aminothiazole esters, several key characteristics dictate their behavior on a chromatographic column:
-
Basicity: The exocyclic amino group on the thiazole ring imparts a basic character to these molecules. This is a critical consideration as the lone pair of electrons on the nitrogen can interact strongly with acidic sites on standard silica gel stationary phases. This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the column.[2]
-
Polarity: The overall polarity of an aminothiazole ester is a composite of the polar thiazole ring, the ester functionality, and any substituents on the aromatic core. The polarity will determine the compound's affinity for the stationary and mobile phases, guiding the choice between normal-phase and reversed-phase chromatography.
-
Solubility: The solubility of the crude sample in the loading solvent and the mobile phase is paramount for achieving efficient purification. Poor solubility can lead to precipitation on the column, causing high backpressure and poor separation.
-
Lipophilicity: Often expressed as logP, this parameter is a measure of a compound's hydrophobicity and is a key determinant in reversed-phase chromatography.[3] The more lipophilic the compound, the more strongly it will be retained on a non-polar stationary phase.
Chromatographic Purification Strategies
The choice of chromatographic technique is dictated by the scale of the purification, the required purity level, and the specific properties of the aminothiazole ester . This section will detail the most common and effective methods: Flash Chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).
Flash Chromatography: The Workhorse for Routine Purification
Flash chromatography is a rapid and cost-effective method for purifying multi-gram to kilogram quantities of reaction mixtures, making it an indispensable tool in a synthesis laboratory.[4]
Causality Behind Experimental Choices:
-
Stationary Phase Selection: Due to the basic nature of aminothiazole esters, standard silica gel can be problematic. The acidic silanol groups on the silica surface can lead to strong interactions, resulting in poor peak shape and yield loss. To mitigate this, several strategies can be employed:
-
Deactivation of Silica: Adding a small percentage of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase can neutralize the acidic silanol groups, leading to significantly improved peak symmetry.[5]
-
Alternative Stationary Phases: Using a less acidic stationary phase, such as neutral or basic alumina, can be a viable alternative. However, the selectivity may differ from silica, requiring method re-development. Amino-functionalized silica is another excellent option that provides a less acidic surface and can offer unique selectivity.
-
-
Mobile Phase Optimization: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate for the target compound, ensuring good separation from impurities.[5]
-
Normal-Phase: A common starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate. For more polar aminothiazole esters, dichloromethane/methanol can be an effective system.[5]
-
Reversed-Phase: For highly polar aminothiazole esters, reversed-phase flash chromatography is a better choice.[6] This utilizes a non-polar stationary phase (e.g., C18-functionalized silica) with a polar mobile phase, typically a mixture of water and acetonitrile or methanol.
-
Experimental Protocol: Flash Chromatography of a Representative Aminothiazole Ester
This protocol outlines the purification of a crude aminothiazole ester using a standard flash chromatography system.
Materials:
-
Crude aminothiazole ester
-
Silica gel (230-400 mesh) or pre-packed silica cartridge
-
Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)
-
Flash chromatography system with a UV detector
-
Collection tubes
Step-by-Step Methodology:
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase. Test various ratios of hexanes/ethyl acetate. If peak tailing is observed, add 0.1-1% TEA to the mobile phase. The ideal solvent system will give the target compound an Rf between 0.2 and 0.4.[5]
-
Column Packing (if not using a pre-packed cartridge): Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate with 0.5% TEA). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. Monitor the elution profile using the UV detector.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified aminothiazole ester.
Troubleshooting Common Issues in Flash Chromatography:
| Issue | Possible Cause | Solution |
| Peak Tailing | Acidic silica interacting with the basic aminothiazole. | Add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase.[5] |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Try a different solvent system with different selectivity (e.g., dichloromethane/methanol).[5] |
| Compound Stuck on Column | Compound is too polar for the mobile phase. | Switch to a more polar solvent system or consider reversed-phase chromatography. |
| High Backpressure | Sample precipitation or fine particles in the system. | Ensure the sample is fully dissolved before loading. Filter the sample solution if necessary. |
Visualization of the Flash Chromatography Workflow:
Caption: Workflow for flash chromatographic purification.
High-Performance Liquid Chromatography (HPLC): For High-Purity Applications
When very high purity (>99%) is required, for example, for final drug substances or analytical standards, preparative HPLC is the method of choice. It offers superior resolution and efficiency compared to flash chromatography.[7]
Causality Behind Experimental Choices:
-
Mode Selection (Normal vs. Reversed-Phase):
-
Reversed-Phase (RP-HPLC): This is the most common mode for purifying pharmaceutical compounds. It is well-suited for moderately polar to non-polar aminothiazole esters. C18 columns are the standard, offering excellent retention for hydrophobic molecules. The mobile phase typically consists of water and an organic modifier (acetonitrile or methanol), often with an acidic additive.[8]
-
Normal-Phase (NP-HPLC): This mode is advantageous for separating isomers or very non-polar compounds that are not well-retained in reversed-phase.[9] It uses a polar stationary phase (like silica or cyano-propyl) and a non-polar mobile phase (e.g., hexanes/isopropanol).
-
-
Mobile Phase Additives: The basicity of the aminothiazole can cause poor peak shape in RP-HPLC.
-
Acidic Modifiers: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase protonates the amino group. This prevents its interaction with residual silanols on the stationary phase, resulting in sharper, more symmetrical peaks.
-
Buffers: For compounds with pH-dependent retention, using a buffered mobile phase can ensure reproducibility.
-
Experimental Protocol: Preparative RP-HPLC of an Aminothiazole Ester
This protocol describes the purification of an aminothiazole ester using a C18 preparative HPLC column.
Materials:
-
Crude aminothiazole ester
-
Preparative HPLC system with a UV detector and fraction collector
-
C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm)
-
HPLC-grade water, acetonitrile, and formic acid
Step-by-Step Methodology:
-
Analytical Method Development: First, develop an analytical HPLC method on a smaller C18 column (e.g., 150 x 4.6 mm, 5 µm). A good starting point for a mobile phase is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). Optimize the gradient to achieve good separation between the product and impurities. A typical detection wavelength for aminothiazoles is around 272 nm.[1]
-
Scale-Up Calculation: Scale up the analytical method to the preparative column. The flow rate should be adjusted based on the square of the ratio of the column diameters.
-
Sample Preparation and Loading: Dissolve the crude sample in a solvent that is weak in the mobile phase system (e.g., a mixture with a high percentage of water) to ensure the sample band is focused at the head of the column. Filter the sample solution through a 0.45 µm filter. Inject the sample onto the column. Be mindful of column overloading; a typical loading capacity for a C18 column is around 1% of the stationary phase mass by weight.[10]
-
Purification and Fraction Collection: Run the preparative gradient and collect fractions based on the UV signal.
-
Analysis and Product Recovery: Analyze the fractions by analytical HPLC to confirm purity. Pool the pure fractions, and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to yield the purified product as a salt (e.g., formate salt).
Visualization of HPLC Method Development Logic:
Caption: Logical flow from analytical to preparative HPLC.
Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative
SFC is a powerful purification technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is gaining popularity as a "green" alternative to both normal- and reversed-phase HPLC due to the reduced use of organic solvents.[11]
Causality Behind Experimental Choices:
-
Advantages for Aminothiazole Esters:
-
Speed: The low viscosity of supercritical CO2 allows for faster separations without a significant loss in efficiency.
-
Solvent Reduction: SFC significantly reduces the consumption of organic solvents, making it more environmentally friendly and cost-effective.
-
Unique Selectivity: SFC can provide different selectivity compared to HPLC, which can be advantageous for separating challenging mixtures. It is particularly well-suited for the analysis of polar compounds.[11]
-
Easy Product Recovery: The CO2 in the mobile phase simply evaporates after collection, simplifying product workup.
-
-
Method Development in SFC: A co-solvent, typically methanol, is added to the CO2 to increase the mobile phase polarity and elute the compounds. For basic compounds like aminothiazole esters, adding a basic modifier (e.g., diethylamine or ammonium hydroxide) to the co-solvent is often necessary to achieve good peak shapes. Stationary phases are similar to those used in HPLC, with chiral columns also being widely used in SFC for enantiomeric separations.[12]
Experimental Protocol: SFC Purification of an Aminothiazole Ester
Materials:
-
Crude aminothiazole ester
-
Preparative SFC system
-
Appropriate stationary phase column (e.g., silica, diol, or a chiral column)
-
Supercritical fluid grade CO2
-
Methanol (co-solvent)
-
Diethylamine (modifier)
Step-by-Step Methodology:
-
Analytical SFC Screening: Screen different columns and co-solvent/modifier combinations on an analytical SFC system to find the best separation conditions.
-
Method Optimization: Optimize the gradient, flow rate, and backpressure to achieve the desired separation in the shortest possible time.
-
Preparative Run: Scale up the analytical method to the preparative SFC system. Dissolve the sample in a suitable solvent and inject it.
-
Fraction Collection: Fractions are collected in a gas-liquid separator, where the CO2 evaporates, leaving the purified compound in the co-solvent.
-
Product Isolation: Evaporate the co-solvent to obtain the final pure product.
Chiral Purification of Aminothiazole Esters
Many aminothiazole ester drug candidates are chiral, and often only one enantiomer possesses the desired pharmacological activity. Therefore, the separation of enantiomers is a critical step. Both HPLC and SFC are powerful techniques for chiral separations, typically employing chiral stationary phases (CSPs).[13][14] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and have shown great success in resolving a broad range of chiral compounds, including amines and esters.[13][15]
Key Considerations for Chiral Separations:
-
Column Screening: The selection of the right chiral column is often empirical. Screening a variety of CSPs with different mobile phases is the most effective approach to finding a suitable separation method.
-
Mobile Phase: In chiral HPLC, normal-phase conditions (e.g., hexanes/isopropanol) often provide better enantioselectivity than reversed-phase conditions.[9] SFC is also an excellent technique for chiral separations, often providing faster and more efficient separations than HPLC.[12]
Conclusion and Future Outlook
The successful purification of aminothiazole esters is a critical enabling step in the journey from a promising chemical entity to a potential life-saving drug. A deep understanding of the interplay between the physicochemical properties of these molecules and the principles of chromatography is essential for developing robust and efficient purification protocols. This guide has provided a framework for approaching this challenge, from the workhorse of flash chromatography for routine purifications to the high-precision techniques of HPLC and the green efficiency of SFC for producing highly pure materials.
As the complexity of drug molecules continues to increase, so too will the challenges in their purification. The continued development of novel stationary phases, the wider adoption of sustainable technologies like SFC, and the integration of advanced analytical techniques for real-time monitoring will undoubtedly shape the future of chromatographic purification in the pharmaceutical industry. By grounding our experimental designs in sound scientific principles and a thorough understanding of the available tools, we can confidently navigate these challenges and deliver the high-quality compounds that are the foundation of modern medicine.
References
-
Basavanakatti, S. B., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]
-
YMC Co., Ltd. (n.d.). Principles in preparative HPLC. University of Warwick. [Link]
-
Perminova, I. V., et al. (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 28(14), 5469. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Haginaka, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-181. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Chromatography A, 1141(2), 220-229. [Link]
-
Biotage. (2023). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. [Link]
-
Haginaka, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
-
Perminova, I. V., et al. (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]
-
Al-Juboori, A. A. J., et al. (2021). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science, 3(4), 60-70. [Link]
-
Wang, Y., et al. (2018). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. [Link]
-
Kumar, A., et al. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 11(4), 812-818. [Link]
-
Smirnova, E. I., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Zitko, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(1), 163. [Link]
-
YMC Co., Ltd. (n.d.). Prep Chromatography Loading for Maximum Recoveries and Yields. [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology, 2013, 85-99. [Link]
-
Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
-
Naito, Y. I., et al. (2017). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. ResearchGate. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Rykov, S. V., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Molecules, 25(22), 5274. [Link]
-
Van de Goor, T. A., et al. (2017). Physicochemical parameters affecting the electrospray ionization efficiency of amino acids after acylation. Journal of the American Society for Mass Spectrometry, 28(10), 2131-2140. [Link]
-
Moravek. (n.d.). Reverse Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]
-
BUCHI Corporation. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential [Video]. YouTube. [Link]
-
BioProcess International. (2014). Guidelines for - Optimization and Scale-Up in Preparative Chromatography. [Link]
-
Agilent Technologies. (n.d.). The Chromatography Detective: Troubleshooting Tips & Tools for LC & LCMS. [Link]
-
Ribeiro, A. R., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 221. [Link]
-
Appling, D. R. (2012). Investigating the Physico-Chemical Properties of Amino Acids and Their Analysis by Thin Layer Chromatography. ResearchGate. [Link]
-
Al-Tel, T. H. (2012). Special Issue: Sulfur-Nitrogen Heterocycles. Molecules, 17(8), 9831-9834. [Link]
-
YMC Co., Ltd. (n.d.). Effective preparative separation techniques. [Link]
-
Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. [Link]
-
de Villiers, M., et al. (2020). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 15(15), 1436-1441. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. biotage.com [biotage.com]
- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. moravek.com [moravek.com]
- 9. sepscience.com [sepscience.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Analysis of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate
Abstract
This comprehensive guide provides a detailed framework for the structural elucidation of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth exploration of the principles behind the experimental design, data acquisition, and spectral interpretation. By grounding the practical steps in established scientific principles, this guide aims to empower the user to not only replicate the described methods but also to adapt and troubleshoot them for analogous molecular structures.
Introduction: The Significance of Structural Verification
Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound of significant interest within medicinal chemistry, possessing a scaffold common to a variety of biologically active molecules.[1][2] The precise arrangement of its constituent atoms is paramount to its chemical reactivity and pharmacological activity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.
NMR spectroscopy stands as the most powerful technique for the non-destructive analysis of molecular structure in solution. This guide will detail the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to fully characterize this molecule, providing a self-validating system of protocols and data interpretation.
Predicted Molecular Structure and Atom Numbering
A clear understanding of the molecular framework is essential for the assignment of NMR signals. The predicted structure and systematic atom numbering for Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate are presented below. This numbering scheme will be used consistently throughout this guide.
Diagram of the molecular structure of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate with atom numbering.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to yield high-quality NMR data for the structural elucidation of the target molecule. The rationale behind each choice of solvent, concentration, and experiment is provided to foster a deeper understanding of the methodology.
Sample Preparation: The Foundation of Quality Data
The quality of the final NMR spectrum is intrinsically linked to the meticulous preparation of the sample.
Protocol:
-
Solvent Selection: Due to the presence of polar functional groups (amino and ester moieties), a polar deuterated solvent is required to ensure complete dissolution.[3] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice due to its high dissolving power for a wide range of organic compounds.[4][5] Its residual proton signal appears at approximately 2.50 ppm, which is unlikely to overlap with signals from the analyte.[5]
-
Concentration: Prepare a solution of approximately 5-10 mg of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate in 0.6-0.7 mL of DMSO-d₆. This concentration is optimal for obtaining good signal-to-noise in a reasonable timeframe for both ¹H and ¹³C NMR experiments on modern spectrometers.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[6] Modern NMR spectrometers can use the deuterium lock signal of the solvent to reference the spectrum, making the addition of TMS optional.[7] However, for precise chemical shift referencing, a small amount of TMS can be added.
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field distortions and improves spectral resolution.
NMR Data Acquisition: A Multi-faceted Approach
A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals. The following is a recommended suite of experiments.
Workflow for NMR Data Acquisition:
A logical workflow for NMR data acquisition and analysis.
Detailed Experimental Parameters:
| Experiment | Purpose | Key Parameters |
| ¹H NMR | To determine the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (J-coupling). | Spectral width: -2 to 12 ppm; Number of scans: 8-16; Relaxation delay: 1-2 s. |
| ¹³C NMR | To determine the number of distinct carbon environments and their chemical shifts. | Spectral width: 0 to 200 ppm; Number of scans: 1024-4096; Proton decoupled. |
| COSY | (Correlation Spectroscopy) To identify protons that are coupled to each other (typically through 2-3 bonds). | Symmetrized data matrix; Standard pulse program. |
| HSQC | (Heteronuclear Single Quantum Coherence) To identify which protons are directly attached to which carbons.[8] | Optimized for ¹JCH ≈ 145 Hz. |
| HMBC | (Heteronuclear Multiple Bond Correlation) To identify long-range couplings between protons and carbons (typically over 2-3 bonds).[9] | Optimized for nJCH ≈ 8 Hz. |
Spectral Interpretation: Decoding the Molecular Structure
Based on known chemical shift values for similar thiazole derivatives and general principles of NMR spectroscopy, the following tables provide the predicted ¹H and ¹³C NMR data for Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate in DMSO-d₆.[1][10]
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| -NH₂ (on C2) | ~7.0 | Broad Singlet | 2H | - | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange with trace amounts of water. |
| -CH₂- (Acetate, C6) | ~3.5 | Singlet | 2H | - | Methylene group adjacent to an ester and a thiazole ring. No adjacent protons to couple with. |
| -OCH₃ (Ester, C11) | ~3.6 | Singlet | 3H | - | Methyl group of the methyl ester. |
| -CH₂- (Ethyl, C7) | ~2.6 | Quartet | 2H | ~7.5 | Methylene protons are split by the three adjacent methyl protons (n+1=4). |
| -CH₃ (Ethyl, C8) | ~1.2 | Triplet | 3H | ~7.5 | Methyl protons are split by the two adjacent methylene protons (n+1=3). |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester, C9) | ~170 | Carbonyl carbon of an ester. |
| C2 (Thiazole) | ~168 | Carbon atom in the thiazole ring bonded to two nitrogen atoms. |
| C4 (Thiazole) | ~145 | Substituted carbon in the thiazole ring. |
| C5 (Thiazole) | ~115 | Substituted carbon in the thiazole ring. |
| -OCH₃ (Ester, C11) | ~52 | Methyl carbon of the ester. |
| -CH₂- (Acetate, C6) | ~30 | Methylene carbon of the acetate group. |
| -CH₂- (Ethyl, C7) | ~22 | Methylene carbon of the ethyl group. |
| -CH₃ (Ethyl, C8) | ~14 | Methyl carbon of the ethyl group. |
Analysis of 2D NMR Data
-
COSY: A cross-peak is expected between the quartet at ~2.6 ppm (C7-H₂) and the triplet at ~1.2 ppm (C8-H₃), confirming the presence of the ethyl group as an isolated spin system.
-
HSQC: This experiment will correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. For example, the singlet at ~3.6 ppm will show a correlation to the carbon at ~52 ppm.
-
HMBC: This is crucial for connecting the different fragments of the molecule. Key expected long-range correlations include:
-
The methylene protons of the acetate group (C6-H₂) to the thiazole carbons C4 and C5, and to the ester carbonyl carbon (C9).
-
The methylene protons of the ethyl group (C7-H₂) to the thiazole carbons C4 and C5.
-
The methyl protons of the ester (C11-H₃) to the ester carbonyl carbon (C9).
-
Troubleshooting and Advanced Considerations
-
Broad NH₂ Signal: If the amino protons are excessively broad, gentle heating of the sample may sharpen the signal. Alternatively, adding a drop of D₂O will cause the NH₂ signal to disappear due to proton-deuterium exchange, confirming its identity.
-
Tautomerism: Aminothiazoles can exist in tautomeric forms. While the 2-amino form is generally predominant, the presence of minor tautomers could lead to additional, low-intensity signals in the NMR spectra.
-
Solvent Effects: Running the spectra in a different solvent, such as CDCl₃ (if solubility permits), can cause shifts in the proton and carbon signals, which can be useful for resolving overlapping peaks.[5]
Conclusion
The combination of 1D and 2D NMR techniques provides a robust and reliable method for the complete structural elucidation of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate. By following the detailed protocols and interpretation guidelines presented in this document, researchers can confidently verify the structure of this and related compounds, ensuring the integrity of their chemical research and development endeavors.
References
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013. [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 2023. [Link]
-
Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Molecules, 2021. [Link]
-
The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate, N/A. [Link]
-
NMR of ethyl ethanoate for A-level Chemistry. YouTube, 2024. [Link]
-
Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. ResearchGate, 2013. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 2010. [Link]
-
Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate, N/A. [Link]
-
methyl 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate. SpectraBase, N/A. [Link]
-
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate. PubChem, N/A. [Link]
-
Ethyl Acetate and Methyl Acetate: Unlocking the Similarities and Differences. Chemical Iran, 2024. [Link]
-
12.2: NMR Spectra - an introduction and overview. Chemistry LibreTexts, 2020. [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL, N/A. [Link]
-
What Are Common NMR Solvents? YouTube, 2025. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry, N/A. [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts, 2023. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI, 2023. [Link]
-
How to Get a Good 1H NMR Spectrum. University of Rochester, N/A. [Link]
Sources
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. 2-Amino-5-methylthiazole(7305-71-7) 1H NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. 2-Amino-5-methyl-1,3,4-thiadiazole(108-33-8) 13C NMR [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Application Note: Mass Spectrometry of 2-Aminothiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of 2-Aminothiazoles and Mass Spectrometry
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of this heterocyclic motif are integral to numerous therapeutic agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[3] Prominent examples of FDA-approved drugs containing this core include the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib, highlighting its significance in modern pharmacology.[4][5]
As new 2-aminothiazole derivatives are synthesized in the quest for novel therapeutics, their precise and accurate characterization is paramount.[6] Mass spectrometry (MS) has emerged as an indispensable analytical tool for this purpose.[7] Its exceptional sensitivity and selectivity allow for confident structural elucidation, purity assessment, and quantification in complex biological matrices, making it a critical technology from early-stage discovery to preclinical development.[6][8] This guide provides a detailed overview of the principles, protocols, and best practices for the successful mass spectrometric analysis of 2-aminothiazole derivatives.
Part 1: Foundational Principles of Mass Spectrometric Analysis
A successful MS analysis hinges on understanding the physicochemical properties of the analyte to select the appropriate ionization technique and to predict its behavior within the mass spectrometer.
Ionization Source Selection: Electrospray vs. Atmospheric Pressure Chemical Ionization
The goal of the ionization source is to convert neutral analyte molecules into gas-phase ions with minimal degradation. For 2-aminothiazole derivatives, the choice primarily lies between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): ESI is the most common ionization mode for small-molecule LC-MS/MS analysis.[9] It is a soft ionization technique that generates ions from a liquid solution. The 2-aminothiazole core contains a basic amino group and a ring nitrogen, which are readily protonated in an acidic mobile phase.[10] This makes ESI, particularly in the positive ion mode ([M+H]⁺) , the method of choice for most 2-aminothiazole derivatives. It is highly efficient for polar and ionizable compounds.[11][12]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization method where the analyte is vaporized before being ionized by a corona discharge.[13] This technique is well-suited for less polar, more volatile, and thermally stable compounds that may not ionize well with ESI.[13][14] While ESI is generally preferred for 2-aminothiazoles, APCI can be a valuable alternative for derivatives with bulky, nonpolar substituents that decrease their polarity and ESI efficiency. APCI can also be less susceptible to matrix effects from salts and other non-volatile components in the sample.[15]
Causality in Selection: The decision between ESI and APCI is dictated by the overall polarity and basicity of the derivative. The inherent basicity of the 2-aminothiazole moiety strongly favors ESI. Only when extensive modification with lipophilic groups significantly diminishes the molecule's polarity should APCI be considered as the primary option.
Deciphering Fragmentation: The Logic of Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for structural confirmation and quantitative specificity. In this process, the protonated molecular ion ([M+H]⁺) is isolated and then fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID).[16] The resulting fragment ions are characteristic of the molecule's structure.
For 2-aminothiazole derivatives, fragmentation typically follows predictable pathways:
-
Thiazole Ring Cleavage: The thiazole ring itself can undergo fragmentation. Studies on related structures show that the thiazole ring is generally less stable than fused aromatic systems like pyrimidine during the fragmentation process.[17]
-
Loss of Substituents: Cleavage of the bonds connecting substituents to the thiazole core is a common fragmentation route.
-
Side Chain Fragmentation: If the substituents are complex, their fragmentation will follow established patterns for those functional groups (e.g., loss of water from an alcohol, or cleavage of amide bonds).[18]
Understanding these patterns is crucial for confirming the identity of a synthesized compound and for developing highly selective quantitative methods, such as Multiple Reaction Monitoring (MRM).
Part 2: Experimental Protocols and Workflow
This section provides a self-validating protocol for the analysis of 2-aminothiazole derivatives, designed to ensure reproducibility and accuracy.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is critical to prevent contamination of the MS system and to minimize matrix effects that can suppress the analyte signal.[19]
Protocol for Pure Compounds/Reaction Mixtures:
-
Initial Dissolution: Accurately weigh the compound and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution: Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration suitable for MS analysis (typically in the range of 1-10 µg/mL for qualitative analysis).[19]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
Protocol for Biological Matrices (e.g., Plasma): For quantitative bioanalysis, a more rigorous extraction is required to remove proteins and other interferences.[20][21]
-
Protein Precipitation (PPT): To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining micro-particulates before transferring to an autosampler vial.
Visualized Workflow: LC-MS/MS Analysis
The following diagram illustrates the logical flow of a typical LC-MS/MS experiment for a 2-aminothiazole derivative.
Caption: High-level workflow for the LC-MS/MS analysis of 2-aminothiazole derivatives.
Detailed LC-MS/MS Protocol for Quantification
This protocol is a robust starting point for method development and should be validated according to ICH guidelines for specific applications.[22][23]
| Parameter | Condition/Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.9 µm)[22] | Provides excellent retention and separation for a wide range of small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid protonates the analyte, promoting efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength and is MS-compatible. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical-scale LC columns, balancing speed and resolution. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate | A generic gradient to elute compounds with varying polarities. Must be optimized for specific analytes. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to better chromatographic performance. |
| Injection Volume | 5 µL | A standard volume to avoid column overloading while ensuring sufficient sensitivity. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | The basic nitrogens on the 2-aminothiazole core are readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Offers superior sensitivity and selectivity for quantification by monitoring a specific precursor → product ion transition. |
| Capillary Voltage | 3.5 kV | Optimized to ensure stable electrospray and efficient ion generation. |
| Source Temperature | 150 °C | Assists in desolvation of the ESI droplets. |
| Desolvation Gas | Nitrogen, 800 L/hr at 350 °C | High flow and temperature of inert gas are required to evaporate the solvent and release gas-phase ions. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
| Collision Energy (CE) | Analyte-dependent (typically 10-40 eV) | Must be optimized for each compound to maximize the intensity of the desired product ion. |
Part 3: Data Interpretation and Characteristic Fragmentation
The structural information gleaned from MS/MS spectra is key to confirming the identity of a novel 2-aminothiazole derivative.
Predicted Fragmentation Pathway
Let's consider a hypothetical derivative, N-benzoyl-4-phenyl-2-aminothiazole. Its fragmentation can be visualized to understand the structural information provided by MS/MS.
Caption: Predicted fragmentation pathways for a model 2-aminothiazole derivative.
Interpretation of the Fragmentation:
-
Precursor Ion ([M+H]⁺): The intact molecule protonated, selected in the first mass analyzer.
-
Loss of the N-benzoyl group: A common fragmentation pathway is the cleavage of the amide bond, resulting in the loss of the benzoyl group (mass of 105 Da). This would produce a major fragment corresponding to the protonated 4-phenyl-2-aminothiazole core.
-
Formation of the Benzoyl Cation: The other part of the amide cleavage can result in the formation of a stable benzoyl cation at m/z 105.
-
Thiazole Ring Cleavage: Further fragmentation can lead to the breakdown of the thiazole ring itself, producing smaller, characteristic ions.[17][24]
By observing these specific losses and fragment ions, a researcher can gain high confidence in the structure of the synthesized molecule.
Conclusion
Mass spectrometry is a powerful and versatile technique for the analysis of 2-aminothiazole derivatives, supporting every stage of the drug discovery and development pipeline. A thorough understanding of the principles of ionization and fragmentation, coupled with robust, well-validated protocols, is essential for generating high-quality, reliable data. By leveraging the strategies outlined in this guide—from logical source selection to detailed protocol execution—researchers can effectively characterize these therapeutically important molecules, accelerating the path to new medicines.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical-Biological Interactions, 330, 109244. Retrieved from [Link]
-
2-Aminothiazole. (n.d.). PubChem. Retrieved from [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved from [Link]
-
LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. (2023). PMC - NIH. Retrieved from [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). PMC - NIH. Retrieved from [Link]
-
Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
Quantifying Small Molecules by Mass Spectrometry. (n.d.). LCGC International. Retrieved from [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Showing metabocard for 2-Aminothiazole (HMDB0245029). (2021). Human Metabolome Database. Retrieved from [Link]
-
Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2021). NIH. Retrieved from [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. Retrieved from [Link]
-
Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
(PDF) Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (n.d.). ResearchGate. Retrieved from [Link]
-
LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025). Eurachem. Retrieved from [Link]
- 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). Retrieved from [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. Retrieved from [Link]
-
(PDF) Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. (2025). ResearchGate. Retrieved from [Link]
-
Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. (n.d.). Retrieved from [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved from [Link]
-
Utility of Atmospheric-Pressure Chemical Ionization and Photoionization Mass Spectrometry in Bottom-Up Proteomics. (n.d.). MDPI. Retrieved from [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. Retrieved from [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. (2012). PubMed. Retrieved from [Link]
-
Online atmospheric pressure chemical ionization ion trap mass spectrometry (APCI-IT-MS n ) for measuring organic acids in concentrated bulk aerosol – a laboratory and field study. (2013). AMT. Retrieved from [Link]
-
Identification of small molecules using accurate mass MS/MS search. (n.d.). PMC. Retrieved from [Link]
-
Recent developments of 2-aminothiazoles in medicinal chemistry. (2025). ResearchGate. Retrieved from [Link]
-
Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved from [Link]
-
Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
5-Ethyl-2-mercaptothiazole as matrix for matrix-assisted laser desorption/ionization of a broad spectrum of analytes in positive and negative ion mode. (n.d.). PubMed. Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved from [Link]
-
Electrospray ionization high-resolution ion mobility spectrometry for the detection of organic compounds, 1. Amino acids. (n.d.). PubMed. Retrieved from [Link]
-
ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. (n.d.). PubMed. Retrieved from [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. AMT - Online atmospheric pressure chemical ionization ion trap mass spectrometry (APCI-IT-MSn) for measuring organic acids in concentrated bulk aerosol â a laboratory and field study [amt.copernicus.org]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. article.sapub.org [article.sapub.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. tecan.com [tecan.com]
- 21. japsonline.com [japsonline.com]
- 22. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eurachem.org [eurachem.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Aminothiazole Esters in Medicinal Chemistry
Introduction: The 2-Aminothiazole Scaffold - A Privileged Core in Drug Discovery
The 2-aminothiazole ring is a heterocyclic scaffold of paramount importance in medicinal chemistry.[1][2][3][4][5] This five-membered ring system, containing both sulfur and nitrogen, is a cornerstone in the synthesis of numerous biologically active molecules and is considered a "privileged structure."[5][6] Its prevalence is due to its ability to act as a versatile pharmacophore, capable of engaging in multiple non-covalent interactions—such as hydrogen bonding, hydrophobic interactions, and metal chelation—with a wide array of biological targets.[5][6] Consequently, this scaffold is embedded in drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][7][8]
The incorporation of an ester functional group onto the aminothiazole core further enhances its utility. The ester moiety can serve several strategic purposes:
-
Modulation of Physicochemical Properties: It can influence solubility, lipophilicity, and cell permeability, which are critical for pharmacokinetic profiles.
-
Prodrug Strategy: Esters can be designed to be hydrolyzed in vivo by esterase enzymes, releasing the active carboxylic acid or alcohol form of the drug, thereby improving bioavailability.[9]
-
Synthetic Handle: The ester provides a reactive site for further chemical modification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[1][2]
This document provides an in-depth guide to the synthesis, applications, and biological evaluation of aminothiazole esters, tailored for researchers and professionals in drug development.
Section 1: Synthesis of the Aminothiazole Ester Core
The most robust and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis .[4][10][11][12] This reaction involves the condensation of an α-haloketone or α-haloester with a thioamide-containing compound, typically thiourea.[10][11] The reaction is known for its simplicity, high yields, and use of readily available starting materials.[11][12]
Mechanism of Hantzsch Thiazole Synthesis
The causality of the Hantzsch synthesis is a two-step process. First, the nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the halogen in an Sₙ2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[11]
Caption: Hantzsch synthesis workflow for aminothiazole esters.
Protocol: Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
This protocol describes a representative Hantzsch synthesis for a 2-aminothiazole ester derivative. The reaction condenses ethyl 2-chloroacetoacetate with thiourea.
Scientific Rationale: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux. The reaction is typically self-catalyzing as HBr is eliminated, but a mild base can be added to neutralize the acid and drive the reaction to completion.
Materials:
-
Ethyl 2-chloroacetoacetate (1 equivalent)
-
Thiourea (1.2 equivalents)
-
Absolute Ethanol
-
Sodium Bicarbonate (Optional, for neutralization)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., Ethanol/Water mixture)
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve thiourea (1.2 eq) in 100 mL of absolute ethanol with gentle warming and stirring.
-
Addition of Haloester: To the clear solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise over 10 minutes.
-
Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C) using a heating mantle. Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the flask from heat and allow it to cool to room temperature. The product will often precipitate as a solid. Cooling further in an ice bath can enhance precipitation.
-
Isolation (Self-Validation Step 1): Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove unreacted starting materials, followed by a wash with cold distilled water to remove any inorganic salts.[4]
-
Purification (Self-Validation Step 2): The crude solid is purified by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture) to yield pure crystalline product. The purity is confirmed by a sharp melting point.
-
Characterization (Self-Validation Step 3): Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of characteristic peaks for the thiazole proton, ethyl ester protons, and the primary amine protons validates the successful synthesis.
Section 2: Therapeutic Applications and Biological Protocols
Aminothiazole esters have demonstrated significant potential across multiple therapeutic areas.[1][2][7] Their biological activity is often attributed to their ability to mimic endogenous ligands and interact with key enzymatic or receptor sites.
Anticancer Activity
The 2-aminothiazole scaffold is a core component of several clinically approved anticancer drugs, such as the kinase inhibitor Dasatinib.[9][13] Derivatives have shown potent activity against a wide range of cancer cell lines, including breast, lung, colon, and leukemia.[9][14]
Mechanism of Action - Kinase Inhibition: Many aminothiazole derivatives function as ATP-competitive inhibitors of protein kinases.[2][15][16] Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. In many cancers, these kinases are hyperactive. The aminothiazole molecule fits into the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of target proteins, thereby halting the oncogenic signaling cascade.
Caption: Competitive inhibition of a protein kinase by an aminothiazole ester.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol provides a standard method to assess the anticancer potential of newly synthesized aminothiazole esters against a cancer cell line (e.g., A549 - lung carcinoma).
Scientific Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of cell death induced by the test compound.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized aminothiazole ester compounds, dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminothiazole ester compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition (Self-Validation): Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Example Anticancer Activity of Aminothiazole Derivatives
| Compound ID | R¹ Substituent | R² Substituent | Cell Line | IC₅₀ (µM) | Citation |
| ATZ-01 | Phenyl | -COOEt | A549 (Lung) | 12.5 | |
| ATZ-02 | 4-Chlorophenyl | -COOEt | HT-29 (Colon) | 8.2 | [14] |
| ATZ-03 | Phenyl | -COOMe | MCF-7 (Breast) | 15.1 | [9] |
| Dasatinib | (Reference Drug) | - | K562 (Leukemia) | <0.001 | [9] |
Antimicrobial and Antioxidant Activity
Aminothiazole derivatives are also recognized for their broad-spectrum antimicrobial (antibacterial and antifungal) and antioxidant properties.[1][7][17][18][19]
-
Antimicrobial Action: The exact mechanism can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The structural similarity of the thiazole ring to components of bacterial metabolism (like thiamine) can lead to competitive inhibition.[18]
-
Antioxidant Action: The aminothiazole core can act as a radical scavenger, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[1][13] This protects cells from oxidative damage, which is implicated in numerous diseases.[1][13] A derivative, 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole, has shown significant potential in scavenging free radicals and protecting against radiation-induced damage.[1]
Protocol: Antioxidant Evaluation (DPPH Radical Scavenging Assay)
Scientific Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for antioxidant activity. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, causing a decrease in absorbance.
Step-by-Step Methodology:
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the aminothiazole ester compounds in methanol. Ascorbic acid is used as a positive control.
-
Reaction: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement (Self-Validation): Measure the absorbance at 517 nm. A blank contains only methanol.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Section 3: Critical Considerations - The Toxicophore Potential
While the 2-aminothiazole scaffold is a privileged structure, it is also classified as a potential toxicophore .[5][6] This duality is a critical consideration for any drug development program. The concern arises from its susceptibility to metabolic activation by cytochrome P450 enzymes in the liver.[5][6] This can lead to the formation of reactive metabolites that may covalently bind to proteins and other macromolecules, potentially causing idiosyncratic drug toxicities.[5][6]
Therefore, during lead optimization, it is imperative to:
-
Conduct early in vitro metabolic stability assays using liver microsomes.
-
Identify the metabolites formed to understand the metabolic pathways.
-
Modify the structure to block sites of metabolic activation without compromising therapeutic activity. For instance, introducing substituents at metabolically vulnerable positions can enhance stability.[20]
Conclusion
Aminothiazole esters represent a highly valuable and versatile class of compounds in medicinal chemistry. Their straightforward synthesis via the Hantzsch reaction, coupled with their proven efficacy across a wide range of therapeutic targets, ensures their continued relevance in drug discovery.[3][4] The ester functionality provides a powerful tool for fine-tuning pharmacokinetic properties and exploring structure-activity relationships. However, researchers must remain vigilant about the potential for metabolic activation and proactively design molecules with improved safety profiles. By integrating the synthetic protocols, biological assays, and critical considerations outlined in this guide, scientists can effectively harness the therapeutic potential of aminothiazole esters in the development of next-generation medicines.
References
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
Goli-Garmroodi, F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
Khalifa, M. E. (Date N/A). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. [Link]
-
Sadeghi, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]
-
Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Gedgaudaitė, E., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. [Link]
-
Li, H., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. PubMed Central. [Link]
-
Various Authors. (Date N/A). Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Ayub, M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. [Link]
-
Nief, F., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health. [Link]
-
Wikipedia Contributors. (Date N/A). 2-Aminothiazole. Wikipedia. [Link]
-
Various Authors. (2017). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]
-
Zhang, H., et al. (2018). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. ResearchGate. [Link]
-
Various Authors. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
-
Gedgaudaitė, E., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. ResearchGate. [Link]
-
Sharma, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Taylor & Francis Online. [Link]
-
Panico, A. M., et al. (2003). Aminothiazole Derivatives With Antidegenerative Activity on Cartilage. PubMed. [Link]
-
Various Authors. (2011). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate. [Link]
- Various Authors. (2014). 2-aminothiazole derivative, preparation method, and use.
-
Klopman, G., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. [Link]
-
Various Authors. (Date N/A). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Various Authors. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Nief, F., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. ResearchGate. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. excli.de [excli.de]
- 18. epubl.ktu.edu [epubl.ktu.edu]
- 19. researchgate.net [researchgate.net]
- 20. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
byproduct formation in the synthesis of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate
Welcome to the technical support guide for the synthesis of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the formation of unwanted byproducts. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
The synthesis of this 2-aminothiazole derivative is most commonly achieved via the Hantzsch Thiazole Synthesis , a robust and widely used method for constructing the thiazole core.[1][2][3] This pathway involves the condensation of an α-halo-β-ketoester with thiourea. While effective, the reaction is sensitive to conditions and reactant purity, which can lead to a range of predictable, yet often frustrating, byproducts.
This guide provides a structured approach to identifying, understanding, and mitigating these side reactions.
Visual Overview: Primary Synthesis and Key Byproduct Pathways
The following diagram illustrates the intended Hantzsch synthesis pathway and the critical junctures where common byproducts are formed. Understanding these competing reactions is the first step toward controlling them.
Caption: Reaction map for the Hantzsch synthesis showing the desired product pathway and major byproduct formations.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, although TLC/LC-MS shows the consumption of starting materials. What are the likely causes?
A: Low yield with complete consumption of starting materials often points to the formation of soluble byproducts or degradation of the product during workup. The most common culprits are:
-
Formation of the 2-Imino Isomer: Under acidic conditions, a significant portion of your intermediate can cyclize to form the isomeric 2-imino-2,3-dihydrothiazole instead of the desired 2-aminothiazole.[4][5] This isomer may have different solubility and chromatographic behavior.
-
Product Degradation: The 2-aminothiazole ring can be sensitive. Prolonged exposure to strong acids or bases, especially with heating, can lead to decomposition. Related compounds are known to be light-sensitive and can undergo decarboxylation.[6]
-
Inefficient Workup: If your product has partial solubility in the aqueous phase, significant material can be lost during extraction. Ensure the pH of the aqueous layer is adjusted to suppress the protonation of the amino group (typically pH 8-9) to maximize extraction into an organic solvent.
Q2: I'm seeing a major byproduct with the same mass as my product in the LC-MS analysis. What is it and how can I confirm it?
A: An impurity with an identical mass is almost certainly the 2-imino-2,3-dihydrothiazole isomer . This is the most prevalent byproduct in Hantzsch syntheses when reaction conditions are not strictly controlled.[4]
-
Causality: The formation of this isomer is catalyzed by acidic conditions.[5] While the initial S-alkylation of thiourea is straightforward, the subsequent intramolecular cyclization and dehydration can proceed via two pathways, with acid favoring the formation of the endocyclic C=N bond (imino form).
-
Confirmation:
-
¹H NMR: The chemical shift of the proton on the exocyclic amino group in your desired product will be different from the protons on the exocyclic imino group of the byproduct. Furthermore, the aromatic environment is different, leading to subtle but distinct shifts for other protons in the molecule.
-
IR Spectroscopy: The C=N stretching frequencies will differ between the two isomers.
-
HPLC: The two isomers will likely have different retention times due to differences in polarity.
-
Q3: What are the most critical parameters to control to maximize the yield and purity of the target product?
A: Based on extensive field experience, the three most critical parameters are:
-
Purity of the α-Halo-β-ketoester: The synthesis of your starting material, methyl 2-halo-3-oxopentanoate, is crucial. Over-halogenation can lead to di-halogenated species, while incorrect reaction conditions can produce regioisomers. Using selective halogenating agents like sulfuryl chloride is often preferred over harsher reagents to avoid side reactions.[7][8] Always purify your α-halo-β-ketoester before the condensation step.
-
Stoichiometry and Order of Addition: Use a slight excess of thiourea (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the more valuable ketoester. In some cases, slow addition of the ketoester to the thiourea solution can minimize the self-condensation of the ketoester.
-
pH Control: This is arguably the most important factor. Running the reaction under neutral or slightly basic conditions is highly recommended to suppress the formation of the 2-imino isomer.[4] This can be achieved by adding a mild, non-nucleophilic base (e.g., sodium bicarbonate) to the reaction mixture.
Troubleshooting Guides for Specific Byproducts
Problem 1: Formation of the 2-Imino-2,3-dihydrothiazole Isomer
-
Root Cause Analysis: This isomer arises from an alternative cyclization pathway of the S-alkylated thiouronium intermediate, which is strongly favored under acidic conditions. Protons can catalyze the dehydration step in a manner that results in the thermodynamically stable conjugated imino system.[5]
-
Identification:
-
LC-MS: Appears as a peak with the same mass-to-charge ratio (m/z) as the desired product but typically with a different retention time.
-
¹H NMR: Look for characteristic shifts. The exocyclic NH₂ protons of the desired product often appear as a broad singlet, whereas the imino isomer will have a different NH signal and potentially different shifts for the ethyl and acetate protons due to the change in the electronic structure of the ring.
-
-
Prevention and Mitigation Protocol:
-
pH Control: Buffer the reaction at a pH of 7-8. Add 1.5-2.0 equivalents of sodium bicarbonate or sodium acetate to the reaction mixture before adding the α-halo-β-ketoester.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 40°C). Avoid high temperatures, which can accelerate side reactions.
-
Solvent Choice: Use a polar aprotic solvent like ethanol or acetonitrile. While ethanol is common, ensure it is anhydrous to prevent hydrolysis.
-
Problem 2: Dimerization of the α-Halo-β-ketoester
-
Root Cause Analysis: The α-halo-β-ketoester contains both an electrophilic carbon (bearing the halogen) and nucleophilic enol/enolate character. Under basic conditions or with prolonged reaction times, it can undergo self-condensation, forming dimeric byproducts.
-
Identification:
-
LC-MS: Look for peaks with an m/z corresponding to (2 * M) - H - Halogen, where M is the mass of the starting ketoester.
-
TLC: These byproducts are typically less polar than the desired 2-aminothiazole product.
-
-
Prevention and Mitigation Protocol:
-
Controlled Addition: Prepare a solution or suspension of thiourea and any base. Add the α-halo-β-ketoester dropwise to this mixture over a period of 30-60 minutes. This maintains a low instantaneous concentration of the ketoester, favoring the reaction with thiourea over self-condensation.
-
Stoichiometry: Ensure a slight excess of thiourea is present throughout the addition.
-
Problem 3: Hydrolysis of the Methyl Ester Group
-
Root Cause Analysis: The methyl ester is susceptible to hydrolysis, forming the corresponding carboxylic acid. This can occur if water is present during the reaction (especially if heated) or during an aggressive aqueous workup under either strongly acidic or basic conditions.
-
Identification:
-
LC-MS: A peak with an m/z corresponding to the mass of the product minus 14 (-CH₂). The carboxylic acid will have a mass of (M_product - 14) + H₂O.
-
¹H NMR: The characteristic singlet for the methoxy (-OCH₃) group (typically around 3.7-3.8 ppm) will be absent. A broad singlet corresponding to the carboxylic acid proton (-COOH) may appear downfield (>10 ppm), though it is often not observed without D₂O exchange.
-
-
Prevention and Mitigation Protocol:
-
Anhydrous Conditions: Use dry solvents and ensure starting materials are free from significant water content.
-
Careful Workup: When performing extractions, use a saturated sodium bicarbonate solution for neutralization, which is basic enough to deprotonate any acid byproducts but generally mild enough to avoid significant ester hydrolysis at room temperature. Avoid using strong bases like sodium hydroxide. Perform all aqueous steps at low temperatures (0-5°C) if possible.
-
Data & Protocol Section
Table 1: Summary of Byproducts and Recommended Actions
| Byproduct ID | Byproduct Name | Common Cause | Recommended Preventative Action |
| BP-1 | 2-Imino-2,3-dihydrothiazole Isomer | Acidic reaction conditions (pH < 7) | Perform reaction in the presence of a mild base (e.g., NaHCO₃) to maintain neutral or slightly basic pH.[4] |
| BP-2 | Ketoester Dimer | High concentration of ketoester; strong base | Use slow, controlled addition of the α-halo-β-ketoester to the thiourea mixture. |
| BP-3 | Carboxylic Acid Derivative | Presence of water during reaction or workup | Use anhydrous solvents and perform aqueous workup at low temperatures with mild bases. |
| BP-4 | Regioisomeric Thiazole | Impure α-halo-β-ketoester starting material | Purify the α-halo-β-ketoester via distillation or chromatography before use. |
Protocol: HPLC Method for Impurity Profiling
This protocol provides a baseline for separating the target product from its primary isomer and other potential impurities.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 275 nm.
-
Injection Volume: 10 µL.
-
Expected Elution Order: The more polar carboxylic acid byproduct (BP-3) will elute first, followed by the target product and its imino isomer (BP-1), which should show some separation. Dimeric byproducts (BP-2) will be much less polar and elute last.
Troubleshooting Workflow
This workflow provides a logical decision-making process when encountering unexpected results in your synthesis.
Caption: A step-by-step diagnostic workflow for troubleshooting common synthesis issues.
References
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. ResearchGate. [Link]
-
National Center for Biotechnology Information (NCBI). (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. Biblioteka Nauki. [Link]
-
RSC Publishing. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [wap.guidechem.com]
Hantzsch Synthesis Technical Support Center: Optimizing Reaction Temperature
Welcome to the technical support center for the Hantzsch pyridine synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate the nuances of optimizing reaction temperature for this versatile multicomponent reaction. This resource is structured to move from frequently encountered issues to a deeper troubleshooting guide, complete with experimental protocols and visual aids to enhance your understanding and experimental success.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding reaction temperature in the Hantzsch synthesis.
Q1: What is a typical starting temperature for a classical Hantzsch synthesis?
A1: For a traditional Hantzsch reaction involving the condensation of an aldehyde, a β-ketoester, and ammonia (often from ammonium acetate) in a solvent like ethanol or acetic acid, a common starting point is reflux temperature.[1] This generally falls within the range of 80–100°C.[1] However, it's important to recognize that classical methods often come with drawbacks such as extended reaction times and moderate yields.[1][2]
Q2: My reaction is giving a low yield. Should I just increase the temperature?
A2: Not necessarily. While insufficient heat can lead to an incomplete reaction, excessively high temperatures can be detrimental. Increased temperatures can promote the formation of byproducts through self-condensation of the β-ketoester or lead to the decomposition of the desired 1,4-dihydropyridine (1,4-DHP) product.[3] In some modern catalytic systems, it has been observed that increasing the temperature has only a minor influence on the reaction yield or time.[4][5] A systematic approach to temperature optimization is recommended over arbitrary increases.
Q3: Can the Hantzsch synthesis be performed at room temperature?
A3: Yes, under certain conditions, the Hantzsch synthesis can be highly efficient at room temperature. The key to achieving successful room-temperature reactions often lies in the choice of catalyst. Catalysts such as ceric ammonium nitrate (CAN) and various ionic liquids have been shown to promote high yields in solvent-free or "green" solvent systems at ambient temperatures.[2][6] This approach offers significant advantages in terms of energy efficiency and can minimize the formation of temperature-related byproducts.
Q4: How does the choice of catalyst affect the optimal reaction temperature?
A4: The catalyst is a critical determinant of the optimal reaction temperature. Catalysts, typically Brønsted or Lewis acids, activate the substrates and facilitate the key reaction steps.[7] Modern heterogeneous catalysts, for instance, can afford excellent yields in short reaction times at or near room temperature.[7] In contrast, uncatalyzed or weakly catalyzed reactions often require higher temperatures (reflux) to proceed at a reasonable rate.[7] Therefore, the catalyst and temperature should be considered in tandem during reaction optimization.
Troubleshooting Guide: Temperature-Related Issues
This section provides a more in-depth, question-and-answer-formatted guide to troubleshoot specific problems you might encounter related to reaction temperature.
| Problem | Potential Cause & Explanation | Recommended Solution |
| Low or No Product Formation | Insufficient Thermal Energy: The reaction may not have reached the necessary activation energy to proceed at a significant rate. This is particularly true for uncatalyzed or sterically hindered substrates. | Systematic Temperature Increase: Incrementally increase the reaction temperature in 10-20°C intervals. Monitor the reaction progress by TLC or LC-MS to identify the onset of product formation and determine the optimal temperature before side reactions become significant. |
| Catalyst Inactivity at Low Temperatures: Some catalysts require a certain temperature to become fully active. | Consult Catalyst Literature: Review the literature for the specific catalyst you are using to determine its optimal operating temperature range. Consider switching to a catalyst known for high activity at lower temperatures. | |
| Formation of Multiple Byproducts | Excessive Heat: High temperatures can lead to various side reactions, including the formation of isomeric 1,2-dihydropyridines, tricyclic impurities, or products from the self-condensation of the β-ketoester.[3][4] | Lower the Reaction Temperature: If you are obtaining your desired product but also significant impurities, try reducing the temperature. Even a small decrease can sometimes dramatically improve selectivity. |
| Decomposition of the Product: The 1,4-DHP product itself may be thermally labile under the reaction conditions, especially over prolonged heating.[3] | Reduce Reaction Time and Temperature: Aim for the lowest possible temperature that still allows for a reasonable reaction rate. Consider using a more active catalyst to shorten the required reaction time. | |
| Reaction Stalls Before Completion | Equilibrium Limitations: The final cyclization and dehydration steps of the Hantzsch mechanism may be reversible. At a given temperature, the reaction might reach an equilibrium state before all starting materials are consumed. | Azeotropic Removal of Water: If using a suitable solvent (e.g., toluene), employ a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product. Alternatively, consider microwave-assisted synthesis, which can sometimes overcome such equilibrium limitations.[2] |
| Inconsistent Results Between Batches | Poor Temperature Control: Fluctuations in the heating apparatus (e.g., oil bath, heating mantle) can lead to variability in the reaction outcome. | Use a Precise Heating System: Employ a digitally controlled hotplate with a thermocouple or an automated reactor system to ensure consistent and accurate temperature control throughout the reaction. |
Experimental Protocol: Temperature Optimization Workflow
This protocol outlines a systematic approach to determining the optimal reaction temperature for your specific Hantzsch synthesis.
Objective: To identify the reaction temperature that provides the highest yield of the desired 1,4-dihydropyridine with the fewest impurities in a reasonable timeframe.
Materials:
-
Aldehyde
-
β-ketoester (2 equivalents)
-
Ammonium acetate (or other ammonia source)
-
Chosen solvent
-
Chosen catalyst (if any)
-
A set of identical reaction vessels (e.g., microwave vials, small round-bottom flasks)
-
Parallel synthesis equipment or multiple heating blocks/oil baths with precise temperature control
-
TLC plates and developing chamber
-
LC-MS or GC-MS for quantitative analysis
Procedure:
-
Establish a Baseline: If you have an existing protocol, use that as your starting point. If not, a good starting point for a classical reaction in ethanol is reflux (~78°C).[1] For catalyzed reactions, consult the literature for a recommended starting temperature.
-
Set Up Parallel Reactions: Prepare a series of identical reactions. For example, set up five reactions to be run at the following temperatures:
-
Reaction 1: Baseline Temperature - 20°C
-
Reaction 2: Baseline Temperature - 10°C
-
Reaction 3: Baseline Temperature
-
Reaction 4: Baseline Temperature + 10°C
-
Reaction 5: Baseline Temperature + 20°C
-
-
Monitor Reaction Progress: At regular intervals (e.g., every 30-60 minutes), take a small aliquot from each reaction and analyze it by TLC. Note the appearance of the product spot and the disappearance of starting materials.
-
Determine Reaction Endpoint: Continue the reactions until the starting material is consumed or the product concentration appears to plateau, as determined by TLC or a quantitative technique.
-
Work-up and Analysis: Once the reactions are complete, perform an identical work-up procedure for each. Analyze the crude product from each reaction using a quantitative method like LC-MS or GC-MS with an internal standard to determine the yield and the purity of the desired product.
-
Data Interpretation: Create a table and a graph plotting reaction temperature against yield and purity. The optimal temperature will be the one that gives the best balance of these two factors.
Visualizing the Optimization Workflow
Caption: A workflow for systematic temperature optimization in Hantzsch synthesis.
The Underlying Mechanism and Temperature Effects
The Hantzsch synthesis is a multi-step process, and temperature can influence each of these steps differently.[8] The generally accepted mechanism involves:
-
Knoevenagel Condensation: Reaction of the aldehyde with one equivalent of the β-ketoester.
-
Enamine Formation: Reaction of the second equivalent of the β-ketoester with ammonia.
-
Michael Addition: The enamine attacks the product of the Knoevenagel condensation.
-
Cyclization and Dehydration: The intermediate cyclizes and eliminates a molecule of water to form the 1,4-dihydropyridine ring.
Higher temperatures generally accelerate all of these steps. However, they can also promote undesired pathways. For example, the Knoevenagel condensation can be reversible, and high temperatures might favor the reverse reaction. Similarly, the enamine intermediate can react with itself or other species in undesirable ways at elevated temperatures.
Visualizing the Hantzsch Reaction Mechanism
Caption: Simplified mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
References
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Publishing. Retrieved January 23, 2026, from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Structure, Mechanism and Reactivity of Hantzsch Esters. (2004). Macmillan Group. Retrieved January 23, 2026, from [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
-
Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. (2006). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Grokipedia. Retrieved January 23, 2026, from [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube. Retrieved January 23, 2026, from [Link]
-
Dual solvent-catalyst role of deep eutectic solvents in Hantzsch dihydropyridine synthesis. (2021). Taylor & Francis. Retrieved January 23, 2026, from [Link]
-
"On-Water" Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journals. Retrieved January 23, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System [mdpi.com]
- 5. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Solvent Effects on 2-Aminothiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-aminothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this vital synthetic transformation. The synthesis of the 2-aminothiazole core, a privileged scaffold in drug discovery, is deceptively simple in principle but notoriously sensitive to reaction conditions—chief among them, the choice of solvent.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights into how solvents dictate the success of your reaction. We will explore common challenges in a question-and-answer format, offering troubleshooting strategies and explaining the underlying chemical principles.
Frequently Asked Questions (FAQs): The Role of the Solvent
Question 1: Why is solvent selection so critical in the Hantzsch synthesis of 2-aminothiazoles?
Answer: The solvent is not merely a medium for the reactants to meet; it is an active participant in the reaction mechanism. Its role is multifaceted and directly impacts several key performance indicators:
-
Reactant Solubility: The primary reactants, an α-haloketone and a thiourea derivative, possess different polarity and solubility profiles. The solvent must adequately dissolve both to ensure a homogenous reaction mixture and facilitate effective molecular collisions. Poor solubility of either reactant is a common cause of failed or sluggish reactions.
-
Reaction Rate: The Hantzsch synthesis involves the formation of polar, charged intermediates. Polar solvents, particularly protic ones like ethanol, can stabilize these intermediates through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy and accelerating the reaction rate.
-
Reaction Pathway and Selectivity: The solvent can influence the tautomeric equilibrium of thiourea and the stability of reaction intermediates, which can dictate the formation of the desired 2-aminothiazole over potential side products. In some cases, an inappropriate solvent can promote self-condensation of the ketone or other undesired pathways.
-
Work-up and Isolation: A judicious choice of solvent can significantly simplify product isolation. For instance, selecting a solvent in which the product hydrobromide salt is insoluble allows for simple filtration, separating it from soluble impurities.
Question 2: How does solvent polarity specifically influence the Hantzsch reaction mechanism?
Answer: The Hantzsch synthesis proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration.
Polar protic solvents like ethanol or methanol are often the standard choice for several reasons rooted in the mechanism:
-
Stabilization of the Isothiuronium Intermediate: The initial S-alkylation step forms an isothiuronium salt. Polar solvents stabilize this charged intermediate, favoring its formation.
-
Facilitating Tautomerization: Thiourea exists in equilibrium with its tautomeric form. Protic solvents can facilitate the proton transfers necessary for the subsequent cyclization step.
-
Driving Dehydration: The final step is the elimination of a water molecule to form the aromatic thiazole ring. Protic solvents are effective at solvating the leaving water molecule, helping to drive the reaction to completion.
In contrast, aprotic solvents like THF or acetone can also be used, but the reaction kinetics and outcomes may differ.[3] They are less effective at stabilizing charged intermediates, which can sometimes slow the reaction but may also suppress certain side reactions.
Caption: Figure 1: Solvent-Influenced Hantzsch Reaction Pathway.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Product Yield
Question: My reaction is not proceeding, or the yield is disappointingly low. I've checked my reagents. Could the solvent be the culprit?
Answer: Absolutely. This is one of the most common issues traceable to the solvent. Here’s a systematic approach to troubleshooting:
-
Check Solubility: Before starting, verify that both your α-haloketone and thiourea are soluble in the chosen solvent at the reaction temperature. If thiourea, which is often poorly soluble, remains a solid chunk, the reaction will be extremely slow or fail.
-
Solution: Switch to a more polar solvent or a solvent mixture. Ethanol is a reliable starting point for many substrates.[1][4] For particularly stubborn cases, consider dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), but be aware that their high boiling points can complicate product isolation.[5]
-
-
Evaluate Solvent Polarity and Type: The classic Hantzsch reaction thrives in polar protic solvents. If you are using a non-polar (e.g., toluene) or aprotic polar (e.g., acetone) solvent and experiencing issues, the intermediates may not be sufficiently stabilized.
-
Consider Temperature: The reaction temperature must be high enough to overcome the activation energy but not so high as to cause decomposition. The solvent's boiling point dictates the maximum achievable temperature at atmospheric pressure.
-
Solution: Ensure you are at a suitable temperature. For ethanol, this is typically reflux (~78 °C). If your reaction is slow in methanol (reflux ~65 °C), switching to ethanol may provide the necessary thermal energy.
-
Comparative Solvent Data for a Model Reaction (Reaction: Acetophenone, Thiourea, and Iodine)
| Solvent | Polarity Index | Boiling Point (°C) | Typical Conditions | Typical Outcome/Yield | Reference |
| Ethanol | 5.2 | 78 | Reflux, 2-4h | Good to Excellent (often >85%) | [4][6] |
| Methanol | 6.6 | 65 | Reflux, 3-6h | Good, may be slower than EtOH | [7] |
| Dichloromethane | 3.4 | 40 | Room Temp, 12-24h | Variable, often lower yields | [8] |
| PEG-400 | ~6.0 | >200 | 100-110 °C, 2-4h | Excellent, "Green" alternative | [5][9] |
| Water | 9.0 | 100 | Reflux, often with catalyst | Good, requires specific catalysts | [3] |
| Solvent-free | N/A | N/A | Microwave, 130-150°C, 10 min | Excellent, very fast | [9][10] |
Problem 2: Significant Byproduct Formation
Question: My TLC and LC-MS are messy, showing multiple spots/peaks besides my desired product. How can the solvent be causing this?
Answer: Solvent choice can directly lead to the formation of impurities.
-
Hydrolysis of α-Haloketone: If your solvent has a high water content (e.g., technical grade ethanol or reactions left open to air), the α-haloketone can hydrolyze back to the ketone, which can then undergo self-condensation or other side reactions. A patent suggests that the water content should preferably be below 3%.[7]
-
Solution: Use anhydrous or absolute grade solvents. Ensure your reaction vessel is dry and, if necessary, run the reaction under an inert atmosphere (N₂ or Ar).
-
-
Solvent Reactivity: While less common with standard solvents, ensure your solvent is inert. For example, using an amine-based solvent could lead to competitive nucleophilic attack on the α-haloketone.
Problem 3: Difficult Product Isolation
Question: My reaction seems to work, but I'm struggling to isolate a pure product. It either stays in solution or oils out.
Answer: This is a classic work-up problem where the solvent plays a central role. The initial product of the Hantzsch reaction is the hydrohalide salt (e.g., hydrobromide), which has very different solubility from the free base.
-
Strategy 1 (Salt Precipitation): Use a solvent like ethanol where the hydrobromide salt has low solubility at room temperature or upon cooling. After the reaction is complete, simply cooling the mixture in an ice bath will often cause the product salt to crystallize. The solid can be collected by filtration, washed with cold ethanol or ether, and then dried.[11] This is a highly efficient purification step.
-
Strategy 2 (Extraction): If the salt is soluble, the reaction mixture must be worked up differently. Typically, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., sodium bicarbonate, ammonia) to precipitate the 2-aminothiazole free base.[11] This solid can then be filtered, or the aqueous mixture can be extracted with an organic solvent like ethyl acetate. The choice of the initial reaction solvent impacts how easily it can be removed. High-boiling solvents like DMF or DMSO make this process much more difficult.
Caption: Figure 2: Troubleshooting Low Yield in Synthesis.
Experimental Protocols
Protocol 1: Classic Hantzsch Synthesis in Ethanol
This protocol is a robust starting point for the synthesis of a generic 4-aryl-2-aminothiazole.
-
Reagents:
-
Substituted phenacyl bromide (1.0 eq)
-
Thiourea (1.1 eq)
-
Absolute Ethanol (5-10 mL per gram of phenacyl bromide)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the phenacyl bromide and thiourea.
-
Add absolute ethanol to the flask.
-
Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The solids should dissolve upon heating.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenacyl bromide spot has been consumed (typically 2-4 hours).
-
Once complete, remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice-water bath for 30 minutes.
-
The 2-amino-4-arylthiazole hydrobromide product should precipitate as a solid.
-
Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether, to remove soluble impurities.
-
Dry the solid under vacuum to yield the product salt. If the free base is required, the salt can be neutralized in a separate step as described in the troubleshooting section.[11]
-
Protocol 2: Green Synthesis in Polyethylene Glycol (PEG-400)
This protocol offers an environmentally benign alternative that often results in high yields.[3][9]
-
Reagents:
-
Substituted ketone (e.g., acetophenone) (1.0 eq)
-
Thiourea (1.2 eq)
-
Iodine (I₂) (1.0 eq) or N-Bromosuccinimide (NBS)
-
PEG-400 (2-3 mL)
-
-
Procedure:
-
In a round-bottom flask, combine the ketone, thiourea, and iodine (or other halogenating agent).
-
Add PEG-400 to the mixture.
-
Heat the reaction mixture in an oil bath to 100-110 °C with stirring for the required time (monitor by TLC, typically 2-4 hours).
-
After completion, cool the mixture to room temperature.
-
Add ice-cold water to the flask. The product will typically precipitate as a solid.
-
Stir for 15-20 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove PEG-400 and other water-soluble materials.
-
The crude product can be further purified by recrystallization from ethanol if necessary.[3]
-
References
-
Patil, R. D., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). Available at: [Link]
-
Ayimbila, S. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
-
Ahmad, I., et al. (2013). Synthesis of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]
- Kagaku, K. (1992). Process of producing 2-aminothiazole. Google Patents.
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
- Wang, Y., et al. (2014). 2-aminothiazole derivative, preparation method, and use. Google Patents.
-
Ghorbani-Vaghei, R., et al. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available at: [Link]
-
Kaur, N. (2019). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, Production and Marketing. Available at: [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. bepls.com [bepls.com]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 7. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 8. excli.de [excli.de]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
Technical Support Center: Strategies for Preventing Dimerization of 2-Aminothiazole Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile 2-aminothiazole scaffold. While this structural motif is integral to numerous pharmaceuticals, its synthesis can be complicated by the formation of unwanted dimers.[1][2][3] This document provides in-depth troubleshooting protocols and foundational knowledge to help you anticipate, diagnose, and prevent the dimerization of your 2-aminothiazole intermediates, ensuring the integrity and efficiency of your synthetic workflows.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and handling of 2-aminothiazole intermediates. Each entry is formatted as a question you might ask, followed by a detailed, actionable protocol.
Q1: I'm observing a significant, high-molecular-weight byproduct in my Hantzsch thiazole synthesis. How can I confirm if it's a dimer and prevent its formation during the reaction?
A1: Confirmation and In-Situ Prevention
The first step is to confirm the identity of the byproduct. A high-resolution mass spectrometry (HRMS) analysis will typically show a mass corresponding to (2 x mass of monomer) - H₂. Proton NMR can also be revealing, often showing a complex spectrum with fewer aromatic thiazole protons than expected.
The Hantzsch synthesis, a classic method for forming the 2-aminothiazole ring from an α-haloketone and a thioamide (like thiourea), can be prone to dimerization if conditions are not carefully controlled.[4][5] The likely cause is a side reaction where a newly formed, nucleophilic 2-aminothiazole molecule attacks an unreacted, protonated intermediate.
Protocol 1: Minimizing Dimer Formation During Hantzsch Synthesis
-
Temperature Control (The Causality): The rate of dimerization is often highly temperature-dependent. Lowering the reaction temperature slows the rate of the undesired intermolecular reaction more significantly than the desired intramolecular cyclization.
-
Step 1: Set up the reaction in a flask equipped with a magnetic stirrer, thermometer, and a dropping funnel. Place the flask in an ice-water or ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Step 2: Dissolve the thiourea (1.1 equivalents) in a suitable solvent (e.g., ethanol, methanol) in the reaction flask and cool to the target temperature.
-
Step 3: Dissolve the α-haloketone (1.0 equivalent) in a minimal amount of the same solvent and load it into the dropping funnel.
-
-
Controlled Reagent Addition (The Causality): Adding the electrophilic α-haloketone slowly to the thiourea solution ensures that its concentration remains low at any given moment. This minimizes the chance of a newly formed 2-aminothiazole molecule encountering and reacting with a reaction intermediate, thereby favoring the desired intramolecular cyclization.
-
Step 4: Add the α-haloketone solution dropwise to the cooled, stirring thiourea solution over a period of 30-60 minutes. Monitor the internal temperature to ensure it does not rise above 5 °C.
-
Step 5: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
-
Reaction Monitoring and Work-up (Self-Validation):
-
Step 6: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 7: Once the starting material is consumed, proceed immediately to the work-up (see Q2) to prevent dimerization that can be triggered by pH changes.
-
Q2: My initial reaction monitoring shows a clean product, but I isolate the dimer after aqueous work-up and purification. What is causing this and how can I modify my procedure?
A2: Post-Reaction Dimerization and pH Control
This is a classic sign of acid-catalyzed dimerization. The Hantzsch synthesis often produces an acidic hydrohalide salt of the 2-aminothiazole.[6] During aqueous work-up, especially when neutralizing the reaction mixture with a base, localized areas of high and low pH can exist, creating conditions ripe for dimerization. The protonated form of one 2-aminothiazole molecule becomes highly electrophilic and susceptible to attack by the exocyclic amino group of a neutral molecule.[6][7]
Protocol 2: pH-Controlled Work-up and Purification
-
Controlled Neutralization (The Causality): The goal is to bring the pH of the entire solution to a neutral or slightly basic state (pH 7-8) as quickly and homogeneously as possible, without creating pockets of high acidity.
-
Step 1: Cool the entire reaction mixture in an ice bath.
-
Step 2: Prepare a cold, saturated solution of a mild base like sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH or KOH, which can cause localized high pH and potential side reactions.
-
Step 3: Slowly pour the acidic reaction mixture into the vigorously stirring bicarbonate solution. This "reverse quench" ensures the reaction mixture is always entering a basic environment, not the other way around.
-
Step 4: Monitor the final pH of the aqueous layer to ensure it is between 7 and 8.[8]
-
-
Extraction and Purification (The Causality): The purified 2-aminothiazole should not be exposed to acidic conditions for prolonged periods.
-
Step 5: Promptly extract the neutralized aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Step 6: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure at a low temperature (<40 °C).
-
Step 7: For column chromatography, use a silica gel slurry that has been neutralized. Pre-treating the silica gel with triethylamine (e.g., 1% triethylamine in the eluent system) can prevent on-column degradation and dimerization.
-
Q3: How can I prevent my 2-aminothiazole intermediate from dimerizing during storage or in subsequent reaction steps?
A3: N-Protection and Proper Storage
If the 2-aminothiazole intermediate is to be used in subsequent steps, especially those requiring acidic conditions or elevated temperatures, protecting the nucleophilic exocyclic amino group is the most robust strategy. For storage, keeping the material in a solid, dry state and away from acidic vapors is crucial. Some studies have noted that storing 2-aminothiazoles in DMSO stock solutions at room temperature can lead to decomposition and dimerization, while storage at -20 °C shows minimal degradation.[9]
Protocol 3: N-Boc Protection of 2-Aminothiazole
The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under many reaction conditions but can be easily removed under mild acidic conditions.
-
Reaction Setup:
-
Step 1: Dissolve the 2-aminothiazole intermediate (1.0 equiv.) in a suitable anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
Step 2: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.).
-
Step 3: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv.) as a catalyst.
-
-
Acylation:
-
Step 4: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) either as a solid or dissolved in a small amount of the reaction solvent.
-
Step 5: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Work-up and Purification:
-
Step 6: Quench the reaction with water and extract the product with an organic solvent.
-
Step 7: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Step 8: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting N-Boc protected 2-aminothiazole is typically a stable solid that can be purified by column chromatography or recrystallization.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of 2-aminothiazole dimerization?
A: The dimerization occurs via an acid-catalyzed self-condensation reaction.[6] The process is initiated by the protonation of the endocyclic nitrogen atom (the ring nitrogen) of a 2-aminothiazole molecule. This protonation significantly increases the electrophilicity of the C5 position of the thiazole ring. A second, neutral 2-aminothiazole molecule then acts as a nucleophile, with its exocyclic amino group attacking the electron-deficient C5 position of the protonated molecule. This leads to the formation of a dimeric structure, specifically 2-amino-5-(2-imino-4-thiazolidinyl)-thiazole, after rearrangement.[6]
Caption: Acid-catalyzed dimerization of 2-aminothiazole.
Q2: What are the key experimental factors that promote dimerization?
A: Several factors can accelerate the rate of dimer formation. Understanding and controlling these variables is key to a successful synthesis.
| Factor | Effect on Dimerization | Rationale & Control Measures |
| High Acidity (Low pH) | Strongly Promotes | Acid protonates the thiazole ring, activating it for nucleophilic attack. Control: Maintain pH between 7-8 during work-up and purification. Use mild bases for neutralization.[8] |
| High Temperature | Promotes | Increases the rate of both the desired reaction and the undesired dimerization. The activation energy for dimerization is often lower, so its rate increases more sharply with temperature. Control: Run the reaction at lower temperatures (e.g., 0-5 °C). |
| High Concentration | Promotes | Dimerization is a bimolecular reaction. Higher concentrations increase the probability of two intermediate molecules colliding. Control: Use dilute conditions and add reagents slowly to keep instantaneous concentrations low. |
| Prolonged Reaction/Storage Time | Promotes | More time allows for the slow, undesired dimerization to accumulate, especially under non-optimal pH or temperature conditions. Control: Monitor reactions closely and work up promptly upon completion. Store intermediates in a solid, dry state at low temperatures.[9] |
Q3: How does an N-protection strategy prevent dimerization?
A: The dimerization mechanism relies on the nucleophilicity of the exocyclic amino group (-NH₂). An N-protection strategy involves temporarily converting this amino group into a less reactive functional group, such as an amide or carbamate (e.g., N-Boc). This modification serves two purposes:
-
Reduces Nucleophilicity: The electron-withdrawing nature of the protecting group (like the carbonyl in a Boc group) delocalizes the lone pair of electrons on the nitrogen, making it significantly less nucleophilic.
-
Steric Hindrance: The bulky protecting group sterically hinders the nitrogen atom, physically preventing it from attacking another molecule.
By "masking" the reactive amino group, the molecule is unable to participate in the key nucleophilic attack step of the dimerization pathway. After the desired subsequent chemical transformations are complete, the protecting group can be selectively removed (deprotection) to regenerate the free amino group on the final product.
Caption: Workflow illustrating the use of N-protection.
References
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google P
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021-03-07). (URL: [Link])
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22. (URL: [Link])
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. (URL: [Link])
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021-03-07). (URL: [Link])
-
Ropponen, H.-K., et al. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 16, 2089. (URL: [Link])
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed. (2021-03-07). (URL: [Link])
-
Hantzsch Thiazole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Dahlbom, R., Ekstrand, T., Gronowitz, S., & Mathiasson, B. (1963). The Structure of Dimeric 2-Aminothiazole. Acta Chemica Scandinavica, 17, 2518-2523. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 9. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted Thiourea from Reaction Mixtures
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the effective removal of unreacted thiourea from various reaction mixtures. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Introduction: The Challenge of Thiourea Removal
Thiourea is a versatile reagent in organic synthesis, widely used in the preparation of pharmaceuticals, heterocyclic compounds, and as a catalyst.[1][2] However, its high polarity and water solubility often complicate its removal from reaction mixtures, posing a significant purification challenge, especially when the desired product shares similar solubility characteristics. This guide provides a comprehensive overview of various methods to remove unreacted thiourea, complete with troubleshooting advice and detailed protocols to streamline your workflow.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the removal of unreacted thiourea.
Q1: What is the first step I should consider for removing thiourea?
A: The initial approach should always be based on the solubility profile of your desired product versus that of thiourea. A simple liquid-liquid extraction is often the most straightforward method if your product has low water solubility.
Q2: My product is also water-soluble. How can I remove thiourea in this case?
A: This is a common challenge. In this scenario, you have several options:
-
Recrystallization: If your product's solubility in a particular solvent system differs significantly from thiourea's at different temperatures, recrystallization can be a powerful purification technique.[3]
-
Scavenger Resins: These are solid-supported reagents that can selectively bind to thiourea, allowing for its removal by simple filtration.
-
Chemical Conversion: You can convert thiourea into a derivative that is easier to remove. For example, oxidation of thiourea to the less soluble thiourea dioxide.[4]
-
Column Chromatography: While it can be tedious for highly polar compounds, techniques like reversed-phase chromatography can be effective.[5][6]
Q3: Can I use precipitation to remove thiourea?
A: Yes, under certain conditions. Adjusting the pH of the solution can sometimes induce the precipitation of either your product or the thiourea, depending on their respective pKa values. However, co-precipitation can be an issue. Another approach involves adding a reagent that forms an insoluble salt or complex with thiourea.
Q4: Are there any safety concerns I should be aware of when working with thiourea and its removal?
A: Absolutely. Thiourea is a suspected carcinogen and can be harmful if swallowed.[7] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8][9][10] When using reagents for its removal, such as strong acids, bases, or oxidizing agents, ensure you are familiar with their specific safety precautions. Dispose of thiourea waste according to your institution's hazardous waste guidelines.[8][10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the removal of unreacted thiourea.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Thiourea remains in the organic layer after extraction. | Insufficient number of aqueous extractions. The organic solvent may have some miscibility with water. The pH of the aqueous phase is not optimal for partitioning thiourea. | Increase the number of extractions with water or brine. Use a more polar-aprotic solvent for extraction if compatible with your product. Consider adjusting the pH of the aqueous wash to be slightly acidic to protonate thiourea and increase its water solubility. |
| Product co-precipitates with thiourea during recrystallization. | The chosen solvent system does not provide sufficient solubility difference between the product and thiourea. The cooling rate is too fast, leading to rapid precipitation of both compounds. | Screen a wider range of solvent systems. Try a multi-solvent system (e.g., ethanol/water, acetone/hexane). Employ a slower cooling rate and consider seeding the solution with a pure crystal of your product to encourage selective crystallization. |
| Scavenger resin has low efficiency in removing thiourea. | The chosen resin is not suitable for binding thiourea. Insufficient equivalents of resin used. Inadequate reaction time or mixing. The solvent may be hindering the binding process. | Select a resin specifically designed for scavenging nucleophiles or thioureas (e.g., resins with electrophilic functional groups). Increase the equivalents of the scavenger resin and the reaction time. Ensure efficient mixing of the resin with the reaction mixture. Perform the scavenging in a solvent that swells the resin and facilitates binding. |
| Chemical conversion of thiourea leads to product degradation. | The reagent used for conversion (e.g., oxidizing agent) is too harsh and reacts with the desired product. The reaction conditions (temperature, pH) are not optimized. | Use a milder converting agent. For example, a more selective oxidizing agent. Optimize the reaction conditions by running small-scale trials at different temperatures and pH values. Protect sensitive functional groups on your product before attempting the conversion of thiourea. |
| I can't confirm if all the thiourea has been removed. | The analytical method used is not sensitive enough to detect trace amounts of thiourea. | Utilize a more sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection (at ~236 nm) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] Titration methods, like iodate titration, can also be used for quantification. |
Detailed Experimental Protocols
Here are step-by-step methodologies for the most common thiourea removal techniques.
Protocol 1: Liquid-Liquid Extraction
This method is ideal when the desired product is significantly less soluble in water than thiourea.
Materials:
-
Reaction mixture containing the product and unreacted thiourea.
-
Organic solvent (e.g., ethyl acetate, dichloromethane).
-
Deionized water or brine.
-
Separatory funnel.[12]
-
Standard laboratory glassware.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the chosen organic solvent and deionized water.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.[12]
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh deionized water or brine at least 2-3 times to ensure complete removal of thiourea.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Workflow Diagram:
Caption: Workflow for removing thiourea via liquid-liquid extraction.
Protocol 2: Chemical Conversion and Removal
This protocol involves oxidizing thiourea to thiourea dioxide, which has different solubility properties and can be more easily separated.
Materials:
-
Reaction mixture.
-
Hydrogen peroxide (H₂O₂) solution (3-6%).
-
Ice bath.
-
Filtration apparatus.
-
Ethanol (for washing).
Procedure:
-
Cool the reaction mixture in an ice bath to below 10°C.
-
Slowly add a 6% solution of hydrogen peroxide to the stirred reaction mixture. The amount of H₂O₂ should be stoichiometric to the amount of unreacted thiourea.
-
Continue stirring in the ice bath. The reaction is often complete when a crystalline powder of thiourea dioxide precipitates out.[4]
-
Filter the precipitated thiourea dioxide.
-
Wash the filtrate (containing your product) or the precipitate (if your product is the solid) with cold ethanol to remove any remaining impurities.[4]
-
Proceed with the purification of your product from the filtrate.
Workflow Diagram:
Caption: Workflow for thiourea removal by chemical conversion.
Protocol 3: Scavenger Resin
This method is particularly useful for removing trace amounts of thiourea or when the product is sensitive to aqueous workups.
Materials:
-
Reaction mixture.
-
Thiourea scavenger resin (e.g., a resin with an isocyanate or alkyl halide functional group).
-
Anhydrous solvent compatible with the reaction mixture.
-
Inert atmosphere setup (if necessary).
-
Filtration apparatus.
Procedure:
-
To the reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the amount of thiourea).
-
Stir the suspension at room temperature for 4-16 hours. The progress of the scavenging can be monitored by TLC or HPLC.
-
Once the thiourea is consumed, filter off the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
The combined filtrate contains the purified product, which can be concentrated under reduced pressure.
Workflow Diagram:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ijates.com [ijates.com]
- 6. EP0488749B1 - Water-soluble thiourea dioxide derivatives and process for preparing same - Google Patents [patents.google.com]
- 7. Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3723604A - Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ije.ir [ije.ir]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Degradation Pathways of 2-Aminothiazole Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole esters. This guide is designed to provide in-depth, field-proven insights into the stability challenges and degradation pathways of this important chemical scaffold. We will explore the causality behind common degradation phenomena and provide robust troubleshooting strategies and experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the handling, formulation, and analysis of 2-aminothiazole esters.
Question 1: My 2-aminothiazole ester is showing rapid degradation in an aqueous buffer. What is the likely cause and how can I mitigate it?
Answer: The most probable cause is hydrolysis of the ester functional group. Esters are susceptible to cleavage in aqueous environments, a reaction that can be significantly accelerated by acidic or basic conditions.[1]
-
Causality: The ester linkage is an electrophilic center that is vulnerable to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (pH > 7), hydroxide ions (OH⁻) act as potent nucleophiles, attacking the ester carbonyl carbon. This process is typically irreversible and often proceeds faster than acid-catalyzed hydrolysis. The final products are the carboxylate salt and the corresponding alcohol.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by the weaker nucleophile, water. This reaction is reversible. The products are the carboxylic acid and the alcohol.
-
-
Troubleshooting & Mitigation:
-
pH Control: The primary mitigation strategy is to identify a pH of maximum stability. Conduct a pH-rate profile study by formulating your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10). Analyze the samples at various time points to determine the pH at which the degradation rate is lowest. For many esters, this "sweet spot" is often in the mildly acidic range (pH 4-6).
-
Buffer Selection: Be aware that buffer species themselves can sometimes catalyze hydrolysis. It is advisable to use the lowest buffer concentration that maintains the desired pH. Compare different buffer systems (e.g., citrate, acetate, phosphate) to identify any catalytic effects.
-
Temperature Control: Hydrolysis rates are highly dependent on temperature. Store aqueous solutions at refrigerated (2-8 °C) or frozen temperatures to significantly slow down the degradation kinetics. Avoid repeated freeze-thaw cycles.
-
Consider Prodrug Strategies: If aqueous stability remains a challenge, consider whether the ester is intended as a prodrug to be hydrolyzed in vivo. If not, a medicinal chemist may need to explore replacing the ester with a more stable functional group, such as an amide.
-
Question 2: I observed new, more polar impurities in my chromatogram after my sample was exposed to air and light on the benchtop. What are they?
Answer: This observation points towards oxidative and/or photodegradation . The 2-aminothiazole scaffold contains multiple sites susceptible to these degradation pathways.
-
Oxidative Degradation:
-
Causality: The sulfur atom in the thiazole ring is electron-rich and can be easily oxidized to form a sulfoxide and, under more forcing conditions, a sulfone. These oxidized products are significantly more polar than the parent compound, resulting in earlier elution times in reverse-phase HPLC. Atmospheric oxygen, trace metal ions, or peroxides (which can form in solvents like THF or dioxane) can initiate this process. The 2-amino group can also be a site of oxidation.
-
Troubleshooting:
-
Inert Atmosphere: Prepare and handle samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) to your formulation.
-
Solvent Purity: Use high-purity, peroxide-free solvents.
-
-
-
Photodegradation:
-
Causality: The aromatic thiazole ring system can absorb UV radiation, leading to electronic excitation and subsequent chemical reactions. Studies on related 2-aminothiazole structures have shown that UV exposure can induce complex degradation pathways, including ring-opening reactions.[2][3] For example, the photodegradation of 2-aminothiazole-4-carboxylic acid was found to proceed via initial decarboxylation followed by cleavage of the S1-C2 bond, leading to a cascade of further products.[2]
-
Troubleshooting:
-
Light Protection: Always protect samples from light by using amber vials or by wrapping standard vials in aluminum foil. Work in a dimly lit area or under yellow light when possible.
-
Photostability Testing: Conduct formal photostability studies according to ICH Q1B guidelines to understand the compound's light sensitivity. This involves exposing the compound to controlled doses of UV and visible light.
-
-
Question 3: My results are inconsistent when using a DMSO stock solution that has been stored for a few weeks. Is this a known issue?
Answer: Yes, this is a critical and often overlooked issue. Several studies have reported the instability of 2-aminothiazole derivatives in DMSO .
-
Causality: A case study on an antimalarial 2-aminothiazole compound revealed that it underwent significant chemical decomposition in a DMSO stock solution at room temperature.[4] The degradation led to the formation of oxygenated and dimerized species, which were found to be responsible for the observed biological activity, creating a "false positive" result from the original compound.[4] The exact mechanism can be complex but may involve DMSO-mediated oxidation or other solvent-assisted reactions.
-
Troubleshooting & Best Practices:
-
Fresh Solutions: Always use freshly prepared DMSO stock solutions for biological screening and analytical experiments.
-
Storage: If storage is unavoidable, flash-freeze aliquots of the freshly prepared stock solution and store them at -80 °C. Minimize the time the solution spends at room temperature.
-
Solvent Comparison: If you continue to see instability, test alternative aprotic solvents for your stock solution, such as dimethylformamide (DMF) or acetonitrile (ACN), and assess the stability in those systems.
-
Purity Confirmation: Re-analyze the purity of your stock solution by HPLC or LC-MS before each use, especially if it has been stored for any length of time.
-
Core Degradation Pathways at a Glance
The primary degradation pathways for a typical 2-aminothiazole ester involve attacks on the ester group, the thiazole ring, and the amino substituent.
Caption: Major degradation pathways for 2-aminothiazole esters.
Experimental Guide: Forced Degradation Study Protocol
A forced degradation (or stress testing) study is essential for identifying the likely degradation products and understanding the intrinsic stability of a drug candidate.[1] This protocol provides a general framework.
Objective:
To systematically evaluate the stability of a 2-aminothiazole ester under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.
Workflow Diagram
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Prepare a stock solution of your 2-aminothiazole ester at approximately 1 mg/mL in a suitable organic solvent like acetonitrile (ACN).
-
-
Sample Preparation for Stress Conditions:
-
For each condition, dilute the stock solution with the respective stressor solution to a final concentration of ~100 µg/mL. Aim for 5-20% degradation.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature (this reaction is often very fast).
-
Oxidative: Mix with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal (Solution): Dilute stock in your mobile phase or formulation buffer. Incubate at 60°C, protected from light.
-
Thermal (Solid): Place a small amount of solid compound in a vial and heat at 60°C.
-
Photolytic: Expose the solution (in a quartz cuvette or appropriate transparent vial) and solid compound to light stress as per ICH Q1B guidelines. Include a dark control sample wrapped in foil.
-
-
Time Points and Quenching:
-
Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, quench the reactions to prevent further degradation.
-
For Acid Hydrolysis: Neutralize with an equivalent amount of 0.1 M NaOH.
-
For Base Hydrolysis: Neutralize with an equivalent amount of 0.1 M HCl.
-
For Oxidative: The reaction can often be stopped by dilution in the mobile phase, but quenching with a reagent like sodium sulfite can be considered if degradation continues.
-
-
-
Analysis:
-
Analyze all samples (including unstressed controls) using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection.
-
HPLC Method: A reverse-phase C18 column is a good starting point. Use a gradient method (e.g., water/acetonitrile with 0.1% formic acid) to ensure separation of the parent peak from all degradation products.
-
Detection: UV detection helps in quantitating the parent peak and degradants. MS detection is crucial for obtaining mass information to help identify the structures of the degradants.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound under each stress condition.
-
Determine the relative retention times (RRT) of all major degradation products.
-
Use the mass spectral data to propose structures for the degradants.
-
Assess "mass balance" – the sum of the parent peak area and all degradant peak areas should remain relatively constant over time, indicating that all major products are being detected.
-
Data Summary: Example Forced Degradation Results
The table below summarizes typical results you might expect from a forced degradation study of a 2-aminothiazole ester.
| Stress Condition | Conditions | % Degradation (at 24h) | Major Degradants (Proposed) |
| Control | 1:1 ACN:Water, RT | < 1% | None |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 18.5% | Carboxylic Acid + Alcohol |
| Base Hydrolysis | 0.1 M NaOH, RT | 95.2% (at 2h) | Carboxylate Salt + Alcohol |
| Oxidation | 3% H₂O₂, RT | 12.3% | Sulfoxide (M+16) |
| Thermal | 60°C in Solution | 4.2% | Minor Hydrolysis Products |
| Photolytic | ICH Q1B | 8.9% | Multiple, incl. potential ring-opened species |
References
-
El-Sayed, M. F. A., Abbas, S. H., & El-Gazzar, M. G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI Molecules, 26(5), 1449. [Link]
-
Prachayasittikul, V., Prachayasittikul, V., & Ruchirawat, S. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Wikipedia contributors. (n.d.). 2-Aminothiazole. Wikipedia. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22. [Link]
-
Szymborska-Małek, K., Gierczak, T., & Sałdyka, M. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI Molecules, 27(19), 6663. [Link]
-
Rostami, S., Ghorbani, M., & Hamedani, M. P. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Medicinal Chemistry, 12(1), 14-34. [Link]
- Li, J., Zhang, L., & Liu, Y. (2014). 2-aminothiazole derivative, preparation method, and use.
-
Řezáčová, A., Sychra, P., & Džubák, P., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI Pharmaceuticals, 14(11), 1139. [Link]
-
El-Sayed, M. F. A., Abbas, S. H., & El-Gazzar, M. G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]
- Kuh, E., & Neier, W. B. (1949). Purification of 2-aminothiazole.
-
Siffert, W., & Griese, B. (2002). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. ResearchGate. [Link]
-
Szymborska-Małek, K., Gierczak, T., & Sałdyka, M. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. National Institutes of Health (NIH). [Link]
-
Wagner, T., Gising, J., & Gut, J., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 22(45), 16244-16248. [Link]
-
Al-Ghorbani, M., & Al-Farwachi, M. I. (2017). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules [mdpi.com]
- 3. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate
Welcome to the technical support center for the purification of crude Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this important synthetic intermediate. Here, we address common challenges and provide practical, field-proven solutions based on established chemical principles.
Introduction: The Challenge of Purity
Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount for the success of subsequent reactions and the integrity of the final product. The Hantzsch thiazole synthesis, a common route to this compound, can yield several impurities that complicate purification. This guide provides a systematic approach to identifying and removing these impurities, ensuring a high-purity final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude product is a dark, oily residue instead of a solid. What are the likely causes and how can I resolve this?
This is a common issue often indicative of incomplete reaction or the presence of significant impurities.
Causality:
-
Unreacted Starting Materials: The presence of unreacted ethyl 4-bromo-3-oxopentanoate or thiourea can result in an oily product.
-
Side Reactions: Over-bromination of the ketoester starting material can lead to di- or tri-brominated species, which are often oils.[1]
-
Polymerization: 2-aminothiazoles can be susceptible to polymerization under certain conditions, especially if exposed to strong acids or high temperatures for extended periods.
Troubleshooting Steps:
-
Initial Work-up: Before attempting crystallization, perform an aqueous work-up. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash with a saturated sodium bicarbonate solution to neutralize any excess acid and remove some polar impurities.[2] Follow with a brine wash to remove excess water.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Be mindful of the temperature during evaporation to prevent degradation.
-
Attempt Crystallization from a Mixed Solvent System: If the product remains an oil, attempt crystallization from a mixed solvent system. A good starting point is a solvent in which the product is soluble (e.g., ethanol, acetone) and a non-solvent in which it is insoluble (e.g., hexanes, water).[3] Dissolve the oil in a minimal amount of the "good" solvent and slowly add the "bad" solvent until turbidity persists. Gentle heating may be required to redissolve the oil, followed by slow cooling.
Q2: After recrystallization, my product purity is still low according to TLC and ¹H NMR. What are the common impurities I should be looking for?
Low purity after recrystallization suggests that the impurities have similar solubility properties to your desired product.
Common Impurities and Their Identification:
-
Isomeric Byproduct (2-imino-2,3-dihydrothiazole): The Hantzsch synthesis can sometimes yield the isomeric 2-imino-2,3-dihydrothiazole, especially under acidic conditions.[4][5]
-
¹H NMR: Look for a downfield shift of the thiazole proton and differences in the NH proton signals compared to the desired 2-aminothiazole tautomer.
-
-
Unreacted Thiourea:
-
TLC: Thiourea is highly polar and will likely have a very low Rf value.
-
¹H NMR (in DMSO-d₆): A broad singlet around 7.0 ppm.
-
-
Over-brominated Starting Material:
-
Mass Spectrometry: Look for isotopic patterns characteristic of multiple bromine atoms.
-
-
Hydrolyzed Ester: If the reaction or work-up conditions are too harsh, the methyl ester can hydrolyze to the corresponding carboxylic acid.
-
¹H NMR: Disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad carboxylic acid proton signal.
-
IR Spectroscopy: A broad O-H stretch in the 2500-3300 cm⁻¹ region.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity.
Purification Protocols
Protocol 1: Optimized Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The choice of solvent is critical.[3][6]
Solvent Selection Table:
| Solvent System | Suitability | Rationale |
| Ethanol | Good | The target molecule has moderate polarity, and ethanol often provides a good balance of solubility at high temperatures and insolubility at low temperatures.[7] |
| Isopropanol | Good | Similar properties to ethanol, can sometimes offer better crystal formation. |
| Ethyl Acetate/Hexanes | Excellent | A versatile mixed solvent system. Ethyl acetate solubilizes the compound, while hexanes act as an anti-solvent to induce crystallization.[3] This is particularly useful for removing more polar or non-polar impurities. |
| Acetone/Water | Moderate | Can be effective, but the high polarity of water may cause the product to "oil out" if not performed carefully. |
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen "good" solvent (e.g., ethyl acetate). Heat the mixture gently on a hot plate with stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Induce Crystallization: To the hot solution, slowly add the "bad" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy. If too much anti-solvent is added, add a small amount of the "good" solvent until the solution is clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
For challenging separations where recrystallization is ineffective, flash column chromatography is the method of choice.[8]
Experimental Parameters:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient elution with Hexanes and Ethyl Acetate |
| Gradient Profile | Start with 100% Hexanes, gradually increase the polarity to 30-50% Ethyl Acetate in Hexanes. |
| Monitoring | Thin Layer Chromatography (TLC) |
Step-by-Step Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexanes) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the compounds. The rate of this increase, or gradient, is crucial for good separation.[9][10]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
TLC Visualization:
Caption: Example TLC plate showing separation.
Purity Assessment
Accurate assessment of purity is crucial. A combination of techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is highly effective for determining the purity of aminothiazole derivatives.[11][12]
Recommended HPLC Conditions:
| Parameter | Recommendation |
| Column | C18 (e.g., Phenomenex® Luna C18, 5 µm, 4.6 x 150 mm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~270-280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity |
| -CH₂- (ethyl) | ~2.6 | Quartet |
| -CH₃ (ethyl) | ~1.2 | Triplet |
| -CH₂- (acetate) | ~3.6 | Singlet |
| -OCH₃ (ester) | ~3.7 | Singlet |
| -NH₂ | ~5.0 (broad) | Singlet |
Note: The -NH₂ proton signal can be broad and its chemical shift is concentration and solvent dependent. It may exchange with D₂O.
For a similar compound, ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate, characteristic ¹H NMR signals were observed for the amine protons (singlet at 6.91 ppm in DMSO-d₆), the acetate methylene (singlet at 3.43 ppm), and the ethyl ester group (quartet at 4.07 ppm and triplet at 1.18 ppm).[13]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine) | ~3400-3300 |
| C=O stretch (ester) | ~1735 |
| C=N stretch (thiazole) | ~1620 |
For a related ethyl ester, IR bands were observed at 1684 cm⁻¹ (C=O) and 3364 cm⁻¹ (NH₂).[13]
References
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available from: [Link]
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available from: [Link]
- Purification of 2-aminothiazole. Google Patents.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available from: [Link]
-
Ethyl 4-bromo-3-oxopentanoate. PubChem. Available from: [Link]
-
Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. National Institutes of Health. Available from: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available from: [Link]
-
Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. PubMed. Available from: [Link]
-
2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. ResearchGate. Available from: [Link]
- 2-aminothiazole derivative, preparation method, and use. Google Patents.
-
Gradient elution program used for chromatographic separation of the amino acids. ResearchGate. Available from: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. Available from: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]
-
Synthesis of 2-aminothiazole derivatives. ResearchGate. Available from: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. Available from: [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health. Available from: [Link]
-
Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
What is a Chromatography Gradient? Biotage. Available from: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. ResearchGate. Available from: [Link]
-
What Is Gradient Elution In Chromatography? Chemistry For Everyone - YouTube. Available from: [Link]
-
Ethyl 3-bromo-4-oxopentanoate. PubChem. Available from: [Link]
-
Column chromatography. Available from: [Link]
-
Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e. SciSpace. Available from: [Link]
-
A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. Central European Journal of Energetic Materials. Available from: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Available from: [Link]
Sources
- 1. Ethyl 4-bromo-3-oxopentanoate|36187-69-6 [benchchem.com]
- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Prediction of solvents suitable for crystallization of small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. biotage.com [biotage.com]
- 10. m.youtube.com [m.youtube.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Thiazole Synthesis
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing exothermic reactions during thiazole synthesis. This resource offers practical, field-proven insights and troubleshooting guides to ensure the safety, efficiency, and reproducibility of your experiments. Our approach is grounded in the principles of scientific integrity, providing you with a self-validating system for your protocols.
Introduction to Thermal Hazards in Thiazole Synthesis
The synthesis of the thiazole core, a privileged scaffold in medicinal chemistry, is often achieved through powerful and versatile methods, most notably the Hantzsch thiazole synthesis.[1][2] This reaction, which condenses an α-haloketone with a thioamide, is renowned for its efficiency and high yields.[3] However, like many bond-forming reactions in heterocyclic chemistry, the underlying steps can be significantly exothermic.
An exothermic reaction releases energy in the form of heat. If this heat is generated faster than it can be dissipated by the reaction vessel and its cooling system, the reaction temperature will rise. This can lead to an increase in the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop known as a thermal runaway. Uncontrolled exotherms can result in:
-
Reduced Yield and Purity: Side reactions and decomposition of reactants, intermediates, or the final product can occur at elevated temperatures.
-
Pressure Buildup: The boiling of solvents or the generation of gaseous byproducts can lead to a rapid increase in pressure within the reactor, posing a significant explosion hazard.[4]
-
Safety Incidents: In severe cases, reactor failure and the release of hazardous materials can occur.[5]
This guide will provide you with the knowledge and tools to anticipate, monitor, and control the thermal behavior of your thiazole synthesis, ensuring both the quality of your results and the safety of your laboratory.
Frequently Asked Questions (FAQs)
Here we address common questions and issues encountered during thiazole synthesis, with a focus on the role of reaction exotherms.
1. Q: My Hantzsch thiazole synthesis is giving a low yield and a complex mixture of byproducts. What could be the cause?
A: This is a classic symptom of poor temperature control. While the overall reaction often requires heating to proceed at a reasonable rate, the initial S-alkylation of the thioamide with the α-haloketone can be significantly exothermic. A rapid, uncontrolled temperature spike can lead to several side reactions.
-
Causality: An initial exotherm can cause localized "hot spots" in the reaction mixture, even if the external heating mantle is set to a specific temperature. These hot spots can promote the formation of dimers, polymers, or other degradation products from your starting materials or reactive intermediates.
-
Troubleshooting:
-
Slow Addition: Instead of adding all reactants at once, try dissolving the thioamide in the solvent and then adding the α-haloketone dropwise or in small portions. This allows the heat generated to be dissipated more effectively.
-
Initial Cooling: Begin the addition of the α-haloketone at a lower temperature (e.g., 0-10 °C) using an ice bath. Once the addition is complete, you can then slowly warm the reaction to the desired reflux temperature.
-
Solvent Choice: Ensure your solvent has a boiling point that is appropriate for the reaction. A solvent with a very low boiling point might boil too vigorously at the site of the exotherm, while a very high-boiling solvent may not provide sufficient reflux cooling.
-
2. Q: I observed a sudden and rapid increase in temperature and pressure during my reaction, even after turning off the heat source. What is happening and what should I do?
A: You are likely experiencing a thermal runaway. This is a critical safety situation that requires immediate and calm action.
-
Causality: A runaway occurs when the heat generated by the reaction exceeds the rate of heat removal. This can be triggered by adding a reactant too quickly, a failure of the cooling system, or insufficient stirring.
-
Immediate Actions (Emergency Protocol):
-
Alert Colleagues and Supervisor: Inform those around you of the situation.
-
Emergency Cooling: If it is safe to do so, apply maximum cooling to the reactor (e.g., add a larger ice bath, use a cryo-cooler).
-
Stop Reagent Addition: If you are in the process of adding a reagent, stop immediately.
-
Prepare for Quenching (if pre-planned): If you have a pre-determined and tested quenching procedure, prepare to execute it. Do not improvise a quenching procedure during an emergency.
-
Evacuate: If the temperature and pressure continue to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.
-
3. Q: Can the choice of solvent affect the exothermicity of the reaction?
A: Absolutely. The solvent plays a crucial role in heat management.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature increase, acting as a "thermal buffer."
-
Boiling Point and Reflux Cooling: A solvent at reflux provides very effective cooling, as the process of vaporization (boiling) absorbs a significant amount of energy (the latent heat of vaporization). The choice of solvent determines the maximum temperature of the reaction under reflux conditions. For many Hantzsch syntheses, solvents like ethanol or isopropanol are used.[3]
-
Solubility: Ensure your reactants are fully dissolved. Poor solubility can lead to localized high concentrations and uncontrolled reaction rates when a solid finally dissolves.
4. Q: I am planning to scale up my thiazole synthesis from 1 gram to 100 grams. What are the key safety considerations regarding the exotherm?
A: Scaling up a reaction is not a linear process, especially for exothermic reactions. The ability to dissipate heat decreases as the scale of the reaction increases.
-
Surface Area to Volume Ratio: As you increase the volume of a reactor, the surface area available for heat exchange does not increase proportionally. This means a larger reactor is less efficient at dissipating heat.
-
Pre-Scale-up Assessment:
-
Reaction Calorimetry: Before any significant scale-up, it is highly recommended to perform reaction calorimetry (e.g., using a RC1 calorimeter or similar instrument). This will provide quantitative data on the heat of reaction, the rate of heat release, and the maximum temperature of the synthetic reaction (MTSR).
-
Small-Scale Trials: Perform incremental scale-ups (e.g., 1g -> 5g -> 25g) and carefully monitor the temperature profile at each stage.
-
-
Scale-up Protocol Modifications:
-
Extended Addition Times: The rate of addition for the limiting reagent will need to be significantly slower at a larger scale.
-
Improved Cooling Capacity: Ensure the larger reactor has a sufficiently powerful cooling system (e.g., a jacketed reactor with a circulating chiller).
-
Emergency Preparedness: Have a well-defined plan for managing a temperature excursion at the larger scale, including a suitable quenching agent and procedure.
-
Troubleshooting Guide: Managing Exothermic Events
This guide provides a structured approach to troubleshooting common issues related to exothermic reactions in thiazole synthesis.
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Rapid Temperature Spike During Initial Reagent Addition | - Reagent added too quickly.- Inadequate initial cooling.- Poor mixing. | - Immediate: Stop reagent addition. Apply external cooling (ice bath).- Preventative: Use a dropping funnel for controlled, slow addition. Start the reaction at a lower temperature. Ensure vigorous and efficient stirring. |
| Reaction Temperature Overshoots the Target Setpoint | - Latent heat from an induction period.- Insufficient cooling capacity of the setup. | - Immediate: Reduce or remove the external heat source. Apply external cooling.- Preventative: Heat the reaction mixture more slowly. Use a larger condenser or a chiller for more effective reflux cooling. |
| Formation of Dark, Tarry Byproducts | - Uncontrolled exotherm leading to decomposition.- Localized "hot spots" due to poor mixing. | - Analysis: Attempt to isolate and characterize the byproducts to understand the side reactions.- Procedural Change: Implement slower reagent addition and improved cooling. Use a mechanical stirrer for better mixing in larger flasks. |
| Inconsistent Yields Between Batches | - Variations in the rate of reagent addition.- Fluctuations in ambient laboratory temperature affecting cooling efficiency. | - Standardize Procedure: Use a syringe pump or a calibrated dropping funnel for consistent addition rates. Document the reaction temperature profile for each batch to identify deviations. |
Experimental Protocols
Protocol 1: Controlled Hantzsch Thiazole Synthesis (Lab Scale)
This protocol incorporates safety measures to control the initial exotherm.
Materials:
-
α-Bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (sufficient to make a ~0.5 M solution)
-
Round-bottom flask equipped with a magnetic stir bar
-
Condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature controller
Procedure:
-
Setup: Assemble the reaction apparatus (flask, condenser, dropping funnel) in a fume hood.
-
Initial Cooling: Place the round-bottom flask in an ice bath.
-
Thioamide Solution: Dissolve the thiourea in approximately two-thirds of the total ethanol in the flask and begin stirring.
-
α-Haloketone Addition: Dissolve the α-bromoacetophenone in the remaining one-third of the ethanol and add this solution to the dropping funnel.
-
Controlled Addition: Add the α-bromoacetophenone solution dropwise to the stirred thioamide solution over a period of 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heating to Reflux: Slowly heat the reaction mixture to reflux using the heating mantle and maintain for the desired reaction time (monitor by TLC).[6]
-
Workup: Cool the reaction to room temperature. The product may precipitate upon cooling or after the addition of a weak base (e.g., aqueous sodium bicarbonate) to neutralize the HBr byproduct.[1] Collect the solid product by filtration.
Protocol 2: Emergency Quenching Procedure Development (For Scale-up Consideration)
Note: This is a guideline for developing a quenching procedure and should be tested on a small scale before being considered for a larger reaction.
-
Identify a Quenching Agent: The ideal quenching agent should rapidly react with one of the starting materials to stop the reaction, be non-reactive with the product, and not generate a large amount of gas or heat itself. For the Hantzsch synthesis, a weak aqueous base like sodium bicarbonate could be a candidate to neutralize the acid formed and potentially hydrolyze the α-haloketone.
-
Small-Scale Test: In a test tube, simulate a "mini-runaway" by mixing the reactants without cooling. Then, add the chosen quenching agent and observe the effect. Note any gas evolution, secondary exotherms, or product degradation.
-
Determine Stoichiometry: Calculate the amount of quenching agent needed to fully neutralize the limiting reagent in the main reaction. It is often prudent to have a 2-3 fold excess of the quenching agent readily available.
-
Establish a Delivery Method: For a larger scale, determine how the quenching agent will be safely and rapidly introduced into the reactor (e.g., via a dedicated quench port).
Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Workflow with Exotherm Control
Caption: Workflow for Hantzsch synthesis with integrated exotherm control points.
Diagram 2: Troubleshooting Logic for Temperature Spikes
Caption: Decision-making flowchart for managing a sudden temperature increase.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 24, 2026, from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- Salem, M. A., Helal, M. H., El-Gaby, M. S. A., Ammar, Y. A., Gouda, M. A., & Abbas, S. Y. (2018).
-
Ley, S. V., & Leach, A. G. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 834–843. [Link]
-
Ben-M'barek, Y., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 133. [Link]
- Banu, H., & Singh, R. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 15(1), 1-21.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved January 24, 2026, from [Link]
- Barluenga, J., et al. (1984). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1219-1222.
-
Wikipedia. (n.d.). Thiazole. Retrieved January 24, 2026, from [Link]
-
Kamal, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3994. [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 24, 2026, from [Link]
-
Dr. Venkatesh P. (2021, November 28). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole [Slides]. Slideshare. [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved January 24, 2026, from [Link]
-
Cooks, R. G., et al. (2015). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 6(7), 4057–4064. [Link]
- Ho, T. C., Duh, Y. S., & Chen, J. R. (1998). Case studies of incidents in runaway reactions and emergency relief. Process Safety Progress, 17(4), 259-265.
- Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66, 883-901.
- D'hooghe, M., et al. (2011). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Synlett, 2011(12), 1731-1735.
- Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(1), 2-25.
- Rossi, L., et al. (2025). Decoupling Multiple Potentially Runaway Reactions using Calorimetry: Acid Catalyzed Esterifications Case Study. Chemical Engineering Transactions, 115, 25-30.
- Allian, A. D., et al. (2020). Process Safety in the Pharmaceutical Industry Part II: Process Safety Labs and Instruments Used in Process Safety Labs for Thermal Hazards. Organic Process Research & Development, 24(10), 2045-2062.
- Cardillo, P. (2003). How the study of a accdent case histories can prevent runaway reaction accidents to occur again. IChemE Symposium Series, 149, 1-14.
- Allian, A. D., et al. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development, 24(10), 2027-2044.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Catalysts for 2-Aminothiazole Synthesis
The 2-aminothiazole moiety is a cornerstone of numerous pharmaceuticals and bioactive molecules, driving continuous innovation in its synthetic methodologies.[1][2] The classical Hantzsch synthesis, while foundational, often necessitates harsh conditions and the use of hazardous reagents. This guide provides an in-depth comparison of modern, alternative catalytic systems for 2-aminothiazole synthesis, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present objective performance data, and provide detailed, validated protocols.
The Shift from Classical Methods: Embracing Greener and More Efficient Catalysis
The traditional Hantzsch reaction typically involves the condensation of an α-haloketone with a thiourea derivative. While effective, this method's reliance on lachrymatory and often unstable α-haloketones, along with the frequent need for stoichiometric amounts of corrosive reagents, has prompted the exploration of alternative catalytic approaches. The catalysts discussed herein represent a move towards greater efficiency, milder reaction conditions, improved safety profiles, and enhanced sustainability through recyclability.
Comparative Analysis of Alternative Catalytic Systems
The efficacy of a catalyst is a multifactorial assessment, encompassing yield, reaction time, substrate scope, and operational simplicity. Below, we compare several classes of alternative catalysts that have demonstrated significant promise in recent literature.
Nanoparticle-Based Catalysts
Nanocatalysts offer a high surface-area-to-volume ratio, often leading to enhanced catalytic activity and selectivity. Their heterogeneous nature also facilitates easy separation and recycling, aligning with the principles of green chemistry.
Starch, a renewable and biodegradable polymer, can be formulated into nanoparticles (NPs) that serve as effective catalysts for 2-aminothiazole synthesis.[3]
Catalytic Action and Mechanistic Rationale: The hydroxyl groups on the surface of starch nanoparticles are proposed to activate the carbonyl group of the ketone substrate through hydrogen bonding. This activation facilitates the initial condensation with thiourea and subsequent cyclization. The nanostructured nature of the starch provides a high concentration of these activating sites.
-
Diagram of the Proposed Catalytic Role of Starch Nanoparticles:
Caption: Magnetic separation workflow for nanocatalyst recycling.
Heterogeneous Acid Catalysts
Solid acid catalysts offer the advantages of operational simplicity, reduced corrosion, and ease of separation compared to traditional mineral acids.
Silica chloride is a versatile and effective heterogeneous catalyst that can be readily prepared from silica gel and thionyl chloride. [1] Catalytic Action and Mechanistic Rationale: Silica chloride acts as a solid source of HCl, which is gradually released into the reaction medium. The in-situ generated HCl protonates the carbonyl oxygen of the ketone, activating it for nucleophilic attack by thiourea. The silica support provides a large surface area for the reaction to occur.
Tungstosilisic acid (H₄SiW₁₂O₄₀) supported on silica is a highly acidic and reusable catalyst that can efficiently promote the synthesis of 2-aminothiazoles. [4] Catalytic Action and Mechanistic Rationale: The strong Brønsted acidity of tungstosilisic acid is the key to its catalytic activity. It protonates the carbonyl group, significantly enhancing its electrophilicity and facilitating the condensation and subsequent cyclization steps of the Hantzsch reaction. The silica support ensures the heterogeneity and recyclability of the catalyst.
Photocatalysis: A Light-Driven Approach
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reaction pathways.
Catalytic Action and Mechanistic Rationale: In a typical photocatalytic synthesis of 2-aminothiazoles, a photocatalyst (e.g., Ru(bpy)₃Cl₂) is excited by visible light. [5]The excited photocatalyst can then engage in single-electron transfer (SET) processes with the substrates, generating radical intermediates. These radicals then undergo a cascade of reactions, including C-S and C-N bond formation, to yield the 2-aminothiazole product. This method often allows for the use of non-traditional starting materials, avoiding the need for pre-functionalized α-haloketones. [5]
Performance Comparison Data
The following table summarizes the performance of the discussed catalysts based on available literature data for the synthesis of 2-amino-4-phenylthiazole from acetophenone and thiourea (or their derivatives) as a representative example.
| Catalyst | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Starch Nanoparticles [3] | Acetophenone, Thiourea, Iodine, DMSO, 80 °C | 30-60 min | ~90% | Biodegradable, renewable, inexpensive, and non-toxic catalyst. |
| Ca/4-MePy-IL@ZY-Fe₃O₄ [2] | Acetophenone, Thiourea, TCCA, EtOH, 80 °C | 25 min | ~95% | Magnetically separable, highly reusable, and replaces toxic iodine with a green halogenating agent (TCCA). [2] |
| Silica Chloride [1] | Acetophenone, Thiourea, Acetonitrile, 0 °C to reflux | 1 hour | >90% | Readily prepared, reusable, and acts as a solid HCl source, avoiding handling of corrosive mineral acids. [1] |
| Silica-Supported Tungstosilisic Acid [4] | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Ultrasonic irradiation/heating | 15-30 min | 79-90% | Highly acidic, efficient under both conventional heating and ultrasound, and reusable. [4] |
| Photocatalysis (Ru(bpy)₃Cl₂) [5] | Enaminones, Thioureas, Ru(bpy)₃Cl₂, HCl, EtOH, Visible light, Air | 12-24 hours | 70-95% | Mild, room temperature conditions, and utilizes visible light as a sustainable energy source. [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole using Ca/4-MePy-IL@ZY-Fe₃O₄
Materials:
-
Acetophenone
-
Thiourea
-
Trichloroisocyanuric acid (TCCA)
-
Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst
-
Ethanol (EtOH)
-
10% Sodium bicarbonate solution
Procedure: [2]1. To a 10 mL round-bottom flask, add acetophenone (1.5 mmol), TCCA (0.5 mmol), Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g), and ethanol (3.0 mL). 2. Stir the mixture at 80 °C for 25 minutes. Monitor the formation of the intermediate α-chloroacetophenone by Thin Layer Chromatography (TLC). 3. Add thiourea (1.0 mmol) to the reaction mixture and continue stirring at 80 °C. Monitor the reaction progress by TLC until completion. 4. After the reaction is complete, cool the mixture to room temperature and separate the magnetic catalyst using an external magnet. 5. Decant the supernatant into a separate beaker. 6. Add 10% sodium bicarbonate solution to the supernatant to neutralize any remaining acid, which will cause the product to precipitate. 7. Collect the solid product by filtration, wash with water and then a small amount of cold ethanol. 8. Dry the product in a vacuum oven to obtain pure 2-amino-4-phenylthiazole.
Protocol 2: Synthesis of 2-Aminothiazole Derivatives using Silica Chloride
Materials:
-
Substituted ketone
-
Thiourea
-
Silica Chloride (SiO₂-Cl)
-
Acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend the ketone (1.0 mmol) and thiourea (1.2 mmol) in acetonitrile (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add silica chloride (0.5 g) portion-wise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1 hour. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the silica chloride catalyst.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 2-aminothiazole derivative.
Conclusion and Future Outlook
The development of alternative catalysts for 2-aminothiazole synthesis has led to significant advancements in terms of efficiency, safety, and sustainability. Nanoparticle-based catalysts, particularly multifunctional magnetic systems, offer excellent activity and recyclability. Heterogeneous acid catalysts like silica chloride and supported tungstosilisic acid provide operational simplicity and avoid the use of corrosive liquid acids. Photocatalysis represents a frontier approach, enabling reactions under exceptionally mild conditions.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, scalability, and available resources. As research continues, we can anticipate the emergence of even more sophisticated and environmentally benign catalytic systems, further streamlining the synthesis of this vital heterocyclic scaffold.
References
-
Kaushik, M. P., et al. An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst. Tetrahedron Letters, 2007, 48(34), 5975-5977. Available from: [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 2023, 13(14), 9208-9221. Available from: [Link]
-
Safari, J., & Sadeghi, M. Nanostarch: a novel and green catalyst for synthesis of 2-aminothiazoles. Monatshefte für Chemie-Chemical Monthly, 2017, 148(4), 745-749. Available from: [Link]
-
Hantzsch, A., & Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 1887, 20(2), 3118-3132. Available from: [Link]
-
Do, H.-Q., & Daugulis, O. Copper-Catalyzed Arylation of Heterocycle C−H Bonds. Journal of the American Chemical Society, 2007, 129(41), 12404–12405. Available from: [Link]
-
Various methods for the synthesis of 2-aminothiazoles. ResearchGate. Available from: [Link]
-
El-Sayed, M. A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021, 26(5), 1449. Available from: [Link]
-
Patil, R., Chavan, J., & Beldar, A. Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 2017, 7(38), 23765-23778. Available from: [Link]
- Takeda, K., et al. Process of producing 2-aminothiazole. EP0482607B1.
- Ezhilarasi, M. R., Prabha, B., & Raja, C. A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2014, 5(5), 1163-1169.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available from: [Link]
- Li, Y., et al. 2-aminothiazole derivative, preparation method, and use. EP2682390A1.
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Available from: [Link]
-
Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 2017, 22(11), 1939. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 3. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalytic Annulation of Enaminones with Thioureas for the Synthesis of 2-Aminothiazoles via Tandem C-S and C-N Bond Formation [organic-chemistry.org]
A Senior Application Scientist's Guide to Comparative Yield Analysis of Hantzsch Synthesis Protocols
This guide provides a comprehensive analysis of various Hantzsch synthesis protocols, offering researchers, chemists, and drug development professionals a comparative framework for optimizing the synthesis of 1,4-dihydropyridines (DHPs). We will delve into the mechanistic underpinnings of classical and modern methodologies, present quantitative yield data, and provide actionable, step-by-step protocols to empower your experimental design.
Introduction: The Enduring Relevance of the Hantzsch Synthesis
First reported by Arthur Hantzsch in 1881, the Hantzsch synthesis is a cornerstone of heterocyclic chemistry. Its primary products, 1,4-dihydropyridines (DHPs), form the core scaffold of numerous clinically significant cardiovascular drugs, including nifedipine, amlodipine, and felodipine. These compounds function as L-type calcium channel blockers, highlighting the reaction's profound impact on medicinal chemistry.
The classical Hantzsch reaction is a one-pot, multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. While robust, the traditional protocol often suffers from long reaction times, harsh conditions, and moderate yields. Consequently, a multitude of modern protocols have been developed, employing novel catalysts and non-conventional energy sources to enhance reaction efficiency, reduce environmental impact, and improve product yields. This guide provides a direct comparison of these evolving methodologies.
The Core Reaction Mechanism
Understanding the reaction pathway is crucial for optimizing conditions. The Hantzsch synthesis is generally accepted to proceed through a sequence of condensations and cyclizations. Initially, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester. Concurrently, a second equivalent of the β-ketoester reacts with the ammonia source to form an enamine intermediate. The crucial C-C and C-N bond-forming steps then follow, leading to the cyclized dihydropyridine ring.
Caption: A simplified diagram illustrating the key intermediates in the Hantzsch 1,4-dihydropyridine synthesis.
Comparative Analysis of Synthesis Protocols
The choice of protocol directly impacts reaction time, energy consumption, and, most critically, product yield. Below, we compare four distinct approaches, from the classical standard to modern, green alternatives.
A. The Classical Protocol: The Foundational Benchmark
The traditional method involves refluxing the reactants in a protic solvent like ethanol or acetic acid. While straightforward and requiring no special equipment, this approach is often inefficient.
-
Mechanism & Causality: The thermal energy supplied by conventional heating drives the reaction forward. Acetic acid can act as both a solvent and a Brønsted acid catalyst, protonating intermediates to facilitate dehydration steps. However, the non-specific heating can lead to side reactions and product degradation over extended periods, capping the achievable yield.
-
Trustworthiness: This method is highly reproducible, but its inefficiency is a significant drawback. The long reaction times (often 8-24 hours) and high temperatures make it less desirable for high-throughput synthesis.
B. Microwave-Assisted Synthesis (MAOS): The Acceleration Advantage
Microwave irradiation has revolutionized organic synthesis by offering a rapid and efficient heating method.
-
Mechanism & Causality: Unlike conventional heating, microwave energy directly couples with polar molecules in the reaction mixture, causing rapid, uniform heating throughout the solvent volume. This avoids "hot wall" effects seen in oil baths, minimizing thermal decomposition of products. The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to minutes. This rapid process often prevents the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.
-
Trustworthiness: MAOS protocols are highly reliable and scalable. The precise control over temperature and pressure offered by modern microwave reactors ensures excellent reproducibility.
C. Ultrasound-Promoted Synthesis: The Power of Cavitation
Sonochemistry utilizes high-frequency sound waves to induce chemical reactions. This method offers a unique, non-thermal activation pathway.
-
Mechanism & Causality: The primary driver of ultrasound-assisted synthesis is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium. This collapse generates intense localized hot spots with transient temperatures and pressures, creating immense energy for bond formation. The resulting shockwaves and microjets enhance mass transfer and disrupt particle agglomeration, leading to significantly increased reaction rates and yields, often at ambient bulk temperatures.
-
Trustworthiness: This technique is known for its operational simplicity and efficiency. It is particularly effective for heterogeneous reactions and can often be performed using a simple ultrasonic cleaning bath, making it an accessible option for many laboratories.
D. Modern Catalysis: The "Green" Chemistry Approach
Recent advancements focus on developing environmentally benign protocols that operate under mild, often solvent-free conditions. The use of heterogeneous or reusable catalysts is central to this strategy.
-
Mechanism & Causality: Catalysts like silica-bonded S-sulfonic acid (SBSSA) provide a solid acidic surface that facilitates the key condensation and cyclization steps. Being heterogeneous, the catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity. Solvent-free conditions, achieved by heating the neat mixture of reactants, minimize volatile organic compound (VOC) emissions and simplify workup, aligning with the principles of green chemistry. This approach often results in very high yields due to the high concentration of reactants.
-
Trustworthiness: These protocols offer a robust and sustainable alternative. The reusability of the catalyst reduces cost and waste, while the high yields and simple purification make the process highly efficient and reliable.
Quantitative Data: A Head-to-Head Yield Comparison
To provide a clear performance benchmark, the following table summarizes the reported yields and conditions for the synthesis of a model compound, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, using the protocols discussed.
| Protocol | Conditions | Solvent | Time | Yield (%) | Reference |
| Classical | Reflux (80-100 °C) | Ethanol | 8-12 h | 65-75% | |
| Microwave-Assisted | 100 °C, 250W Irradiation | Ethanol | 5-10 min | 90-95% | |
| Ultrasound-Promoted | 40 kHz, Ambient Temp. | Ethanol | 1.5-2 h | 88-94% | |
| Catalyst (SBSSA) | 100 °C | Solvent-Free | 1.5 h | ~98% |
Experimental Protocols: Step-by-Step Methodologies
The following section provides validated, step-by-step procedures for the modern protocols discussed, allowing for direct implementation and comparison in a laboratory setting.
Workflow for Comparative Protocol Analysis
To conduct a fair and objective comparison, a standardized experimental workflow is essential. This ensures that variations in yield can be confidently attributed to the protocol itself, rather than to inconsistencies in setup or measurement.
Caption: A standardized workflow for executing a comparative yield analysis of different synthesis protocols.
Protocol 5.1: Microwave-Assisted Hantzsch Synthesis
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and a 25% aqueous ammonia solution (1.5 mmol).
-
Solvent Addition: Add 3 mL of ethanol to the vessel.
-
Reaction Setup: Seal the vessel and place it in the cavity of a scientific microwave reactor.
-
Irradiation: Set the reaction parameters to a constant temperature of 100°C and a maximum power of 250W. Run the reaction for 8 minutes.
-
Workup: After the vessel has cooled to room temperature, pour the reaction mixture into 20 mL of ice-cold water.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure 1,4-dihydropyridine.
Protocol 5.2: Ultrasound-Promoted Hantzsch Synthesis
-
Reagent Preparation: In a 50 mL Erlenmeyer flask, mix benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and a 25% aqueous ammonia solution (1.5 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the flask.
-
Reaction Setup: Partially immerse the flask in the water bath of an ultrasonic cleaner (frequency 40 kHz). Adjust the water level to be slightly above the level of the reaction mixture.
-
Sonication: Turn on the ultrasonic bath and allow the reaction to proceed at room temperature for 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, transfer the mixture into 25 mL of ice-cold water. Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the product from hot ethanol.
Protocol 5.3: Solvent-Free Catalytic Hantzsch Synthesis
-
Catalyst and Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add silica-bonded S-sulfonic acid (SBSSA) (0.02 g).
-
Reactant Addition: To the flask, add benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).
-
Reaction: Place the flask in a pre-heated oil bath at 100°C and stir the mixture for 1.5 hours.
-
Workup: After cooling, add 10 mL of hot ethanol to the solid reaction mass.
-
Catalyst Recovery: Filter the hot solution to separate the SBSSA catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Isolation and Purification: Allow the filtrate to cool to room temperature. The pure product will crystallize out of the solution. Collect the crystals by vacuum filtration.
Conclusion and Recommendations
The data unequivocally demonstrates that modern protocols significantly outperform the classical Hantzsch synthesis.
-
For speed and high yield , Microwave-Assisted Synthesis (MAOS) is the premier choice, making it ideal for rapid library synthesis in drug discovery settings.
-
For energy efficiency and operational simplicity , Ultrasound-Promoted Synthesis offers a compelling alternative, providing excellent yields at ambient temperatures without specialized pressure vessels.
-
For green chemistry and sustainability , the solvent-free catalytic method is superior. It achieves the highest yields, eliminates volatile organic solvents, and incorporates a reusable catalyst, making it the most environmentally responsible and economically attractive option for large-scale production.
Ultimately, the optimal protocol depends on the specific objectives of the researcher, balancing the need for speed, yield, scalability, and environmental impact. This guide provides the foundational data and methodologies to make an informed decision tailored to your laboratory's goals.
References
-
Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]
-
Janis, R. A., & Triggle, D. J. (1983). New developments in Ca2+ channel antagonists. Journal of Medicinal Chemistry, 26(6), 775-785. [Link]
-
Bhanushali, M. J., et al. (2007). An efficient and green synthesis of Hantzsch dihydropyridines using conventional as well as microwave irradiation and its crystal structure. Arkivoc, 2007(15), 167-175. [Link]
-
Li, J. T., et al. (2004). An efficient and practical synthesis of 1,4-dihydropyridines promoted by ultrasound. Ultrasonics Sonochemistry, 11(5), 297-299. [Link]
-
Das, B., et al. (2006). A simple and efficient protocol for the synthesis of Hantzsch esters and polyhydroquinoline derivatives using silica-bonded S-sulfonic acid as a reusable catalyst. Chemistry Letters, 35(10), 1164-1165. [Link]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug design. Isomeric purity is a critical quality attribute, as different isomers of a molecule can exhibit varied pharmacological and toxicological profiles. This guide provides an in-depth comparison of spectroscopic techniques for the analysis and differentiation of isomers of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, a key heterocyclic scaffold in medicinal chemistry.
The 2-aminothiazole moiety is a prevalent feature in a multitude of approved drugs, valued for its ability to engage in a wide range of biological interactions. However, synthetic routes to substituted thiazoles can often yield a mixture of isomers, necessitating robust analytical methodologies for their individual identification and characterization. This guide will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in tackling this analytical challenge.
The Isomeric Landscape of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate
Before delving into the analytical techniques, it is crucial to understand the potential isomeric forms of the target molecule. Beyond the primary structure, two key types of isomerism are of particular relevance:
-
Positional Isomers: These isomers arise from the different possible arrangements of substituents on the thiazole ring. For the given molecular formula, we can envision isomers where the ethyl and acetate groups are swapped, or where the amino group is positioned at a different location on the ring.
-
Tautomers: 2-aminothiazoles can exist in equilibrium between the amino and imino tautomeric forms. The position of this equilibrium can be influenced by the solvent and the nature of other substituents on the ring.
This guide will focus on the differentiation of the primary positional isomers and will also touch upon how spectroscopic data can provide insights into the predominant tautomeric form.
A Comparative Analysis of Spectroscopic Techniques
The following sections will provide a detailed comparison of NMR, FTIR, and Mass Spectrometry for the analysis of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate isomers. Each section will explain the causality behind experimental choices and how the data generated can be used for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1] For differentiating isomers of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments is indispensable.[2]
The ¹H NMR spectrum provides initial, yet crucial, information about the number and connectivity of protons in a molecule. For our target isomers, the chemical shifts and coupling constants of the aromatic and aliphatic protons will be key differentiators.
Key Diagnostic Regions in the ¹H NMR Spectrum:
-
Amino Protons (-NH₂): The chemical shift of the amino protons can be indicative of the predominant tautomeric form. In the amino form, a broad singlet is typically observed, while the imino form would show a different signal for the NH proton.
-
Methylene Protons (-CH₂-): The chemical shift of the methylene protons in the acetate group will be sensitive to the electronic environment of the thiazole ring.
-
Ethyl Group Protons (-CH₂CH₃): The quartet and triplet of the ethyl group will be present in all isomers containing this moiety, but their precise chemical shifts may vary slightly.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence the position of exchangeable protons like those of the amino group.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts of the thiazole ring carbons are particularly diagnostic for differentiating positional isomers.
Key Diagnostic Regions in the ¹³C NMR Spectrum:
-
Thiazole Ring Carbons: The chemical shifts of C2, C4, and C5 of the thiazole ring are highly dependent on the nature and position of the substituents.[3]
-
Carbonyl Carbon (-C=O): The chemical shift of the ester carbonyl carbon will also be influenced by the substitution pattern on the thiazole ring.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase correction, and baseline correction.
While 1D NMR provides a wealth of information, 2D NMR techniques are often necessary for unambiguous isomer assignment.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish the connectivity of the ethyl and acetate groups.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for establishing the long-range connectivity and piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons.[4] This is particularly useful for confirming the relative positions of substituents on the thiazole ring. For instance, a NOE correlation between the amino protons and the protons of the ethyl group would strongly suggest their proximity.[5][6]
Workflow for Isomer Differentiation using NMR
Caption: Workflow for Isomer Differentiation using NMR Spectroscopy.
Comparative NMR Data for Hypothetical Isomers
| Feature | Isomer A (Target) | Isomer B (Positional Isomer) |
| ¹H NMR | ||
| Thiazole-H | Singlet | Singlet (different chemical shift) |
| -NH₂ | Broad singlet | Broad singlet (potentially different chemical shift) |
| -CH₂- (acetate) | Singlet | Singlet (different chemical shift) |
| -CH₂- (ethyl) | Quartet | Quartet |
| -CH₃ (ethyl) | Triplet | Triplet |
| ¹³C NMR | ||
| C2 (Thiazole) | ~168 ppm | Different chemical shift |
| C4 (Thiazole) | ~145 ppm | Different chemical shift |
| C5 (Thiazole) | ~115 ppm | Different chemical shift |
| -C=O | ~170 ppm | Different chemical shift |
| Key NOESY Correlation | -NH₂ to -CH₂- (ethyl) | -NH₂ to Thiazole-H |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While it may not be as definitive as NMR for isomer differentiation, it serves as a rapid and valuable complementary technique.[7]
Key Diagnostic Vibrational Bands:
-
N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3100-3500 cm⁻¹. The exact position and shape of these bands can provide clues about hydrogen bonding and tautomeric form.[8]
-
C=O Stretching: The ester carbonyl group will show a strong absorption band around 1730-1750 cm⁻¹. The position of this band can be subtly influenced by the electronic effects of the thiazole ring substituents.
-
C=N and C=C Stretching: The thiazole ring itself will have a series of characteristic stretching vibrations in the fingerprint region (1400-1650 cm⁻¹). These patterns can be unique for different isomers.[9]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrument Setup: Acquire the spectrum using an FTIR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction and, if necessary, an ATR correction.
Comparative FTIR Data for Hypothetical Isomers
| Vibrational Mode | Isomer A (Target) | Isomer B (Positional Isomer) |
| N-H Stretch | ~3400, 3300 cm⁻¹ | ~3410, 3305 cm⁻¹ (subtle shifts) |
| C=O Stretch | ~1735 cm⁻¹ | ~1740 cm⁻¹ (subtle shift) |
| Fingerprint Region | Unique pattern | Different unique pattern |
Workflow for Isomer Analysis using FTIR
Caption: Workflow for Isomer Analysis using FTIR Spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the isomers. While isomers will have the same molecular weight, their fragmentation patterns upon ionization can be different, providing clues to their structure.[10][11]
Key Diagnostic Information from Mass Spectrometry:
-
Molecular Ion Peak ([M+H]⁺): Confirms the molecular weight of the isomers.
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can be indicative of the positions of the substituents. For example, the loss of the ethyl group or the acetate group may be more or less favorable depending on the isomer.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used for aminothiazoles.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., 50-500 m/z).
-
Collision Energy (for MS/MS): Vary the collision energy to induce fragmentation and obtain a detailed fragmentation spectrum.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Comparative MS/MS Fragmentation Data for Hypothetical Isomers
| Feature | Isomer A (Target) | Isomer B (Positional Isomer) |
| [M+H]⁺ | Same m/z | Same m/z |
| Major Fragments | Fragments corresponding to loss of -OCH₃, -CH₂COOCH₃ | Different relative abundances of fragments or unique fragment ions |
Workflow for Isomer Analysis using Mass Spectrometry
Caption: Workflow for Isomer Analysis using Mass Spectrometry.
Conclusion: An Integrated Approach for Confident Isomer Assignment
While each spectroscopic technique provides valuable information, a synergistic approach is the most robust strategy for the unambiguous differentiation of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate isomers. NMR spectroscopy, with its array of 1D and 2D experiments, stands as the cornerstone for definitive structural elucidation. FTIR spectroscopy offers a rapid and complementary method for confirming functional groups and obtaining a unique molecular fingerprint. Mass spectrometry confirms the molecular weight and can provide valuable structural insights through the analysis of fragmentation patterns.
By judiciously applying these techniques and carefully interpreting the resulting data, researchers and drug development professionals can confidently characterize the isomeric composition of their samples, ensuring the quality and safety of their chemical entities.
References
-
Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available from: [Link]
-
ResearchGate. Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. Available from: [Link]
-
ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... Available from: [Link]
-
ResearchGate. 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Available from: [Link]
-
ACS Publications. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. 2021. Available from: [Link]
-
ACS Publications. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. 2020. Available from: [Link]
-
ResearchGate. UV/Vis absorption spectroscopic titration of thiazole 2 with TfOH (in... Available from: [Link]
-
ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available from: [Link]
-
ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available from: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
Royal Society of Chemistry. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. 2021. Available from: [Link]
-
Royal Society of Chemistry. The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic. 1968. Available from: [Link]
-
ResearchGate. (PDF) Metal incorporated aminothiazole-derived compounds: Synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. Available from: [Link]
-
PubMed. 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][9][12][13] Thiadiazine Derivatives. Magnetic Resonance in Chemistry. 2007. Available from: [Link]
-
National Center for Biotechnology Information. Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. Molecules. 2022. Available from: [Link]
-
Kaunas University of Technology. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences. 2022. Available from: [Link]
-
National Center for Biotechnology Information. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. 2023. Available from: [Link]
-
ResearchGate. Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C Chemical Shifts. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry. 2013. Available from: [Link]
-
ACS Publications. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. 2021. Available from: [Link]
-
ResearchGate. UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. Available from: [Link]
-
MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. 2022. Available from: [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021. Available from: [Link]
-
Universal Print. Synthesis and Evaluation of 2-Aminothiazole Derivative. International Journal of Universal Science and Technology. 2018. Available from: [Link]
-
Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances. 2021. Available from: [Link]
-
ResearchGate. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. 2023. Available from: [Link]
-
Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 2014. Available from: [Link]
-
Chemistry LibreTexts. 5.4: NOESY Spectra. Available from: [Link]
-
National Center for Biotechnology Information. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Scientific Reports. 2024. Available from: [Link]
-
Niner Commons. synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Available from: [Link]
-
ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available from: [Link]
-
Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]
-
MDPI. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules. 2024. Available from: [Link]
-
PubMed. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. 2022. Available from: [Link]
-
Università di Parma. Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3, 4-b] [1,3,4] thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. pubs.acs.org [pubs.acs.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. article.sapub.org [article.sapub.org]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate Purity by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research and manufacturing. This guide provides an in-depth technical comparison and validation protocol for assessing the purity of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the rationale behind selecting High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, compare it with other viable methods, and provide a comprehensive, step-by-step validation protocol grounded in scientific integrity and regulatory expectations.
The Critical Role of Purity for Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate
Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound whose structural integrity is paramount for the successful synthesis of downstream products. Impurities, which can arise from the synthetic route or degradation, can have significant consequences, including:
-
Altered Reaction Kinetics: Impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of unwanted by-products.
-
Compromised API Quality: The carry-over of impurities can affect the final API's safety, efficacy, and stability.
-
Regulatory Hurdles: Regulatory bodies like the FDA and EMA require stringent impurity profiling to ensure drug safety and quality.[1]
Given these critical considerations, a validated, reliable analytical method for purity determination is not just a quality control measure but a fundamental aspect of the drug development lifecycle.
Method Selection: Why HPLC is the Gold Standard
While several analytical techniques can assess the purity of a compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as the most suitable method for Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate. The choice of RP-HPLC is underpinned by its:
-
High Resolving Power: HPLC can separate the main compound from closely related structural analogues and potential impurities with high efficiency.
-
Sensitivity and Quantitation: UV detection provides excellent sensitivity for chromophoric molecules like our target compound, allowing for the accurate quantitation of impurities even at low levels.
-
Robustness and Reproducibility: HPLC is a well-established and reliable technique that delivers consistent results across different laboratories and instruments.
-
Versatility: The method can be easily adapted to various sample matrices and can be used for both qualitative and quantitative analysis.
The following diagram illustrates the logical workflow for selecting and validating an HPLC method for purity assessment.
Caption: Logical workflow for HPLC method selection and validation.
Comparative Analysis of Purity Determination Techniques
To provide a comprehensive perspective, the following table compares HPLC with other potential analytical techniques for the purity assessment of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate.
| Technique | Principle | Advantages | Disadvantages | Suitability for Topic |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, excellent quantitation, robust, and widely accepted by regulatory agencies. | Higher cost per sample, requires skilled operators. | Excellent: Gold standard for quantitative purity and impurity profiling. |
| UPLC | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Faster analysis times, higher resolution and sensitivity, lower solvent consumption.[2][3] | Higher initial instrument cost, more susceptible to column clogging.[4] | Excellent: A superior alternative to HPLC if available, offering significant efficiency gains. |
| HPTLC | Separation on a high-performance thin-layer plate followed by densitometric scanning. | High sample throughput, low cost per sample, simple to operate.[1] | Lower resolution and sensitivity compared to HPLC, primarily a semi-quantitative tool. | Good: Suitable for rapid screening and limit tests, but not for precise quantitation of impurities. |
| LC-MS | HPLC coupled with a mass spectrometer. | Provides structural information for impurity identification, highly sensitive and specific. | High instrument and maintenance costs, complex data analysis. | Excellent (for impurity identification): The ideal tool for characterizing unknown impurities but overkill for routine purity testing. |
| NMR | Nuclear Magnetic Resonance spectroscopy. | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Low sensitivity, not ideal for trace impurity detection, expensive. | Good (for structural confirmation): Confirms the identity of the main compound but not suitable for routine purity checks of minor components. |
| FT-IR | Fourier-Transform Infrared Spectroscopy. | Rapid, non-destructive, provides information about functional groups. | Not suitable for quantitation of impurities, low sensitivity for minor components. | Poor: Primarily for identification, not for purity assessment. |
A Validated RP-HPLC Method for Purity Determination
This section outlines a detailed, validated RP-HPLC method for determining the purity of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate. The method is designed to be specific, linear, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides good retention and separation for moderately polar compounds like the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape and resolution for the basic amine group in the molecule. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography, providing good elution strength. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B | A gradient is employed to ensure elution of any potential late-eluting, less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 272 nm | This wavelength corresponds to a UV maximum for similar aminothiazole structures, providing good sensitivity.[9][10] |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Potential Impurities
Based on the common Hantzsch thiazole synthesis, which involves the reaction of a halogenated carbonyl compound with a thioamide (in this case, thiourea), the following impurities can be anticipated:
-
Starting Materials: Unreacted Methyl 4-bromo-3-oxohexanoate and thiourea.
-
Reaction By-products: Impurities arising from side reactions, such as dimerization or incomplete cyclization.
-
Degradation Products: Products of hydrolysis (e.g., the corresponding carboxylic acid) or oxidation.
The specificity of the HPLC method must be demonstrated by its ability to separate the main peak from these potential impurities.
Validation Protocol according to ICH Q2(R2)
The following diagram outlines the interconnectedness of the validation parameters as stipulated by ICH Q2(R2).
Caption: Interrelationship of HPLC validation parameters.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.
Procedure:
-
Prepare solutions of the diluent (blank), the reference standard of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, and a spiked sample containing the reference standard and known potential impurities.
-
Subject a sample of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Inject all solutions and analyze the chromatograms.
Acceptance Criteria:
-
The blank should show no interfering peaks at the retention time of the analyte and its impurities.
-
The analyte peak should be well-resolved from all potential impurity and degradation peaks (resolution > 2.0).
-
Peak purity analysis (using a photodiode array detector) should confirm that the analyte peak is spectrally homogeneous.
Linearity and Range
Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.
Procedure:
-
Prepare a series of at least five standard solutions of the reference standard covering a range from the reporting limit for impurities (e.g., 0.05%) to 120% of the expected sample concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should not show significant deviation from the regression line.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare spiked samples by adding known amounts of the reference standard to a sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) for repeatability should be ≤ 1.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
-
Acceptance Criteria:
-
The LOQ must be demonstrated to be precise and accurate. The RSD for precision at the LOQ should be ≤ 10%.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each varied condition.
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits for all varied conditions.
-
The retention time of the analyte should not shift significantly.
Summary of Validation Data and Conclusion
The following table summarizes the typical acceptance criteria for the validation of this HPLC purity method.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time; Resolution > 2.0 for all relevant peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Range | From LOQ to 120% of the target concentration. |
| Accuracy | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | RSD ≤ 1.0%. |
| Precision (Intermediate) | RSD ≤ 2.0%. |
| LOQ | Signal-to-noise ratio ≥ 10; RSD ≤ 10% for precision at LOQ. |
| Robustness | System suitability parameters met under all varied conditions. |
References
-
Basavanakatti, B., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available at: [Link][9][11]
-
Contreras, J., et al. (2014). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. Molecules, 19(9), 13834-13853. Available at: [Link]
-
Costa, N., et al. (2020). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Molecules, 25(22), 5299. Available at: [Link][12]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Available at: [Link][5]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Available at: [Link][4]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link][6]
-
Patel, K., et al. (2018). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. The Pharma Innovation Journal, 7(7), 470-478. Available at: [Link][13]
-
ResearchGate. (2024). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available at: [Link][10]
-
Separation Science. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Available at: [Link][14]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Available at: [Link][3]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available at: [Link][7]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link][8]
-
International Journal of Pharmaceutical Research and Applications. (2021). Analytical Method Development and Validation of Hptlc. Available at: [Link][1]
-
ResearchGate. (2022). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Available at: [Link][2]
-
WHO. (2023). VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A. Available at: [Link][15]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. alispharm.com [alispharm.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. sepscience.com [sepscience.com]
- 15. database.ich.org [database.ich.org]
A Comparative Guide to the Bioactivity of 2-Aminothiazole Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole core is a renowned privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. The incorporation of an ester functionality into this versatile heterocyclic system has opened new avenues for the development of potent therapeutic agents. This guide offers a comparative analysis of the bioactivity of 2-aminothiazole ester derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights.
The 2-Aminothiazole Ester Scaffold: A Versatile Pharmacophore
The 2-aminothiazole ring system is a five-membered heterocycle containing nitrogen and sulfur atoms. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for drug design. The addition of an ester group, typically at the C4 or C5 position, can significantly influence the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
The general synthesis of 2-aminothiazole esters often follows the Hantzsch thiazole synthesis, a well-established method involving the condensation of a thiourea or thioamide with an α-haloketone or a related compound bearing a suitable leaving group.[1]
Comparative Analysis of Bioactivity
The bioactivity of 2-aminothiazole ester derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and the ester group. This section provides a comparative overview of their performance in key therapeutic areas.
Anticancer Activity
2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, with some analogues exhibiting potent and selective inhibitory activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][3] The ester functionality can play a crucial role in the molecule's interaction with biological targets and its overall cytotoxic profile.
A study on a series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole revealed that arylamido derivatives exhibited a remarkable increase in antiproliferative activity, with IC50 values in the range of 0.2-1 µM, compared to their alkylamido counterparts (IC50: 4-8 µM) against L1210 cells.[2] While not exclusively ester derivatives, this highlights the significant impact of substitutions at the 2-amino position on anticancer potency.
Another study investigating 2,4-disubstituted thiazole derivatives reported GI50 values ranging from 7.4 to 17.8 µM in the NCI's in vitro 60-cell line screen.[2] This study also noted that changing an ester function to a substituted carboxamido group led to a remarkable reduction in overall anticancer activity, underscoring the importance of the ester moiety for this particular series.[2]
One derivative, referred to as TH-39, which contains a more complex ester-like functionality, demonstrated an IC50 value of 0.78 µM against K562 chronic myeloid leukemia cells.[2] Mechanistic studies revealed that this compound induces apoptosis through the ROS-mitochondrial pathway.[2]
Table 1: Comparative Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound Class | Cell Line | Activity (IC50/GI50) | Reference |
| 2-Arylamido-4-(isothiocyanatomethyl)thiazoles | L1210 | 0.2-1 µM | [2] |
| 2-Alkylamido-4-(isothiocyanatomethyl)thiazoles | L1210 | 4-8 µM | [2] |
| 2,4-Disubstituted Thiazole Derivatives | NCI-60 Panel | 7.4-17.8 µM | [2] |
| TH-39 | K562 | 0.78 µM | [2] |
Causality Behind Experimental Choices: The use of the National Cancer Institute's (NCI) 60-cell line panel provides a broad-spectrum view of a compound's anticancer activity across diverse cancer types. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability, making it a reliable and high-throughput method for initial screening of cytotoxic compounds.[4]
Mechanism of Anticancer Action: The anticancer mechanisms of 2-aminothiazole derivatives are diverse and target-specific.[2] Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as those involving vascular endothelial growth factor receptor 2 (VEGFR-2).[2] Others, like TH-39, induce apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[2] This induction of apoptosis is often associated with the activation of caspases and modulation of Bcl-2 family proteins.[2]
Signaling Pathway: ROS-Mediated Apoptosis
Caption: ROS-mediated apoptotic pathway induced by some 2-aminothiazole ester derivatives.
Antimicrobial Activity
The 2-aminothiazole scaffold is a component of several clinically used antimicrobial agents.[3] Ester derivatives of this heterocycle have also shown promising activity against a range of bacterial and fungal pathogens.
A study focused on ethyl 2-aminothiazole-4-carboxylate Schiff bases demonstrated their potential against multidrug-resistant (MDR) clinical isolates.[5] The minimum inhibitory concentration (MIC) values for these compounds were determined, providing a quantitative measure of their antibacterial efficacy.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Ethyl 2-Aminothiazole-4-Carboxylate Schiff Bases
| Compound | Staphylococcus epidermidis (MDR) | Pseudomonas aeruginosa (MDR) | Staphylococcus aureus (MDR) | Escherichia coli (MDR) | Reference |
| 2a | 250 | - | - | - | [5] |
| 2b | 250 | 375 | - | - | [5] |
| 2d | - | - | 250 | - | [5] |
| 2g | - | - | - | 375 | [5] |
Note: "-" indicates data not reported or less significant.
The study also highlighted that some of the synthesized compounds exhibited better antifungal activity against Candida glabrata and Candida albicans than the standard drug nystatin, based on the zone of inhibition.[5]
Another study on 2-aminothiazole-4-carboxylate derivatives identified compounds with potent activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis.[6] Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate showed an impressive MIC of 0.06 µg/mL (240 nM).[6]
Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[7][8] This method allows for the quantitative comparison of the potency of different compounds against various microorganisms. The use of multidrug-resistant strains is particularly relevant in the current landscape of increasing antimicrobial resistance, highlighting the potential clinical utility of new compounds.
Mechanism of Antimicrobial Action: The antimicrobial mechanism of 2-aminothiazole derivatives can vary. Some compounds are known to inhibit essential bacterial enzymes. For instance, some 2-aminothiazole-4-carboxylate derivatives were designed to target the β-ketoacyl-ACP synthase mtFabH in M. tuberculosis, an enzyme crucial for fatty acid biosynthesis.[6] However, the most potent antitubercular compound in that study did not inhibit mtFabH, suggesting an alternative mechanism of action is at play.[6]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 2-Aminothiazole derivatives have been investigated for their potential to modulate inflammatory pathways.[3][9]
While specific comparative data for a series of 2-aminothiazole esters in anti-inflammatory assays is less readily available in the reviewed literature, the general class of 2-aminothiazoles has shown promise. Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX).
Experimental Protocols:
In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition):
This assay provides a preliminary indication of anti-inflammatory activity.
-
Preparation of Solutions: Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8). Prepare various concentrations of the test 2-aminothiazole ester derivatives.
-
Assay Mixture: To 1 mL of each concentration of the test compound, add 1 mL of the BSA solution.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce protein denaturation by heating the mixture at 72°C for 5 minutes.
-
Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):
This is a standard animal model to assess acute inflammation.
-
Animal Model: Use a suitable rodent model, such as Wistar rats.
-
Compound Administration: Administer the test 2-aminothiazole ester derivatives orally or intraperitoneally at a specific dose.
-
Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation: Calculate the percentage inhibition of paw edema for each compound compared to a control group that received only the vehicle.
Structure-Activity Relationships (SAR)
The biological activity of 2-aminothiazole ester derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Substituents at the 2-amino group: As seen in the anticancer studies, derivatization of the 2-amino group can significantly impact activity. Aromatic substitutions at this position have been shown to be more effective than aliphatic ones in some cases.[2]
-
Substituents at the C4 and C5 positions: The nature of the substituent at the C4 and C5 positions of the thiazole ring plays a crucial role in determining the type and potency of biological activity. For instance, in antitubercular derivatives, a benzyl group at the C5 position of a 2-aminothiazole-4-carboxylate scaffold led to high potency.[6]
-
The Ester Moiety: The ester group itself is a critical determinant of activity. Its conversion to other functional groups, such as amides, can lead to a significant loss of potency, as observed in some anticancer studies.[2] The nature of the alcohol component of the ester can also influence activity.
Conclusion and Future Perspectives
2-Aminothiazole ester derivatives represent a promising class of compounds with a broad spectrum of biological activities. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory potential, highlighting the importance of structural modifications in fine-tuning their efficacy.
While significant progress has been made, further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action for this versatile scaffold. The synthesis and systematic biological evaluation of new series of 2-aminothiazole esters with diverse substituents are crucial for identifying lead compounds with improved potency and selectivity. Such studies will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of diseases.
References
-
Ghareb, N., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1279-1315. [Link]
-
El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
-
El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Kumar, S., et al. (2021). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Research Journal of Pharmacy and Technology, 14(1), 1-5. [Link]
-
Javed, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 1-13. [Link]
-
Ilieva, S., et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71(2), 423-430. [Link]
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]
-
El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
-
Special Issue "Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents". MDPI. [Link]
-
Kluczyk, A., et al. (2020). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 187, 111953. [Link]
-
Wan, J., et al. (2022). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 238, 114482. [Link]
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]
-
Science.gov. (n.d.). broth microdilution assays: Topics by Science.gov. [Link]
-
Kumar, P., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(21), 12263-12274. [Link]
-
Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
Thangadurai, A., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(34), 30096-30111. [Link]
-
Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19183-19193. [Link]
-
Nostro, A., et al. (2009). A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. Journal of Microbiological Methods, 78(2), 177-181. [Link]
-
Abbexa. (2020, October 28). The principle and precautions of thiazole blue (MTT) colorimetry. [Link]
-
Han, S.-T., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. ResearchGate. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
Kumar, A., et al. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Molecules, 27(4), 1253. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. broth microdilution assays: Topics by Science.gov [science.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Studies of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of kinetic studies relevant to the formation of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, a key intermediate in pharmaceutical synthesis. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Understanding the kinetics of its formation is paramount for process optimization, scalability, and ensuring product quality. This document delves into the widely employed Hantzsch thiazole synthesis, presenting a detailed kinetic analysis and comparing it with alternative synthetic strategies.
The Significance of Kinetic Analysis in 2-Aminothiazole Synthesis
The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide (or thiourea), is a cornerstone for constructing the 2-aminothiazole core.[2][3] While the reaction is known for its robustness and generally high yields, a thorough understanding of its kinetics offers several advantages:
-
Process Optimization: Kinetic data allows for the fine-tuning of reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize reaction time.
-
Impurity Profiling: Understanding the rate of formation of the desired product versus potential side-products is crucial for developing effective purification strategies.
-
Scale-Up: Kinetic models are essential for predicting reaction behavior at larger scales, ensuring consistent and safe manufacturing processes.
-
Mechanistic Insight: Detailed kinetic studies can elucidate the reaction mechanism, paving the way for the rational design of more efficient catalysts and reaction conditions.
In-Depth Kinetic Study of a Representative Hantzsch Thiazole Synthesis
Experimental Protocol for Kinetic Analysis
The following is a generalized, step-by-step methodology for conducting a kinetic study of the Hantzsch thiazole synthesis, based on established practices.[4][5]
1. Materials and Reagent Preparation:
-
Ensure the purity of the α-haloketone (e.g., methyl 2-chloro-3-oxopentanoate, the precursor for the ethyl-substituted thiazole), thiourea, and solvent. Impurities can significantly affect reaction rates.
-
Prepare stock solutions of the reactants at known concentrations in a suitable solvent (e.g., ethanol, isopropanol-water mixtures).
2. Reaction Setup and Monitoring:
-
A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and sampling port is ideal for maintaining precise temperature control.
-
Initiate the reaction by adding the α-haloketone to a pre-heated solution of thiourea.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquots immediately, for example, by rapid cooling or by adding a reagent that stops the reaction.
3. Analytical Methodology:
-
The concentration of reactants and products in the quenched aliquots can be determined using a calibrated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for separating and quantifying organic molecules.
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
In-situ Monitoring with NMR Spectroscopy: Low-field NMR offers real-time tracking of reactant consumption and product formation without the need for sampling.
-
4. Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
By systematically varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant can be determined using the method of initial rates.
-
The rate law for the reaction can be expressed as: Rate = k[α-haloketone]^m[thiourea]^n where k is the rate constant, and m and n are the reaction orders.
-
The effect of temperature on the rate constant can be studied to determine the activation energy (Ea) using the Arrhenius equation.
Key Kinetic Findings from a Representative Study
The study by Gholse et al. on the reaction of 3-chloroacetylacetone with thiobenzamide and cyclohexanone thiosemicarbazone provides valuable insights that can be extrapolated to the synthesis of our target molecule.[4][5]
-
Reaction Order: The reaction was found to be second-order overall, being first-order with respect to both the α-halo ketone and the thioamide.[5] This implies that the rate-determining step involves a bimolecular collision between these two reactants.
-
Activation Energy: The activation energy (Ea) was determined to be in the range of 33-49 kJ/mol, indicating a moderate energy barrier for the reaction.[5] This suggests that the reaction rate is sensitive to temperature changes.
-
Solvent Effects: The reaction rate was influenced by the dielectric constant of the solvent, with an increase in polarity generally leading to a faster reaction. This is consistent with the formation of ionic intermediates in the reaction mechanism.[4]
Comparison of Synthetic Methodologies
While the conventional Hantzsch synthesis in solution is a reliable method, several alternative approaches have been developed to improve its efficiency and environmental footprint. A direct kinetic comparison of these methods is often challenging due to the lack of standardized reporting. However, a qualitative and semi-quantitative comparison can be made based on reported reaction times, yields, and conditions.
| Synthetic Method | Typical Conditions | Reaction Time | Reported Yields | Key Advantages |
| Conventional Hantzsch Synthesis | Ethanol, reflux | 2-4 hours | Good to excellent | Well-established, reliable |
| Solvent-Free Hantzsch Synthesis | Neat reactants, heating | A few seconds to minutes | Good yields | Eco-friendly, rapid |
| Microwave-Assisted Synthesis | Ethanol, microwave irradiation (50°C, 100W) | 5 minutes | Good (e.g., 74%)[6] | Rapid, energy-efficient |
| Catalyst-Free Synthesis in PEG-400 | PEG-400, 100°C | 2-3.5 hours | Excellent (87-96%) | Green solvent, high yields |
Causality Behind Experimental Choices:
-
Solvent-Free Conditions: By eliminating the solvent, the concentration of reactants is maximized, leading to a significant increase in the reaction rate, as predicted by the rate law.
-
Microwave Irradiation: Microwaves provide rapid and uniform heating, which can accelerate the reaction by efficiently overcoming the activation energy barrier.[6]
-
PEG-400 as a Green Solvent: Polyethylene glycol (PEG) is a non-toxic, biodegradable, and recyclable solvent that can also promote the reaction, possibly through stabilization of intermediates.
Mechanistic Insights into the Hantzsch Thiazole Synthesis
The Hantzsch synthesis of 2-aminothiazoles is believed to proceed through a multi-step mechanism. Understanding this pathway is crucial for interpreting kinetic data and rationally designing improved synthetic routes.[7]
The initial and often rate-determining step is the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, forming an S-alkylation intermediate.[7] This is consistent with the second-order kinetics observed in the study by Gholse et al.[4][5] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a final dehydration step to yield the aromatic 2-aminothiazole ring.
Conclusion and Future Outlook
The Hantzsch synthesis remains a powerful tool for the construction of 2-aminothiazoles, including the pharmaceutically relevant Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate. Kinetic studies, such as the one highlighted in this guide, provide invaluable information for optimizing this important transformation. The comparison with alternative, greener methodologies underscores the ongoing efforts to develop more sustainable and efficient synthetic processes.
Future research in this area should focus on:
-
Conducting detailed kinetic studies on a wider range of substituted 2-aminothiazoles to build a more comprehensive understanding of structure-reactivity relationships.
-
Performing in-situ kinetic analysis of solvent-free and microwave-assisted reactions to directly compare their rate enhancements with conventional methods.
-
Developing and kinetically evaluating catalytic versions of the Hantzsch synthesis to further improve its efficiency and selectivity.
By continuing to explore the kinetics and mechanisms of these fundamental reactions, the scientific community can pave the way for more efficient and sustainable production of vital pharmaceutical intermediates.
References
-
Gholse, S. B., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Oriental Journal of Chemistry, 38(4), 898-903. Available at: [Link]
-
Babu, N. S., et al. (2015). A simple, catalyst-free and efficient method for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea in the presence of PEG-400. RSC Advances, 5(11), 8336-8340. Available at: [Link]
-
Chem Help ASAP (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]
-
Gholse, S. B., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate. Available at: [Link]
-
Patil, S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1-8. Available at: [Link]
-
Sławiński, J., & Szafrański, K. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Expert opinion on drug discovery, 15(10), 1205–1226. Available at: [Link]
-
Vutla, V. R., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(2), 790-795. Available at: [Link]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
side-by-side comparison of microwave-assisted vs conventional heating for thiazole synthesis
A Comparative Guide to Microwave-Assisted vs. Conventional Heating for Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. The development of efficient and sustainable synthetic methodologies for these heterocyclic compounds is therefore of paramount importance. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a widely utilized method.[1][2][3] This guide provides a side-by-side comparison of two primary heating techniques for this synthesis: traditional conventional heating and modern microwave-assisted synthesis.
The Underlying Chemistry: Hantzsch Thiazole Synthesis Mechanism
The Hantzsch synthesis proceeds through a well-established multi-step pathway.[1] The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][4] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[4]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
The Conventional Approach: Time-Tested but Time-Consuming
Conventional heating, typically employing an oil bath or heating mantle with a reflux condenser, has been the standard for decades. This method relies on the conduction of thermal energy from an external source, through the vessel walls, and into the reaction mixture.
Exemplary Protocol: Synthesis of 2-Amino-4-phenylthiazole
-
Reagent Combination: In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[1]
-
Heating: Heat the mixture with stirring in a pre-heated oil bath at 65-70 °C for 2-4 hours.[2] Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing an aqueous solution of 5% sodium carbonate (Na2CO3) to neutralize the acid formed and precipitate the product.[1][4]
-
Isolation: The resulting solid is collected by vacuum filtration, washed with water, and air-dried to yield the final product.[1]
Causality and Limitations: The reliance on thermal conduction makes conventional heating inherently slow and inefficient. A significant temperature gradient often forms within the reaction vessel, which can lead to the formation of byproducts and decomposition of thermally sensitive reagents. The prolonged reaction times are a major drawback, especially in high-throughput screening environments.
Caption: Typical workflow for conventional synthesis.
The Microwave-Assisted Approach: Rapid, Efficient, and Green
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture. Unlike conventional heating, microwaves directly couple with polar molecules in the mixture, leading to rapid and uniform heating.[5] This technique aligns with the principles of green chemistry by reducing reaction times and energy consumption.[6][7]
Exemplary Protocol: Synthesis of 2-Amino-4-phenylthiazole
-
Reagent Combination: In a specialized microwave reaction vessel, combine 2-bromoacetophenone (1.0 mmol) and thiourea (1.5 mmol).
-
Solvent Addition: Add methanol (2 mL).[8]
-
Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 90°C for 15-30 minutes.[8][9]
-
Work-up: After the vessel has cooled to a safe temperature, the contents are transferred to a beaker containing an aqueous solution of 5% sodium carbonate (Na2CO3).
-
Isolation: The precipitated product is collected by vacuum filtration, washed with water, and dried.
Causality and Advantages: The primary advantage of microwave synthesis is the rapid and efficient energy transfer, which dramatically accelerates reaction rates.[10] This often leads to higher yields and cleaner reaction profiles in a fraction of the time required by conventional methods.[6][11][12] The ability to rapidly reach and maintain a precise temperature allows for greater control over the reaction, minimizing byproduct formation.[5]
Caption: Streamlined workflow for microwave synthesis.
Performance Data: A Head-to-Head Comparison
The following table summarizes typical experimental data for the synthesis of various thiazole derivatives, highlighting the significant advantages of microwave irradiation.
| Parameter | Conventional Heating | Microwave-Assisted Heating | Advantage |
| Reaction Time | 2 - 8 hours[12] | 3 - 30 minutes[8][11][12] | >95% Reduction[12] |
| Product Yield | 65 - 87%[6][9] | 85 - 95%[6][8][9] | Higher & More Consistent[6] |
| Energy Input | High (prolonged heating)[7] | Low (short duration)[10][13] | More Energy Efficient[13] |
| Process Control | Prone to temperature gradients | Precise & uniform heating[5] | Enhanced Reproducibility |
| Solvent Volume | Larger volumes often required | Reduced solvent volumes | Greener Chemistry |
Data compiled from various literature sources for representative Hantzsch thiazole syntheses.[6][8][9][11][12]
Expert Analysis & Trustworthiness
The dramatic rate enhancements observed in microwave-assisted synthesis are primarily attributed to a thermal/kinetic effect.[5] The ability to rapidly achieve temperatures well above the normal boiling point of the solvent in a sealed vessel significantly accelerates the reaction according to the Arrhenius equation. This rapid, uniform heating minimizes the time available for competing decomposition pathways or side reactions, leading to cleaner products and higher isolated yields.
Each protocol described is a self-validating system. The identity and purity of the synthesized thiazole can be unequivocally confirmed through standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To monitor reaction completion.
-
Melting Point Determination: As a preliminary check of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.[8]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[8]
Conclusion and Recommendations
For the synthesis of thiazole derivatives via the Hantzsch reaction, microwave-assisted heating offers undeniable advantages over conventional methods. The benefits include drastically reduced reaction times, consistently higher yields, enhanced purity, and improved energy efficiency. While conventional heating remains a viable option for small-scale or occasional syntheses, microwave irradiation is the superior choice for drug discovery, methods development, and any application where speed, efficiency, and reproducibility are critical. The adoption of MAOS represents a significant step towards more sustainable and efficient chemical synthesis in the pharmaceutical industry.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1879. Available at: [Link]
-
Toth, G., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Asati, V., Kaur, J., & Kaushik, D. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 76(2), 146–152. Available at: [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Yogi, D. S., et al. (2012). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 24(3), 927-930. Available at: [Link]
-
Verma, D. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
ResearchGate. Comparison between microwave and conventional heating reactions. Available at: [Link]
-
Goretzki, R., et al. (2009). Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. Organic Process Research & Development, 14(1), 192-198. Available at: [Link]
-
Kamila, S., Mendoza, K., & Biehl, E. R. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 5028–5031. Available at: [Link]
-
Ali, M. A., et al. (2023). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry, 16(4), 221-226. Available at: [Link]
-
Kamila, S., Mendoza, K., & Biehl, E. R. (2012). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. ChemInform, 43(44). Available at: [Link])
-
Bassyouni, F. A. (2014). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 1083-1093. Available at: [Link]
-
Gobinath, M., et al. (2011). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Medicinal Chemistry, 7(5), 459-466. Available at: [Link]
-
PAP - Science in Poland. (2021). Microwaves better in chemical synthesis than traditional energy sources, say scientists. Available at: [Link]
-
NotNicolaou. (2017). Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange. Available at: [Link]
-
CUTM Courseware. Thiazole. Available at: [Link]
-
Zare, K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Available at: [Link]
-
Eyja, D., & Dudley, G. B. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Organic & Biomolecular Chemistry, 18(15), 2796–2818. Available at: [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. Available at: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwaves better in chemical synthesis than traditional energy sources, say scientists | Science in Poland [scienceinpoland.pl]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate, a member of the biologically significant thiazole family of compounds. The protocols herein are designed to be a self-validating system, grounded in established safety principles to protect you, your colleagues, and your research.
Immediate Hazard Assessment: Understanding the Risks
Thiazole derivatives, while vital in medicinal chemistry, must be handled with care. Based on data from analogous compounds such as Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate and Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate, we must assume Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate presents the following potential hazards[1][2]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[2].
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[2].
-
Respiratory Irritation: May cause respiratory irritation[2].
Given these risks, a multi-layered approach to safety, combining engineering controls, personal protective equipment (PPE), and strict handling protocols, is mandatory.
The Core of Protection: Personal Protective Equipment (PPE)
Your first line of defense is a barrier between you and the chemical. The selection of PPE is not merely a checklist; it's a critical component of risk mitigation. All laboratory work requires a baseline of PPE, which must be supplemented based on the specific task[3].
Baseline PPE for All Laboratory Operations:
-
Body Protection: A flame-resistant laboratory coat must be worn at all times and fully fastened[4].
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When handling liquids, chemical splash goggles are mandatory[5].
-
General Attire: Full-length pants and closed-toe shoes are required in all laboratory areas[3][6].
Task-Specific PPE Requirements
| Task / Operation | Required PPE | Rationale |
| Handling Solids (e.g., weighing, transfers) | Baseline PPE + Nitrile Gloves | Prevents skin contact with the solid compound. |
| Handling Solutions (e.g., making solutions, running reactions) | Baseline PPE + Nitrile Gloves + Chemical Splash Goggles | Protects eyes from splashes of potentially irritating or harmful solutions[5]. |
| Operations with Potential for Aerosolization (e.g., sonicating, vortexing, heating) | Baseline PPE + Nitrile Gloves + Chemical Splash Goggles (within a certified chemical fume hood) | Minimizes inhalation risk by containing aerosols. |
Operational Plan: From Benchtop to Disposal
Adherence to a strict, step-by-step operational plan is crucial for safety. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates a written Chemical Hygiene Plan (CHP) that outlines procedures for handling hazardous chemicals[7][8].
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure[9].
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Review SDS/Safety Information: Always consult the Safety Data Sheet (SDS) or relevant safety information for all chemicals being used[10]. For this compound, review the information for its analogs and this guide.
Step 2: Handling Procedures
-
Weighing: When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particulates.
-
Transfers: Use a spatula for solid transfers. For solutions, use appropriate volumetric glassware and a pipette with a bulb or pump. Never pipette by mouth.
-
Housekeeping: Keep the work area clean and uncluttered. Immediately clean up any small spills, following the spill response protocol below[11].
Step 3: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Control Small Spills:
-
Ensure you are wearing appropriate PPE (lab coat, goggles, double nitrile gloves).
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Using a scoop or dustpan, carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated materials (gloves, absorbent pads) into the hazardous waste container.
-
Disposal Plan: Responsible Stewardship
All materials contaminated with Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate must be treated as hazardous waste. Responsible disposal is a key component of laboratory safety and environmental protection[12].
-
Waste Collection:
-
Solid Waste: Collect all contaminated solids (e.g., excess compound, used absorbent materials, contaminated gloves) in a clearly labeled, sealable, and chemically compatible container[13].
-
Liquid Waste: Collect all contaminated liquids (e.g., reaction mixtures, rinse solvents) in a separate, clearly labeled, sealable, and chemically compatible container. Do not mix incompatible waste streams.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area. Follow your institution's procedures for hazardous waste pickup and disposal. Never dispose of chemical waste down the drain[14].
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but the entire research community. Your expertise is your greatest asset; applying it to safety is your greatest responsibility.
References
-
American Chemical Society (ACS). (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]
-
American Chemical Society (ACS). (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
EHSO. (2025-2026). Hazardous Waste - EHSO Manual. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate. PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories. Retrieved from [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | C7H10N2O2S | CID 717815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. acs.org [acs.org]
- 7. osha.gov [osha.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dchas.org [dchas.org]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
